DNA-PK Substrate
Description
Structure
2D Structure
Properties
Molecular Formula |
C82H123N19O24 |
|---|---|
Molecular Weight |
1759.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C82H123N19O24/c1-43(2)36-56(74(116)97-59(39-48-41-87-51-21-11-10-20-49(48)51)76(118)90-52(22-12-14-32-83)71(113)93-55(82(124)125)23-13-15-33-84)96-77(119)60(40-67(108)109)95-69(111)46(6)89-73(115)58(38-47-18-8-7-9-19-47)94-68(110)45(5)88-70(112)54(28-31-66(106)107)91-72(114)53(27-29-64(86)103)92-78(120)61(42-102)99-75(117)57(37-44(3)4)98-79(121)62-24-16-34-100(62)81(123)63-25-17-35-101(63)80(122)50(85)26-30-65(104)105/h7-11,18-21,41,43-46,50,52-63,87,102H,12-17,22-40,42,83-85H2,1-6H3,(H2,86,103)(H,88,112)(H,89,115)(H,90,118)(H,91,114)(H,92,120)(H,93,113)(H,94,110)(H,95,111)(H,96,119)(H,97,116)(H,98,121)(H,99,117)(H,104,105)(H,106,107)(H,108,109)(H,124,125)/t45-,46-,50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 |
InChI Key |
SJMFTLLFJBDVDZ-MDLTZENWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Discovering Novel DNA-PK Substrates in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for identifying and validating novel substrates of the DNA-dependent protein kinase (DNA-PK) in cancer cells. Understanding the expanding repertoire of DNA-PK substrates is critical for elucidating its multifaceted roles in tumorigenesis and for the development of targeted cancer therapies.
Introduction
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA damage, playing a central role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1] Beyond its canonical function in DNA repair, emerging evidence highlights the pleiotropic roles of DNA-PK in various cellular processes pertinent to cancer, including transcriptional regulation, cell cycle progression, and metabolism.[2][3] The catalytic subunit of DNA-PK (DNA-PKcs) is a serine/threonine kinase that phosphorylates a wide range of protein substrates.[3] Dysregulation of DNA-PK activity is frequently observed in various cancers and is often associated with therapeutic resistance.[1] Therefore, the identification of novel DNA-PK substrates in cancer cells is paramount for uncovering new therapeutic targets and for understanding the mechanisms underlying cancer progression and treatment failure.
Data Presentation: Novel DNA-PKcs Substrates in Cancer
The following table summarizes a selection of recently identified or validated DNA-PKcs substrates in various cancer contexts, highlighting the diversity of cellular pathways regulated by this kinase.
| Substrate Protein | Phosphorylation Site(s) | Cellular Function | Cancer Context | Reference(s) |
| TRIM28/KAP-1 | Ser824 | Transcriptional regulation, DNA repair | General | [3][4] |
| SP1 | Multiple | Transcriptional regulation | General | [3][4][5][6] |
| p53 | Ser15, Ser37 | Cell cycle arrest, apoptosis | General | [7][8] |
| Estrogen Receptor-α (ERα) | Ser118 | Transcriptional activation | Breast Cancer | [7][5] |
| Androgen Receptor (AR) | Not specified | Transcriptional activation | Prostate Cancer | [7][2][5] |
| c-Myc | Serine residues | Transcription, cell proliferation | General | [4][5] |
| Replication Protein A (RPA32) | Ser4, Ser8 | DNA replication, DNA damage response | General | [5][8] |
| hnRNPA1 | Not specified | Telomere maintenance | General | [6][9] |
| SF3A3 | Ser295 | RNA splicing | General | [6] |
| Upstream Stimulatory Factor-1 (USF-1) | Ser262 | Transcriptional regulation of metabolism | General | [4][5] |
| HDM2 | Ser17 | Regulation of p53 | General | [7] |
| Chk2 | Thr68 | Mitotic regulation | General | [7] |
| BRCA1 | Not specified | DNA repair, cell cycle | General | [7] |
Experimental Protocols
The discovery of novel kinase substrates heavily relies on mass spectrometry-based phosphoproteomics. Below are detailed methodologies for key experiments in a typical workflow for identifying DNA-PK substrates.
Cell Culture and SILAC Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics.
-
Protocol:
-
Culture two populations of cancer cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine).
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six cell divisions in the respective media.[10]
-
Treat one cell population with a DNA-PK inhibitor or use siRNA to knockdown DNA-PKcs expression to serve as the control. The other population remains as the experimental group (with active DNA-PK).
-
Induce DNA damage (e.g., using ionizing radiation or etoposide) in both cell populations to stimulate DNA-PK activity.
-
Harvest the cells from both populations.
-
Cell Lysis and Protein Digestion
-
Protocol:
-
Wash the harvested cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. A common lysis buffer is 8 M urea in 50 mM Tris-HCl, pH 8.5, supplemented with a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating for 20 minutes in the dark at room temperature.[2]
-
In-solution or In-gel Digestion:
-
In-solution: Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate. Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[3]
-
In-gel: Alternatively, proteins can be separated by SDS-PAGE, the gel stained with Coomassie Blue, and the protein bands excised. The gel pieces are then destained, dehydrated, and subjected to in-gel digestion with trypsin.[7][2][3][11]
-
-
Phosphopeptide Enrichment
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a critical step. Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography are the most common methods.[12][13][14][15]
-
IMAC Protocol:
-
Equilibrate Fe3+-IMAC resin with loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).
-
Incubate the peptide digest with the equilibrated IMAC resin to allow binding of phosphopeptides.
-
Wash the resin extensively with the loading buffer to remove non-phosphorylated peptides.
-
Elute the bound phosphopeptides using a high pH buffer (e.g., 500 mM potassium phosphate, pH 7.0).[12]
-
-
TiO2 Protocol:
-
Equilibrate TiO2 beads with loading buffer (e.g., 80% acetonitrile, 5% trifluoroacetic acid, 1 M glycolic acid).
-
Incubate the peptide digest with the TiO2 beads.
-
Wash the beads with a series of wash buffers to remove non-specific binders.
-
Elute the phosphopeptides with an alkaline buffer (e.g., 10% ammonia solution).[16]
-
Mass Spectrometry and Data Analysis
-
Protocol:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will acquire MS1 spectra to measure the mass-to-charge ratio of the peptides and MS2 spectra of fragmented peptides to determine their amino acid sequence and the location of the phosphorylation site.
-
Process the raw data using software such as MaxQuant or Proteome Discoverer. The software will identify the peptides and phosphorylation sites by searching the MS/MS spectra against a protein database.
-
Quantify the relative abundance of each phosphopeptide by comparing the signal intensities of the "light" and "heavy" isotopic pairs.
-
Potential DNA-PK substrates are identified as those phosphopeptides that show a significant decrease in abundance in the DNA-PK inhibited/knockdown sample compared to the control.
-
Mandatory Visualizations
Caption: DNA-PK Signaling Pathways in Cancer.
References
- 1. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nccs.res.in [nccs.res.in]
- 3. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validate User [aacrjournals.org]
- 5. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 12. The SCX/IMAC enrichment approach for global phosphorylation analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphopeptide Enrichment Followed by Mass Spectrometry (TiO₂/IMAC) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Identification of Non-Canonical DNA-PKcs Phosphorylation Motifs
Abstract
The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a crucial enzyme in the cellular response to DNA damage, primarily known for its role in non-homologous end joining (NHEJ). Its kinase activity has been traditionally associated with the phosphorylation of substrates at S/T-Q motifs. However, recent advancements in phosphoproteomics have unveiled a non-canonical mode of DNA-PKcs signaling, expanding its known substrate repertoire and functional roles. This technical guide provides an in-depth overview of the identification of these non-canonical phosphorylation motifs, detailing the experimental methodologies, presenting key quantitative data, and illustrating the associated signaling pathways.
Introduction: Beyond the Canonical S/T-Q Motif
DNA-PKcs, a member of the Phosphatidylinositol 3-Kinase-related Kinase (PIKK) family, is a serine/threonine kinase that plays a central role in repairing DNA double-strand breaks (DSBs)[1][2]. For years, the consensus phosphorylation motif for DNA-PKcs, along with its fellow PIKKs ATM and ATR, was established as a serine or threonine residue followed by a glutamine (S/T-Q)[3][4]. This motif preference was foundational to our understanding of its function in the DNA damage response (DDR).
However, DNA-PKcs is also implicated in a wider range of nuclear processes beyond canonical NHEJ, including transcription, DNA replication, and ribosome biogenesis[1][2]. The substrates mediating these functions have remained largely uncharacterized, suggesting that our understanding of DNA-PKcs's kinase specificity was incomplete.
Recent, in-depth phosphoproteomic studies have challenged the S/T-Q dogma by identifying a novel, non-canonical phosphorylation motif for DNA-PKcs. This discovery opens new avenues for research and therapeutic development, highlighting a previously unrecognized layer of cellular signaling.
The Emergence of a Non-Canonical Motif: S/T-ψ-D/E
Quantitative phosphoproteomic analyses of cells responding to ionizing radiation (IR) have been instrumental in mapping the signaling landscape of DNA-PKcs. These studies revealed a distinct and statistically significant enrichment of a non-canonical phosphorylation motif: S/T-ψ-D/E .[1][2]
In this motif:
-
S/T represents the phosphorylated Serine or Threonine.
-
ψ represents a bulky hydrophobic residue, specifically Phenylalanine (F), Isoleucine (I), Leucine (L), or Valine (V), at the +1 position.
-
D/E represents an acidic residue, either Aspartic acid (D) or Glutamic acid (E), at the +2 position.
This finding suggests that DNA-PKcs possesses a broader substrate preference than previously appreciated, allowing it to phosphorylate a distinct set of proteins involved in diverse cellular processes, particularly RNA splicing and transcription regulation[1][2].
Experimental Protocols for Identification and Validation
The identification and validation of non-canonical DNA-PKcs substrates rely on a combination of high-throughput screening and targeted biochemical assays.
Quantitative Mass Spectrometry-Based Phosphoproteomics
This is the core discovery method for identifying novel phosphorylation motifs on a global scale. The workflow is designed to compare the phosphoproteome of cells with and without DNA-PKcs activity in response to a stimulus like IR.
Methodology:
-
Cell Culture and SILAC Labeling:
-
Human cell lines (e.g., HCT116) or mouse pre-B cells are cultured in media containing either normal ("light") amino acids (Arginine and Lysine) or stable isotope-labeled ("heavy") versions. This allows for the direct comparison of protein abundance between two cell populations in a single mass spectrometry run[5].
-
-
Cell Treatment:
-
Cells are treated with a DNA-damaging agent, typically ionizing radiation (e.g., 20 Gy), to activate DNA-PKcs[1].
-
To specifically isolate DNA-PKcs-dependent phosphorylation, a highly selective DNA-PKcs inhibitor (DNA-PKi) is added to one of the cell populations prior to IR treatment[6]. A control group without the inhibitor is processed in parallel.
-
-
Protein Extraction and Digestion:
-
Following treatment, cells are harvested, and proteins are extracted and lysed.
-
The combined "light" and "heavy" protein lysates are digested, typically with trypsin, to generate peptides.
-
-
Phosphopeptide Enrichment:
-
Phosphopeptides are enriched from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC)[7].
-
-
LC-MS/MS Analysis:
-
The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS)[1].
-
The mass spectrometer identifies the peptide sequences and pinpoints the exact location of the phosphate group. The relative abundance of "light" versus "heavy" peptides is quantified to determine changes in phosphorylation levels resulting from DNA-PKcs inhibition[1][8].
-
-
Data Analysis and Motif Discovery:
-
The resulting dataset, which can contain thousands of identified phosphorylation sites, is analyzed to identify sites where phosphorylation is significantly reduced in the presence of the DNA-PKi.
-
Motif analysis software is then used on this set of DNA-PKcs-dependent sites to identify statistically overrepresented amino acid sequences surrounding the phosphorylation site, leading to the discovery of motifs like S/T-ψ-D/E[1].
-
In Vitro Kinase Assay
This assay is the gold standard for confirming that DNA-PKcs can directly phosphorylate a substrate at a specific site identified in the phosphoproteomic screen.
Methodology:
-
Substrate Preparation:
-
A synthetic substrate is created. This can be a short peptide (e.g., 11-15 amino acids) corresponding to the sequence surrounding the putative phosphorylation site.
-
Alternatively, to test multiple sites simultaneously, a chimeric protein can be engineered by cloning the coding sequences for several such peptides in tandem into an E. coli expression vector. The resulting fusion protein is then expressed and purified[1][2].
-
-
Kinase Reaction:
-
The purified substrate (chimeric protein or peptide) is incubated with active, recombinant DNA-PKcs[1].
-
The reaction mixture includes ATP as the phosphate donor and a buffer containing necessary cofactors like MgCl2 and calf thymus DNA for kinase activation[9]. A control reaction is run without DNA-PKcs to check for background phosphorylation.
-
-
Detection of Phosphorylation:
-
LC-MS/MS: The reaction mixture is digested with trypsin, and the resulting peptides are analyzed by mass spectrometry. The appearance of a phosphopeptide corresponding to the target sequence in the DNA-PKcs-containing sample, but not the control, confirms direct phosphorylation[1][10].
-
Luminescent Assay (e.g., ADP-Glo™): This method measures the amount of ADP produced during the kinase reaction. An increase in luminescence correlates with kinase activity on the provided substrate[10][11].
-
Quantitative Data Summary
The phosphoproteomic and subsequent validation experiments have identified numerous proteins containing the non-canonical S/T-ψ-D/E motif that are direct substrates of DNA-PKcs. A selection of these validated substrates is presented below.
| Protein | UniProt ID | Peptide Sequence with Phosphosite (pS/pT) | Function |
| MECP2 | P51608 | KEEVpS VEDMDEV | Methyl-CpG-binding protein 2, Transcriptional Repressor |
| NOLC1 | Q14981 | AELGpS FDEEDDD | Nucleolar and coiled-body phosphoprotein 1, Ribosome Biogenesis |
| SF3A3 | Q15369 | KVEApT FEEQGKK | Splicing factor 3A subunit 3, mRNA Splicing |
| SRSF1 | Q07955 | GRDSpS YDSYSGR | Serine/arginine-rich splicing factor 1, mRNA Splicing |
| TOP1 | P11387 | KQQEpS LDEAGKK | DNA topoisomerase 1, DNA Topology |
| DDX5 | P17844 | GDYpS FDEENSE | Probable ATP-dependent RNA helicase DDX5, Transcription/Splicing |
| HNRNPU | Q00839 | EEQGpS FDDETQE | Heterogeneous nuclear ribonucleoprotein U, RNA Processing |
| SAFB | Q15424 | KEDApS FDEEKKE | Scaffold attachment factor B, Transcription/Splicing |
| TRIM28 | Q13263 | EEEGpS VEEETAN | Transcription intermediary factor 1-beta, Transcriptional Corepressor |
| RBMX | P38159 | GQQQpS FDEAQEA | RNA-binding motif protein, X-linked, RNA Processing |
Table based on data from Marshall et al.[1]
DNA-PKcs Signaling Pathways: Canonical and Non-Canonical
DNA-PKcs is activated at the sites of DNA double-strand breaks by the Ku70/80 heterodimer. Once activated, its kinase domain can phosphorylate a range of substrates. This includes autophosphorylation, which is critical for regulating the NHEJ repair process, as well as the phosphorylation of other target proteins. The discovery of the non-canonical motif expands this signaling network significantly.
Implications for Research and Drug Development
The identification of the S/T-ψ-D/E motif fundamentally broadens the scope of DNA-PKcs's cellular functions.
-
New Functional Roles: The substrates phosphorylated at this non-canonical motif are heavily involved in RNA biology, including splicing and transcription[1][2]. This provides a direct mechanistic link between DNA-PKcs and the regulation of gene expression, processes that are critical for a coordinated cellular stress response.
-
Therapeutic Targeting: DNA-PKcs inhibitors are currently in clinical trials for cancer therapy[1]. Understanding the full spectrum of DNA-PKcs substrates is crucial for predicting both the on-target effects and potential off-target consequences of these inhibitors. The discovery of non-canonical signaling pathways may reveal new therapeutic opportunities or explain unexpected drug efficacies or toxicities.
-
Future Research: The finding raises key questions for future investigation. Is the preference for the S/T-Q versus the S/T-ψ-D/E motif regulated? Does it depend on cellular localization, the presence of specific cofactors, or the nature of the DNA-damaging insult? Answering these questions will provide a more complete picture of how cells respond to genotoxic stress.
Conclusion
The paradigm of DNA-PKcs as a kinase exclusively targeting S/T-Q motifs has been updated. The discovery and validation of a non-canonical S/T-ψ-D/E motif, facilitated by advanced quantitative phosphoproteomics and rigorous biochemical validation, have uncovered a new layer of its signaling complexity. This knowledge expands the known functions of DNA-PKcs, connecting it directly to the intricate machinery of RNA processing and transcription. For researchers and drug developers, these findings provide a more comprehensive target profile, paving the way for more informed therapeutic strategies and a deeper understanding of the cellular DNA damage response.
References
- 1. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 4. Uncovering DNA-PKcs ancient phylogeny, unique sequence motifs and insights for human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative phosphoproteomics to unravel the cellular response to chemical stressors with different modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoproteomics reveals novel modes of function and inter‐relationships among PIKKs in response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative phosphoproteomics: New technologies and applications in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-PK Kinase Enzyme System [promega.in]
- 10. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
The Role of DNA-PK Substrates in DNA Double-Strand Break Repair: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DNA-dependent protein kinase (DNA-PK) is a critical component of the cellular machinery that repairs DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. As a serine/threonine kinase, DNA-PK phosphorylates a multitude of substrates to orchestrate the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for DSB repair in human cells. Understanding the specific roles of these DNA-PK substrates is paramount for elucidating the intricacies of genome maintenance and for the development of novel therapeutic strategies, particularly in oncology. This technical guide provides a comprehensive overview of the key substrates of DNA-PK in DSB repair, presenting quantitative data on their phosphorylation, detailed experimental protocols for their study, and visual representations of the involved signaling pathways and workflows.
The Core Machinery of Non-Homologous End Joining (NHEJ)
The NHEJ pathway is a multi-step process involving the recognition, processing, and ligation of broken DNA ends. This process is mediated by a core set of proteins, many of which are direct or indirect substrates of the DNA-PK catalytic subunit (DNA-PKcs).
The process is initiated by the highly abundant Ku70/80 heterodimer, which rapidly binds to the broken DNA ends, protecting them from degradation and serving as a scaffold for the recruitment of other NHEJ factors.[1][2] The central player, DNA-PKcs, is recruited to the DNA ends by the Ku heterodimer, forming the active DNA-PK holoenzyme.[3][4] DNA-PKcs is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and its kinase activity is essential for NHEJ.[5][6]
Once activated, DNA-PKcs phosphorylates a number of downstream targets, including itself (autophosphorylation), to regulate their activity and facilitate the subsequent steps of repair.[7][8] This includes the recruitment and activation of the nuclease Artemis, which is responsible for processing damaged or incompatible DNA ends.[9][10] The final ligation of the broken DNA strands is carried out by the DNA Ligase IV complex, which consists of DNA Ligase IV and its cofactor XRCC4.[11][12] The XRCC4-like factor (XLF) also plays a crucial role in this final ligation step, forming filamentous structures with XRCC4 that are thought to bridge the DNA ends.[13]
Quantitative Data on DNA-PK Substrates
The phosphorylation of key NHEJ factors by DNA-PKcs is a tightly regulated process. The following tables summarize the known phosphorylation sites on these substrates and their functional significance.
Table 1: DNA-PKcs Autophosphorylation Sites and Their Functions
| Phosphorylation Site Cluster | Specific Sites (Human) | Functional Consequence | References |
| PQR Cluster | Ser2056 | Phosphorylation blocks DNA end access, suggesting a role in regulating the progression of repair.[4] In an XLF-deficient background, S2056 phosphorylation is critical for lymphocyte development.[14][15] | [4][14][15] |
| ABCDE Cluster | Thr2609, Ser2612, Thr2620, Ser2624, Thr2638, Thr2647 | Promotes access to DNA ends for processing enzymes.[1][4] Mutation of these sites abolishes the ability of DNA-PKcs to function in NHEJ and reduces nucleolytic end processing.[16][17] Autophosphorylation of this cluster loosens the interaction of DNA-PK with DNA.[1] | [1][4][16][17] |
| JK Cluster | Thr946, Ser1004 | Promotes homologous recombination (HR) while inhibiting NHEJ.[4] | [4] |
| Other Sites | Thr3950 | Promotes homologous recombination (HR) while inhibiting NHEJ.[4] | [4] |
Table 2: Phosphorylation of Core NHEJ Factors by DNA-PKcs
| Substrate | Phosphorylation Sites (Human) | Functional Consequence | References |
| Artemis | 11 sites in the C-terminal domain, including Ser516 and Ser645. | Phosphorylation by DNA-PKcs is necessary to activate its endonuclease activity for processing DNA hairpins and overhangs.[18][19][20] The C-terminal domain may have a negative regulatory effect that is relieved by phosphorylation.[18] | [18][19][20][21][22] |
| XRCC4 | Ser260, Ser318/320 | While readily phosphorylated by DNA-PKcs in vitro and in vivo in response to DNA damage, mutations at these sites do not have a significant effect on overall end-joining activity in cell-free systems or on cell survival after radiation.[9][11][23][24] However, some studies suggest a potential role for Ser260 phosphorylation in DSB repair.[9] | [9][11][23][24] |
| XLF (Cernunnos) | Ser245, Ser251 | Ser245 is phosphorylated by DNA-PK, while Ser251 is a target of ATM. Phosphorylation at these sites does not appear to be essential for the repair of ionizing radiation-induced DSBs.[5][25] | [5][25] |
| Ku70 | Ser6 | Phosphorylation at this site is not required for NHEJ. A cluster of phosphorylation sites in the pillar and bridge regions mediates the dissociation of Ku from DSBs to allow for homologous recombination in S phase.[13][26] | [13][26] |
| Ku80 | Ser577, Ser580, Thr715 | Phosphorylation at these sites is not required for NHEJ. | [27] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for a deeper understanding of the role of DNA-PK substrates. The following diagrams, generated using Graphviz (DOT language), illustrate the core NHEJ signaling pathway and a typical workflow for identifying DNA-PK substrates.
Caption: The Non-Homologous End Joining (NHEJ) signaling pathway.
Caption: Workflow for phosphoproteomic analysis of DNA-PK substrates.
Detailed Experimental Protocols
Identification of DNA-PK Substrates using Quantitative Phosphoproteomics
This protocol provides a general framework for identifying and quantifying DNA-PK-dependent phosphorylation events in response to DNA damage using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry.
Objective: To identify proteins that are differentially phosphorylated in a DNA-PK-dependent manner following the induction of DNA double-strand breaks.
Materials:
-
Cell lines (e.g., a wild-type and a DNA-PKcs deficient or inhibitor-treated line).
-
SILAC-compatible cell culture medium (e.g., DMEM) lacking L-lysine and L-arginine.
-
"Light" L-lysine and L-arginine.
-
"Heavy" L-lysine (e.g., 13C6, 15N2) and L-arginine (e.g., 13C6, 15N4).
-
Dialyzed fetal bovine serum (FBS).
-
Phosphate-buffered saline (PBS).
-
DNA damaging agent (e.g., ionizing radiation source, etoposide).
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, with phosphatase and protease inhibitors).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads for phosphopeptide enrichment.
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer).
Procedure:
-
SILAC Labeling:
-
Culture wild-type cells in "heavy" SILAC medium and DNA-PKcs deficient/inhibitor-treated cells in "light" SILAC medium for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.[3][28]
-
Confirm complete labeling by mass spectrometry analysis of a small protein sample.
-
-
Induction of DNA Damage:
-
Treat both "heavy" and "light" labeled cell populations with a DNA damaging agent (e.g., 10 Gy of ionizing radiation) and harvest at a specific time point (e.g., 1 hour post-treatment). Include untreated control populations.
-
-
Cell Lysis and Protein Digestion (FASP Method):
-
Harvest and wash cells with PBS.
-
Lyse cells in a buffer containing a strong denaturant like SDS.[7][29]
-
Combine equal amounts of protein from the "heavy" and "light" labeled cell lysates.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Perform buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a filter unit (e.g., 30 kDa molecular weight cut-off). This is the core of the Filter-Aided Sample Preparation (FASP) method.[30][31][32]
-
Digest the proteins with trypsin overnight at 37°C.
-
Collect the resulting peptides by centrifugation.
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software to identify the peptides and localize the phosphorylation sites.
-
Quantify the relative abundance of each phosphopeptide in the wild-type versus DNA-PKcs deficient/inhibitor-treated samples.
-
Phosphorylation events that show a significant decrease in the absence of functional DNA-PK are considered candidate DNA-PK-dependent sites.
-
In Vitro DNA-PK Kinase Assay
This protocol describes a method to validate whether a protein of interest is a direct substrate of DNA-PK in a controlled, cell-free environment.
Objective: To determine if a purified protein can be directly phosphorylated by active DNA-PK.
Materials:
-
Purified active DNA-PK (DNA-PKcs and Ku70/80).
-
Purified recombinant substrate protein.
-
Linear double-stranded DNA (e.g., calf thymus DNA) to activate DNA-PK.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
ATP, including [γ-32P]ATP for radioactive detection or "cold" ATP for mass spectrometry-based detection.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or autoradiography film for radioactive detection.
-
Reagents for mass spectrometry if identifying phosphorylation sites.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase reaction buffer, linear dsDNA, and the purified substrate protein.
-
Add purified, active DNA-PK to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (containing a spike of [γ-32P]ATP for radioactive detection).
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the incorporation of 32P into the substrate protein. A band corresponding to the molecular weight of the substrate protein indicates direct phosphorylation by DNA-PK.
-
-
(Optional) Identification of Phosphorylation Sites:
Conclusion and Future Directions
The phosphorylation of a diverse array of substrates by DNA-PK is a cornerstone of the DNA double-strand break repair process. While significant progress has been made in identifying these substrates and their specific phosphorylation sites, the precise functional consequences of many of these modifications remain to be fully elucidated. Future research will likely focus on:
-
Expanding the DNA-PK Substrate Profile: Unbiased, large-scale phosphoproteomic studies will continue to uncover novel DNA-PK substrates, potentially linking NHEJ to other cellular processes.
-
Dissecting the Spatiotemporal Dynamics of Phosphorylation: Advanced imaging techniques and time-resolved proteomics will provide a more dynamic view of when and where specific phosphorylation events occur during the DSB response.
-
Therapeutic Targeting: A deeper understanding of the functional roles of DNA-PK substrates will pave the way for the development of more specific and effective inhibitors of the NHEJ pathway for cancer therapy, either as standalone treatments or in combination with radiation or chemotherapy.
This in-depth guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation of current knowledge and practical methodologies to further explore the critical role of DNA-PK substrates in maintaining genomic integrity.
References
- 1. Autophosphorylation Transforms DNA-PK from protecting to processing DNA ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DNA-PK and ATM phosphorylation sites in XLF/Cernunnos are not required for repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to fix DNA breaks: new insights into the mechanism of non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. Phosphorylation Targets of DNA-PK and Their Role in HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In cellulo phosphorylation of DNA double-strand break repair protein XRCC4 on Ser260 by DNA-PK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Proteomics for Quantifying DNA Damage-Induced Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 11. In cellulo phosphorylation of XRCC4 Ser320 by DNA-PK induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorylation of Ku dictates DNA double-strand break (DSB) repair pathway choice in S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorylation of DNA-PKcs at the S2056 cluster ensures efficient and productive lymphocyte development in XLF-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Autophosphorylation of the Catalytic Subunit of the DNA-Dependent Protein Kinase Is Required for Efficient End Processing during DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. trans Autophosphorylation at DNA-Dependent Protein Kinase's Two Major Autophosphorylation Site Clusters Facilitates End Processing but Not End Joining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The DNA-dependent protein kinase catalytic subunit phosphorylation sites in human Artemis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. embopress.org [embopress.org]
- 20. Artemis phosphorylated by DNA-dependent protein kinase associates preferentially with discrete regions of chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 24. DNA-PK phosphorylation sites in XRCC4 are not required for survival after radiation or for V(D)J recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Role of Paralogue of XRCC4 and XLF in DNA Damage Repair and Cancer Development [frontiersin.org]
- 26. biorxiv.org [biorxiv.org]
- 27. rupress.org [rupress.org]
- 28. chempep.com [chempep.com]
- 29. usherbrooke.ca [usherbrooke.ca]
- 30. researchgate.net [researchgate.net]
- 31. promegaconnections.com [promegaconnections.com]
- 32. Filter Aided Sample Preparation - A tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Mass Spectrometry-Based Proteomics for Quantifying DNA Damage-Induced Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Phosphopeptide Enrichment and LC-MS/MS Analysis to Study the Phosphoproteome of Recombinant Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. assets.fishersci.com [assets.fishersci.com]
- 36. Quantitative Phosphoproteomics Reveals Crosstalk Between Phosphorylation and O-GlcNAc in the DNA Damage Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 37. prottech.com [prottech.com]
- 38. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 39. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Cellular Repair and Energy: A Technical Guide to DNA-PK Substrates in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
The DNA-dependent protein kinase (DNA-PK), a cornerstone of the DNA double-strand break repair machinery, is increasingly recognized for its profound influence on cellular metabolism. This technical guide delves into the intricate connections between DNA-PK substrates and key metabolic pathways, offering a comprehensive resource for researchers and drug development professionals. Emerging evidence, detailed herein, illuminates how this kinase, beyond its canonical role in genome integrity, directly modulates glycolysis and fatty acid synthesis, presenting novel avenues for therapeutic intervention in diseases like cancer and metabolic disorders.
DNA-PK's Emerging Role as a Metabolic Regulator
While extensively studied for its function in non-homologous end joining (NHEJ), DNA-PK's activity extends to the cytoplasm and influences various signaling cascades.[1][2] Unbiased proteomic and metabolomic approaches have revealed a significant enrichment of DNA-PK partners within crucial metabolic pathways, including the pentose phosphate pathway, fatty acid metabolism, and glycolysis.[1] This non-canonical function of DNA-PK as a metabolic regulator is gaining significant attention, as it links the cellular stress response directly to the management of energy and biosynthetic resources.
Key DNA-PK Substrates at the Metabolism Interface
Several key proteins have been identified as direct or indirect substrates of DNA-PK, placing it at a critical juncture between DNA repair and metabolic control.
Glycolysis Regulation
DNA-PK has been shown to directly interact with and phosphorylate key enzymes in the glycolytic pathway, thereby promoting their activity and increasing the flux of glucose-derived metabolites.[1][3]
-
Aldolase A (ALDOA): DNA-PK interacts with and phosphorylates ALDOA.[1][4] This interaction enhances ALDOA's enzymatic activity, contributing to increased glycolysis.[1]
-
Pyruvate Kinase M2 (PKM2): Similar to ALDOA, PKM2 is a substrate of DNA-PK.[1][4] DNA-PK-mediated phosphorylation boosts PKM2's activity, further driving the glycolytic pathway.[1]
Studies have also identified interactions between DNA-PK and other glycolytic enzymes such as enolase 1 (ENO1), glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and phosphoglycerate kinase 1 (PGK1).[4][5]
Fatty Acid Synthesis
DNA-PK plays a crucial role in the regulation of lipogenesis, particularly in response to insulin signaling.[2][6]
-
Upstream Stimulatory Factor (USF-1): In response to feeding and insulin, DNA-PK phosphorylates the transcription factor USF-1.[6] This phosphorylation event is a critical step in the activation of the Fatty Acid Synthase (FAS) gene promoter, leading to increased fatty acid synthesis.[2][6]
Quantitative Impact of DNA-PK on Metabolic Enzyme Activity
The modulation of metabolic enzyme activity by DNA-PK has been quantified in several studies. The following tables summarize the key findings.
| Substrate | Experimental System | DNA-PK Perturbation | Change in Enzymatic Activity | Reference |
| ALDOA | Castration-Resistant Prostate Cancer (CRPC) Cells | DNA-PK inhibitor (NU7441) | ~15% decrease | [1] |
| PKM2 | Castration-Resistant Prostate Cancer (CRPC) Cells | DNA-PK inhibitor (NU7441) | ~11% decrease | [1] |
| Pyruvate Kinase | C4-2 Xenografts | DNA-PK inhibitor | Reduction | [1] |
| Pyruvate Kinase | Patient-Derived Explants (PDE) | DNA-PK inhibitor | Reduction | [1] |
| Metabolite | Experimental System | DNA-PK Perturbation | Change in Level | Reference |
| Pyruvate | C4-2 Xenografts | DNA-PK inhibitor | Decrease | [1] |
| Pyruvate | Patient-Derived Explants (PDE) | DNA-PK inhibitor | Decrease | [1] |
| Lactate | Patient-Derived Explants (PDE) | DNA-PK inhibitor | Reduction | [1] |
| Triglyceride | DNA-PK-deficient SCID mice | Genetic knockout | Decreased levels | [6] |
Signaling Pathways and Experimental Workflows
The interplay between DNA-PK and metabolic pathways can be visualized through signaling diagrams and experimental workflows.
Caption: DNA-PK interacts with and phosphorylates ALDOA and PKM2 in the cytoplasm, enhancing glycolysis.
Caption: Insulin signaling activates DNA-PK, which phosphorylates USF-1 to promote fatty acid synthesis.
Caption: A typical workflow for the discovery and validation of DNA-PK's metabolic roles.
Detailed Experimental Protocols
A multi-faceted approach is required to elucidate the role of DNA-PK in metabolism. Below are summaries of key experimental protocols.
Identification of DNA-PK Interacting Proteins (Rapid Immunoprecipitation Mass Spectrometry of Endogenous proteins - RIME)
-
Cell Culture and Crosslinking: Culture cells (e.g., C4-2 prostate cancer cells) to 80-90% confluency. Crosslink protein-protein interactions by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin by sonication to an average size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for DNA-PKcs overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washes: Perform a series of stringent washes to remove non-specific binding.
-
Elution and Protein Digestion: Elute the protein complexes from the beads and digest the proteins into peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that co-immunoprecipitated with DNA-PKcs by searching the MS/MS spectra against a protein database.
In Vitro DNA-PK Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing purified active DNA-PK enzyme, the purified potential substrate protein (e.g., recombinant ALDOA or PKM2), and a buffer containing MgCl2 and DTT.[7]
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for detection) and an activating DNA fragment.[8]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Analysis: Detect the phosphorylation of the substrate by autoradiography (if using radiolabeled ATP) or by using a phosphospecific antibody in a Western blot. Alternatively, a luminescent assay measuring ADP production can be used for high-throughput screening.[7][9]
Metabolite Profiling
-
Sample Collection: Culture cells with or without a DNA-PK inhibitor (e.g., NU7441) for a specified time. Harvest the cells and quench metabolic activity rapidly, often using cold methanol.
-
Metabolite Extraction: Extract the metabolites from the cells using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography coupled to high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify the metabolites by comparing their mass-to-charge ratio and retention time to a library of known standards. Perform statistical analysis to identify metabolites that are significantly altered by DNA-PK inhibition.
Conclusion and Future Directions
The evidence strongly supports a non-canonical role for DNA-PK as a significant regulator of cellular metabolism. Its ability to directly phosphorylate and modulate the activity of key glycolytic and lipogenic enzymes provides a direct link between the DNA damage response and the metabolic state of the cell. This intersection has profound implications for cancer biology, where both DNA repair and metabolic reprogramming are hallmarks of tumor progression.
Future research should focus on:
-
Expanding the repertoire of metabolic substrates: A comprehensive understanding of all metabolic enzymes and pathways influenced by DNA-PK is needed.
-
Investigating the upstream regulation of DNA-PK's metabolic functions: How the cell decides to allocate DNA-PK to either DNA repair or metabolic regulation is a key unanswered question.
-
Therapeutic targeting: The co-targeting of DNA-PK and the metabolic pathways it regulates presents a promising strategy for cancer therapy. For instance, combining DNA-PK inhibitors with glycolytic inhibitors has shown additive anti-proliferative effects in cancer cells.[1][3]
The continued exploration of the DNA-PK-metabolism axis will undoubtedly uncover further complexities in cellular regulation and provide novel targets for the development of innovative therapies.
References
- 1. A Novel Role for DNA-PK in Metabolism by Regulating Glycolysis in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of DNA-PK in aging and energy metabolism (invited review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Role for DNA-PK in Metabolism by Regulating Glycolysis in Castration-Resistant Prostate Cancer. - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs): Beyond the DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A role of DNA-PK for the metabolic gene regulation in response to insulin [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. biorxiv.org [biorxiv.org]
- 9. DNA-PK Kinase Enzyme System Application Note [promega.com]
DNA-PK Substrate Specificity and Consensus Sequence Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the DNA-dependent protein kinase (DNA-PK) and its role in cellular signaling, with a specific focus on its substrate specificity and consensus sequence analysis. DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] Understanding the substrates that DNA-PK phosphorylates is crucial for elucidating its functions in DNA repair, transcription, and other cellular processes, and for the development of targeted cancer therapies.[2][3][4][5]
The DNA-PK Signaling Pathway
DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[4][6][7] The process of NHEJ is initiated when a DNA double-strand break occurs. The Ku70/80 heterodimer rapidly recognizes and binds to the broken DNA ends, forming a ring-like complex that stabilizes the site.[1][8] This complex then recruits the DNA-PKcs subunit.[1][8] The binding of DNA-PKcs to the Ku-DNA complex induces a conformational change that activates its kinase activity.[4][6]
Once activated, DNA-PKcs phosphorylates a variety of downstream targets, including itself (autophosphorylation) and other components of the NHEJ machinery like XRCC4, XLF, and Artemis, to facilitate the processing and ligation of the broken DNA ends.[1][6] The pathway culminates with the ligation of the DNA ends by the DNA ligase IV-XRCC4 complex, assisted by XLF.[1] Beyond its canonical role in NHEJ, DNA-PK is also involved in V(D)J recombination, telomere maintenance, transcription regulation, and the innate immune response to foreign DNA.[1][9]
DNA-PK Substrate Specificity and Consensus Sequences
The specificity of a protein kinase is determined by the amino acid sequence surrounding the phosphorylation site (serine, threonine, or tyrosine) on its substrate.
Canonical Consensus Motif: S/T-Q For many years, the primary consensus phosphorylation motif for DNA-PK, as well as the related PIKK family kinases ATM and ATR, was identified as a serine (S) or threonine (T) residue followed immediately by a glutamine (Q) residue.[9][10][11] This S/T-Q motif is found in many known DNA-PK substrates, including DNA-PKcs itself (autophosphorylation sites) and the tumor suppressor p53.[9][10]
Non-Canonical Consensus Motif: S/T-ψ-D/E Recent large-scale phosphoproteomic studies have revealed that DNA-PK possesses a broader substrate specificity than previously appreciated.[4][6] A novel, non-canonical phosphorylation motif has been identified, characterized by an S/T residue followed by a bulky hydrophobic amino acid (ψ, such as Leucine) at the +1 position and an acidic residue (Aspartic Acid, D, or Glutamic Acid, E) at the +2 position.[4][6] This S/T-ψ-D/E motif is prevalent in substrates involved in RNA processing and transcription.[4] The discovery of this motif significantly expands the known repertoire of potential DNA-PK substrates and its functional roles within the cell.[6]
Table 1: Known DNA-PK Substrates and Phosphorylation Motifs
| Substrate Protein | Phosphorylation Site(s) | Sequence Context | Motif Type | Associated Function |
| DNA-PKcs (autophosphorylation) | Thr2609, Ser2612, Thr2638, Thr2647, Ser3205 | TQ, SQ | Canonical (S/T-Q) | Regulation of kinase activity, DNA repair[12][13] |
| p53 | Ser15, Ser37 | LS QETF, PS QAMF | Canonical (S/T-Q) | Cell cycle arrest, apoptosis[10][14] |
| XRCC4 | Multiple | Non-S/T-Q sites identified | Non-Canonical | DNA repair, NHEJ[10][15] |
| Artemis | Multiple | Non-S/T-Q sites identified | Non-Canonical | DNA end processing in NHEJ and V(D)J recombination[10][15] |
| hnRNPA1 | Multiple | S/T-Q and other motifs | Both | Telomere maintenance, RNA processing[4][6] |
| TRIM28 | Multiple | S/T-Q and other motifs | Both | Transcriptional regulation[4][6] |
| Egr1 | Ser301 | FS RSDEL | Non-Canonical | T-cell activation, protein stability[16] |
| NOLC1 | S/T-ψ-D/E site | - | Non-Canonical (S/T-ψ-D/E) | Ribosome biogenesis[6] |
| SF3A3 | S/T-ψ-D/E site | - | Non-Canonical (S/T-ψ-D/E) | RNA splicing[6] |
| MECP2 | S/T-ψ-D/E site | - | Non-Canonical (S/T-ψ-D/E) | Transcriptional repression[4] |
Quantitative Analysis of DNA-PK-Dependent Phosphorylation
Quantitative phosphoproteomics, often using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), has been instrumental in identifying and quantifying DNA-PK-dependent phosphorylation events on a global scale. These experiments typically involve comparing the phosphoproteome of cells under different conditions, such as before and after treatment with ionizing radiation (IR) to induce DSBs, and in the presence or absence of specific DNA-PK inhibitors (e.g., NU7441).[6][16]
Table 2: Summary of Quantitative Phosphoproteomics Data
| Experimental Condition | Key Finding | Quantitative Detail | Reference |
| Ionizing Radiation (IR) in G1-arrested mouse Pre-B cells | ATM and DNA-PKcs are responsible for the majority of the IR-induced signaling response. | Over 2,000 IR-induced phosphorylation sites were identified. | [4][6] |
| IR + DNA-PK inhibitor (NU7441) | A specific subset of phosphorylation events is solely dependent on DNA-PK activity. | Inhibition of DNA-PKcs impaired 145 phosphorylation sites (~7% of total IR-induced sites). | [6] |
| IR + ATM inhibitor | A specific subset of phosphorylation events is solely dependent on ATM activity. | Inhibition of ATM impaired 185 phosphorylation sites (~19.5% of total IR-induced sites). | [6] |
| IR + Dual DNA-PK and ATM inhibition | Highlights significant redundancy between the two kinases. | Simultaneous inhibition caused a reduction in 929 sites (~81.1% of total IR-induced sites). | [6] |
| In vitro validation of S/T-ψ-D/E motif | DNA-PKcs can directly phosphorylate the non-canonical motif. | Mutation of the hydrophobic (+1) or acidic (+2) residue to alanine severely reduced phosphorylation. | [4] |
Experimental Methodologies
Identifying and validating kinase substrates requires a combination of robust experimental techniques. Below are protocols for key methodologies used in the study of DNA-PK.
This assay measures the ability of purified, active DNA-PK to phosphorylate a putative substrate (peptide or protein) in vitro. The ADP-Glo™ Kinase Assay is a common non-radioactive method that measures the amount of ADP produced during the kinase reaction.[17]
Detailed Method:
-
Reaction Components : Prepare a reaction mixture in a 96-well plate containing DNA-PK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), DNA-PK Activation Buffer (containing calf thymus DNA), ATP, the substrate peptide/protein, and purified DNA-PK enzyme.[17]
-
Initiation and Incubation : Start the reaction by adding the enzyme or ATP. Incubate the plate at room temperature for a defined period, typically 60 minutes.[17]
-
ATP Depletion : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[17]
-
Signal Detection : Add Kinase Detection Reagent, which converts the ADP generated by DNA-PK into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[17]
-
Measurement : Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the DNA-PK kinase activity.[17]
This high-throughput approach identifies and quantifies thousands of phosphorylation sites simultaneously from complex cell lysates, allowing for the discovery of novel kinase substrates in an unbiased manner.[4][6][18]
Detailed Method:
-
SILAC Labeling : Grow two populations of cells in media containing either normal ('light') or heavy-isotope-labeled ('heavy') essential amino acids (e.g., Arginine and Lysine). This uniformly labels all proteins.[6]
-
Cell Treatment : Treat the 'heavy' labeled cells with a stimulus to activate DNA-PK (e.g., ionizing radiation). A parallel experiment can include a DNA-PK inhibitor to confirm substrate dependence. The 'light' labeled cells serve as the untreated control.[6]
-
Sample Preparation : Combine equal amounts of protein from the 'light' and 'heavy' cell populations. Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[19]
-
Phosphopeptide Enrichment : Because phosphopeptides are typically low in abundance, they must be enriched from the complex peptide mixture, often using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis : Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptide sequences and pinpoints the exact site of phosphorylation.[19]
-
Data Analysis : The relative quantification of each phosphopeptide is determined by comparing the signal intensities of the 'heavy' and 'light' peptide pairs. Significant changes in this ratio upon stimulation and their reversal by a DNA-PK inhibitor indicate a direct or indirect this compound.[4][6]
Combinatorial peptide libraries are a powerful tool for rapidly determining the preferred phosphorylation motif of a kinase.[20][21]
Method Overview:
-
Library Design : A combinatorial peptide library consists of a collection of peptide mixtures. In a positional scanning format, each mixture contains a central phospho-acceptor site (Ser/Thr) while systematically substituting each of the 20 amino acids at a specific position surrounding it (e.g., -4, -3, -2, -1, +1, +2, +3, +4).[20][21]
-
Kinase Reaction : The kinase of interest (DNA-PK) is incubated with each peptide mixture in the library in the presence of radiolabeled ATP (γ-³²P-ATP).[20]
-
Detection and Quantification : The reaction mixtures are spotted onto a membrane, which is then washed to remove unincorporated ATP. The amount of radiolabel incorporated into each peptide mixture is quantified by phosphor imaging.[20]
-
Consensus Determination : The relative phosphorylation rate for each mixture reveals which amino acid is preferred at each position surrounding the phosphorylation site. This data is used to build a scoring matrix and determine the optimal consensus sequence for the kinase.[20]
Applications in Drug Development
DNA-PK is a prime target for cancer therapy. Its inhibition can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.[2][3][22]
-
Potentiating Radiotherapy/Chemotherapy : By inhibiting DNA-PK, the primary DNA repair pathway in many cancers is blocked, increasing the lethality of DSBs induced by treatment.[2][3]
-
Targeted Inhibitors : A deep understanding of DNA-PK's substrate recognition and catalytic mechanism aids in the rational design of highly specific and potent small molecule inhibitors.[22] Several DNA-PK inhibitors, such as M3814 (peposertib) and AZD7648, are currently in clinical trials.[2][3]
-
Biomarker Discovery : Identifying the downstream substrates of DNA-PK can provide valuable pharmacodynamic biomarkers to assess whether a DNA-PK inhibitor is hitting its target effectively in a clinical setting.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 9. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA-PKcs: A Targetable Protumorigenic Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of in vitro and in vivo phosphorylation sites in the catalytic subunit of the DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unravelling the complexities of DNA-PK activation by structure-based mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA-Dependent Protein Kinase [promega.jp]
- 15. The DNA-dependent protein kinase: a multifunctional protein kinase with roles in DNA double strand break repair and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid Identification of Protein Kinase Phosphorylation Site Motifs Using Combinatorial Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid Identification of Protein Kinase Phosphorylation Site Motifs Using Combinatorial Peptide Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
The Role of DNA-PK Autophosphorylation in Substrate Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. As the central component of the non-homologous end-joining (NHEJ) pathway, DNA-PK not only detects and binds to broken DNA ends but also orchestrates the subsequent recruitment and activation of downstream repair factors. A key regulatory mechanism governing this process is the autophosphorylation of the DNA-PK catalytic subunit, DNA-PKcs. This technical guide provides an in-depth exploration of how DNA-PKcs autophosphorylation serves as a sophisticated molecular switch, transforming the kinase from a guardian of the break site into a facilitator of DNA end processing and ligation, thereby directly controlling substrate recognition and access.
The DNA-PK Holoenzyme and Activation at DNA Breaks
The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. The process of NHEJ is initiated when the Ku heterodimer recognizes and binds to the ends of a DSB. This binding event serves as a docking site for DNA-PKcs, which is recruited to the DNA end to form the active DNA-PK complex. The assembly of this complex on DNA activates the serine/threonine kinase activity of DNA-PKcs, which is essential for its function in NHEJ. One of the most critical substrates of the activated kinase is DNA-PKcs itself.
Key Autophosphorylation Clusters: The PQR and ABCDE Sites
Extensive research has identified multiple autophosphorylation sites on DNA-PKcs, but two major clusters are recognized as critical for its regulatory function:
-
The PQR Cluster (S2056 Cluster): Located between residues 2023 and 2056 of human DNA-PKcs.
-
The ABCDE Cluster (T2609 Cluster): A highly conserved region spanning residues 2609 to 2647.
These clusters are located within the N-terminal HEAT repeat region of the massive 4,128-residue protein. Their phosphorylation status dictates a series of conformational changes that are fundamental to the progression of DNA repair.
The Regulatory Function of Autophosphorylation
Autophosphorylation of DNA-PKcs is not a simple on/off switch but a nuanced mechanism that fine-tunes the repair process. It governs the transition of DNA-PK from a DNA end-binding and signaling complex to a state that permits subsequent enzymatic processing and ligation.
Upon initial binding to a DSB, the unphosphorylated DNA-PKcs acts as a "gatekeeper," sterically blocking the DNA ends from other enzymatic activities. This protective role is crucial to prevent aberrant degradation of the DNA ends. Autophosphorylation, particularly within the ABCDE cluster, induces a significant conformational change in the DNA-PK complex. This structural rearrangement is thought to open up the complex, allowing processing enzymes, most notably the nuclease Artemis, to gain access to the DNA ends. This is essential for repairing DSBs with non-ligatable or "dirty" ends that require nucleolytic processing before ligation can occur.
Sustained binding of DNA-PKcs to DNA ends would stall the repair process. Autophosphorylation serves as a key signal to promote the dissociation of DNA-PKcs from the Ku/DNA complex. This dissociation vacates the break site, clearing the way for the final steps of NHEJ, including gap filling by polymerases and final ligation by the XRCC4/DNA Ligase IV complex. Failure to autophosphorylate can lead to DNA-PKcs remaining persistently bound to DNA ends, thereby inhibiting the completion of repair.
The two major phosphorylation clusters have distinct and sometimes opposing roles in regulating DNA end processing.
-
ABCDE Cluster Phosphorylation: This event is critical for promoting DNA end processing. It is required for the activation of Artemis, which is necessary to open hairpin structures formed during V(D)J recombination and to process damaged DNA termini.
-
PQR Cluster Phosphorylation: Conversely, phosphorylation of the PQR cluster appears to limit or restrict excessive end resection.
This reciprocal regulation provides a sophisticated mechanism to control the extent of DNA end processing, ensuring that enough processing occurs to create ligatable ends without causing excessive loss of genetic information.
// Edges DSB -> Ku [label="Binds"]; {Ku, DNAPKcs_inactive} -> DNAPK_complex [label="Recruitment &\nAssembly"]; DNAPK_complex -> AutoP [label="Kinase Activity\nStimulated"]; AutoP -> Artemis [label="Allows Access &\nActivates Substrate"]; AutoP -> Dissociation [label="Induces Conformational\nChange"]; Artemis -> Polymerase [label="End Processing"]; Polymerase -> Ligase [label="Gap Filling"]; Ligase -> Repaired_DNA [label="Ligation"]; Dissociation -> Artemis [style=invis]; // Layout helper } Caption: Overview of the Non-Homologous End Joining (NHEJ) signaling cascade.
Differential Regulation by DNA End Structure
Recent structural and biochemical studies have revealed a remarkable layer of regulation where the structure of the DNA break itself dictates the pattern of DNA-PKcs autophosphorylation. This transforms DNA-PK from a simple sensor to an intelligent processor of DNA damage information.
-
Open or Blunt DNA Ends: When bound to open DNA ends, DNA-PK is inhibited for cis-autophosphorylation of the ABCDE cluster. In this "protection mode," the kinase is active towards other substrates but does not readily phosphorylate its own ABCDE sites, thus protecting the DNA ends from nucleolytic attack.
-
Hairpin DNA Ends: In contrast, DNA hairpin ends, such as those generated during V(D)J recombination, actively promote cis-autophosphorylation of the ABCDE cluster. This phosphorylation leads to a significant structural rearrangement of DNA-PKcs, widening the DNA-binding groove. This "processing mode" is required for the recruitment and activation of the Artemis nuclease to open the hairpin.
This differential response ensures that DNA ends are appropriately triaged: simple breaks are protected and prepared for direct ligation, while complex, hairpin-sealed breaks are specifically targeted for the necessary nucleolytic processing by Artemis.
Quantitative Data on Autophosphorylation Function
The functional consequences of disrupting DNA-PKcs autophosphorylation have been quantified through various cellular and biochemical assays. Mutating the key serine/threonine residues to non-phosphorylatable alanine allows for a direct assessment of their importance.
| Assay Type | DNA-PKcs Mutant | Observation | Functional Implication | Reference |
| V(D)J Recombination | ABCDE Cluster > Alanine | Markedly decreased coding joint formation and reduced DNA end processing. | ABCDE phosphorylation is critical for processing hairpin-sealed DNA ends. | |
| V(D)J Recombination | PQR Cluster > Alanine | Excessive nucleotide loss from joined ends. | PQR phosphorylation limits the extent of DNA end resection. | |
| Cell Survival (Radiosensitivity) | ABCDE Cluster > Alanine | Cells are more radiosensitive than cells completely lacking DNA-PKcs. | Unphosphorylated DNA-PKcs sequesters DNA ends, preventing repair by other pathways like homologous recombination. | |
| Cell Survival (Radiosensitivity) | PQR Cluster > Alanine | Cells are modestly radiosensitive but more resistant than cells lacking DNA-PKcs. | PQR phosphorylation is important but not as critical as ABCDE phosphorylation for overall repair. | |
| Kinase Activity (In Vitro) | Hairpin DNA vs. Blunt DNA | Hairpin DNA ends activate cis-autophosphorylation of DNA-PKcs more effectively than blunt or overhanging ends. | DNA end structure directly modulates kinase substrate preference (itself vs. other targets). | |
| Protein Dynamics (FRAP) | T2609A (ABCDE site) | Longer retention time of DNA-PKcs at sites of DNA damage compared to wild-type. | Autophosphorylation destabilizes the interaction of DNA-PKcs with DNA ends, promoting its dissociation. |
Experimental Protocols
The elucidation of the role of DNA-PKcs autophosphorylation has relied on several key experimental techniques.
This assay measures the ability of purified DNA-PK to phosphorylate a substrate, including itself (autophosphorylation), in a DNA-dependent manner.
-
Reaction Setup: Combine purified DNA-PKcs and Ku heterodimer in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Activation: Add a DNA activator, such as linearized plasmid DNA or short oligonucleotides, to the reaction mixture.
-
Initiation: Start the reaction by adding ATP, typically including a radiolabeled [γ-³²P]ATP tracer.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize phosphorylated proteins by autoradiography. For quantitative analysis of specific sites, excised protein bands can be subjected to mass spectrometry.
This cellular assay assesses the efficiency and fidelity of NHEJ by measuring the joining of specific DNA ends generated by the RAG1/RAG2 recombinase.
-
Cell Line: Use a DNA-PKcs deficient cell line, such as the V3 hamster cell line.
-
Transfection: Co-transfect the cells with expression plasmids for:
-
Wild-type or mutant DNA-PKcs.
-
RAG1 and RAG2 recombinases.
-
A substrate plasmid containing recombination signal sequences (RSS) flanking a gene (e.g., for chloramphenicol resistance) that is disrupted by a transcriptional stop sequence. Successful recombination removes the stop sequence, activating the reporter gene.
-
-
Plasmid Recovery: After 48-72 hours, harvest the extrachromosomal plasmids from the cells.
-
Transformation: Transform the recovered plasmids into E. coli.
-
Analysis: Plate the bacteria on selective media. The ratio of colonies on antibiotic plates (reflecting successful recombination) to colonies on non-selective plates (reflecting total recovered plasmids) gives the recombination frequency. Recovered plasmids can also be sequenced to analyze the fidelity of the repaired junctions.
Implications for Drug Development
The essential role of DNA-PK in DSB repair makes it a prime target for cancer therapy. Many chemotherapies and radiotherapy induce DSBs to kill cancer cells. Inhibiting DNA-PK can prevent the repair of this damage, a strategy known as synthetic lethality, particularly in tumors with other DNA repair defects (e.g., BRCA mutations).
Understanding the autophosphorylation mechanism is crucial for developing next-generation DNA-PK inhibitors.
-
Targeting Specific States: Knowledge of the conformational states associated with different phosphorylation patterns could allow for the design of inhibitors that trap DNA-PK in an inactive or repair-blocking state.
-
Biomarker Development: The phosphorylation status of specific sites (e.g., T2609) could serve as a pharmacodynamic biomarker to confirm target engagement by a DNA-PK inhibitor in clinical trials.
Conclusion
DNA-PKcs autophosphorylation is a master regulatory mechanism that lies at the heart of the non-homologous end-joining pathway. It provides a sophisticated system to control the progression of DSB repair, acting as a gatekeeper that governs access to the DNA ends. Through a series of coordinated phosphorylation events at the PQR and ABCDE clusters, which are themselves influenced by the very nature of the DNA break, DNA-PKcs can transition from a protector of the DNA end to a licensed facilitator of end processing and ligation. This intricate control ensures the efficient and appropriate repair of diverse DNA lesions, and its central importance highlights DNA-PK as a compelling target for therapeutic intervention.
An In-depth Technical Guide to DNA-PK Substrates in V(D)J Recombination
For Researchers, Scientists, and Drug Development Professionals
Introduction
V(D)J recombination is a somatic recombination process essential for the generation of a diverse repertoire of immunoglobulins (Igs) and T cell receptors (TCRs) in the adaptive immune system. This intricate process involves the precise recognition and cleavage of DNA at specific recombination signal sequences (RSSs) by the RAG1/RAG2 recombinase, followed by the repair of the resulting DNA double-strand breaks (DSBs) by the non-homologous end joining (NHEJ) pathway. A central player in the NHEJ pathway is the DNA-dependent protein kinase (DNA-PK), a serine/threonine kinase that is activated upon binding to DNA ends. DNA-PK phosphorylates a number of downstream substrates, orchestrating their activities to ensure the faithful repair of DSBs and the successful completion of V(D)J recombination. This technical guide provides a comprehensive overview of the core DNA-PK substrates involved in V(D)J recombination, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular events.
Core DNA-PK Substrates in V(D)J Recombination
The catalytic subunit of DNA-PK (DNA-PKcs) is recruited to DSBs by the Ku70/80 heterodimer, which has a high affinity for DNA ends. Once activated, DNA-PKcs phosphorylates a cascade of downstream targets, including itself (autophosphorylation), to coordinate the repair process. The key substrates of DNA-PK in the context of V(D)J recombination are Artemis, the Ku70/80 heterodimer, XRCC4, DNA Ligase IV, and the histone variant H2AX.
Artemis: The Hairpin Opening Endonuclease
Artemis is a crucial nuclease in V(D)J recombination, responsible for opening the hairpin-sealed coding ends generated by the RAG proteins. Its endonuclease activity is critically dependent on phosphorylation by DNA-PKcs. This phosphorylation event is thought to relieve an autoinhibitory conformation of Artemis, allowing it to process the DNA hairpins and other complex DNA ends. While Artemis phosphorylation is important, DNA-PKcs autophosphorylation is also required for efficient Artemis-mediated endonuclease activity.
Ku70/80: The DNA End-Binding Sensor
The Ku70/80 heterodimer is the first protein to recognize and bind to DSBs, acting as a scaffold for the recruitment of other NHEJ factors, including DNA-PKcs. Both Ku70 and Ku80 are themselves substrates of DNA-PKcs. While the precise functional consequence of Ku phosphorylation by DNA-PK is still under investigation, it is thought to play a role in the regulation of the DNA-PK holoenzyme and the dissociation of Ku from DNA after repair is complete. However, some studies suggest that these phosphorylation events may not be essential for NHEJ.
XRCC4 and DNA Ligase IV: The Ligation Complex
XRCC4 and DNA Ligase IV form a stable complex that is responsible for the final ligation step of the broken DNA ends. Both proteins
The Triad of Genome Integrity: A Technical Guide to the Interplay of DNA-PK, ATM, and ATR in Substrate Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular network that safeguards our genetic blueprint, a triumvirate of kinases—DNA-dependent protein kinase (DNA-PK), Ataxia-Telangiectasia Mutated (ATM), and ATM and Rad3-related (ATR)—stands as the principal architects of the DNA Damage Response (DDR).[1][2][3] Their coordinated, and at times redundant, phosphorylation of a vast array of downstream substrates orchestrates the complex symphony of DNA repair, cell cycle arrest, and apoptosis.[4][5] This in-depth technical guide dissects the interplay between these crucial kinases, providing a comprehensive overview of their substrate phosphorylation, the experimental methodologies used to elucidate these interactions, and the signaling pathways that govern this critical cellular process.
Core Principles of DNA Damage Sensing and Signal Transduction
The activation of DNA-PK, ATM, and ATR is triggered by distinct forms of DNA damage. ATM and DNA-PK are primarily activated by DNA double-strand breaks (DSBs), with ATM recognizing broader changes in chromatin structure and DNA-PK being recruited to exposed DNA ends by the Ku70/80 heterodimer.[2][5] In contrast, ATR responds to a wider range of DNA lesions, particularly those that generate stretches of single-stranded DNA (ssDNA), often associated with replication stress.[5][6]
Upon activation, these kinases phosphorylate a partially overlapping spectrum of substrates, many of which contain a consensus SQ/TQ (serine/threonine followed by glutamine) motif.[3] This phosphorylation cascade amplifies the initial damage signal, leading to the recruitment of repair factors, the activation of cell cycle checkpoints, and, if the damage is irreparable, the initiation of programmed cell death.[4][7] The interplay between these kinases is complex, with evidence of crosstalk, redundancy, and even antagonistic regulation.[1][4] For instance, in the absence of ATM, both ATR and DNA-PK can phosphorylate a subset of ATM substrates, highlighting a compensatory mechanism that ensures a robust DDR.[8]
Quantitative Analysis of Substrate Phosphorylation
Quantitative phosphoproteomics has been instrumental in deconvoluting the complex phosphorylation networks governed by DNA-PK, ATM, and ATR.[9][10] Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry have enabled the identification and quantification of thousands of phosphorylation sites in response to DNA damage, revealing the specific and overlapping substrate repertoires of these kinases.
The following tables summarize quantitative data from phosphoproteomic studies, illustrating the differential phosphorylation of key DDR substrates by DNA-PK, ATM, and ATR in response to ionizing radiation (IR), a potent inducer of DSBs.
| Substrate | Phosphorylation Site | Fold Change (IR) - Wild-Type | Fold Change (IR) - ATM-deficient | Fold Change (IR) - DNA-PK-deficient | Primary Kinase(s) | Reference |
| p53 | Ser15 | 15.2 | 3.1 | 12.5 | ATM, DNA-PK | [9] |
| CHK2 | Thr68 | 25.8 | 1.2 | 23.1 | ATM | [9] |
| H2AX | Ser139 (γH2AX) | >100 | >100 | >100 | ATM, DNA-PK, ATR | [4][8] |
| KAP1 | Ser824 | 18.9 | 2.5 | 19.2 | ATM | [9] |
| NBS1 | Ser343 | 12.1 | 1.5 | 11.8 | ATM | [9] |
| BRCA1 | Ser1524 | 8.7 | 2.1 | 8.5 | ATM, ATR | [6] |
| SMC1 | Ser966 | 9.5 | 1.8 | 9.1 | ATM, ATR | [8] |
| 53BP1 | Multiple S/TQ | ~20 | ~5 | ~18 | ATM | [2] |
Table 1: ATM-Dependent Substrate Phosphorylation in Response to Ionizing Radiation. Data represents typical fold changes in phosphorylation observed in quantitative phosphoproteomic studies comparing irradiated to non-irradiated cells. The reduced fold change in ATM-deficient cells highlights the primary role of ATM in phosphorylating these substrates.
| Substrate | Phosphorylation Site | Fold Change (IR) - Wild-Type | Fold Change (IR) - ATM-deficient | Fold Change (IR) - DNA-PK-deficient | Compensatory Kinase(s) | Reference |
| p53 | Ser15 | 15.2 | 3.1 | 12.5 | DNA-PK, ATR | [8][9] |
| CHK1 | Ser345 | 2.1 | 5.8 | 2.3 | ATR | [9] |
| KAP1 | Ser824 | 18.9 | 2.5 | 19.2 | DNA-PK | [8] |
| H2AX | Ser139 (γH2AX) | >100 | >100 | >100 | DNA-PK, ATR | [4][8] |
Table 2: Compensatory Phosphorylation in ATM-Deficient Cells. In the absence of ATM, other kinases can phosphorylate its canonical substrates, albeit often to a lesser extent. This table highlights the increased or persistent phosphorylation of certain sites by compensatory kinases like DNA-PK and ATR.
Signaling Pathways and Experimental Workflows
The intricate signaling cascades initiated by DNA-PK, ATM, and ATR can be visualized to better understand their logical relationships and the flow of information within the DDR network.
Figure 1: Activation of apical DDR kinases by distinct DNA lesions.
The following diagram illustrates the crosstalk and substrate overlap between the three kinases, demonstrating the complexity of the DDR signaling network.
Figure 2: Crosstalk and substrate overlap among DDR kinases.
To investigate these complex signaling events, a variety of experimental techniques are employed. The following workflow outlines a typical quantitative phosphoproteomics experiment.
Figure 3: A typical quantitative phosphoproteomics workflow.
Detailed Experimental Protocols
A thorough understanding of the interplay between DNA-PK, ATM, and ATR necessitates robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the study of these kinases.
In Vitro Kinase Assay for DNA-PK, ATM, and ATR
This assay measures the ability of a purified kinase to phosphorylate a specific substrate in a controlled environment.
Materials:
-
Purified recombinant DNA-PK, ATM, or ATR kinase
-
Kinase-specific substrate peptide (e.g., a peptide containing an SQ/TQ motif)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate
-
Scintillation counter (for radiolabeled assays) or ADP-Glo™ Kinase Assay kit (for non-radioactive assays)
Procedure:
-
Prepare the kinase reaction mix by combining the kinase reaction buffer, the substrate peptide, and the purified kinase in a microcentrifuge tube on ice.
-
Initiate the reaction by adding ATP (either [γ-³²P]ATP or unlabeled ATP, depending on the detection method) to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid for radiolabeled assays or the ADP-Glo™ Reagent).
-
For radiolabeled assays: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.[11][12]
Immunoprecipitation followed by Mass Spectrometry (IP-MS) for Phosphoprotein Analysis
This technique is used to isolate a specific protein of interest and its interacting partners from a complex cell lysate to identify phosphorylation sites.
Materials:
-
Cell lysate from cells treated with or without a DNA damaging agent
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash buffers (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Trypsin for in-gel or in-solution digestion
-
Phosphopeptide enrichment kit (e.g., TiO₂ or IMAC-based)
-
LC-MS/MS instrument
Procedure:
-
Incubate the cell lysate with the specific antibody for 2-4 hours at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using the elution buffer.
-
Separate the eluted proteins by SDS-PAGE. Excise the protein band of interest and perform in-gel trypsin digestion. Alternatively, perform an in-solution trypsin digestion of the entire eluate.
-
Enrich for phosphopeptides from the digested sample using a phosphopeptide enrichment kit.[13]
-
Analyze the enriched phosphopeptides by LC-MS/MS to identify the phosphorylation sites.[13]
Western Blotting for Phospho-Specific Antibodies
This is a widely used technique to detect and quantify the phosphorylation of a specific protein at a particular site.
Materials:
-
Protein lysates from control and treated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST). Avoid using milk as it contains phosphoproteins that can cause high background.[14][15]
-
Primary antibody specific to the phosphorylated site of the target protein
-
Primary antibody against the total (unphosphorylated) protein (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein, or run a parallel gel.[16]
Cell Synchronization and Irradiation
To study the DDR in a cell-cycle-dependent manner, cell synchronization is often required.
Materials:
-
Cultured cells
-
Thymidine or other cell cycle synchronization agents
-
An irradiator (e.g., X-ray or gamma-ray source)
Procedure (Double Thymidine Block for G1/S synchronization):
-
Plate cells at a low density.
-
Add thymidine to the culture medium to a final concentration of 2 mM and incubate for 16-18 hours. This arrests cells at the G1/S boundary.[17][18]
-
Wash the cells with fresh medium to release them from the block and incubate for 9-10 hours.
-
Add a second dose of thymidine (2 mM) and incubate for another 16-18 hours to achieve a tighter synchronization.
-
Release the cells from the second block by washing with fresh medium. Cells will now progress synchronously through the cell cycle.
-
At the desired cell cycle stage, irradiate the cells with a specific dose of ionizing radiation (e.g., 5-10 Gy).
-
Harvest the cells at different time points post-irradiation for downstream analysis (e.g., Western blotting, IP-MS).
Conclusion
The intricate and dynamic interplay between DNA-PK, ATM, and ATR is central to the maintenance of genome stability. Their coordinated phosphorylation of a vast network of substrates ensures a timely and appropriate response to DNA damage. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of this critical signaling network. A deeper understanding of these pathways is not only fundamental to cell biology but also holds immense promise for the development of novel therapeutic strategies that target the DNA damage response in cancer and other diseases. By leveraging the quantitative and mechanistic insights gained from these experimental approaches, the scientific community can continue to build a more complete picture of how cells protect their most vital asset: their genetic information.
References
- 1. DNA-PK and ATM drive phosphorylation signatures that antagonistically regulate cytokine responses to herpesvirus infection or DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Beyond the Trinity of ATM, ATR, and DNA-PK: Multiple Kinases Shape the DNA Damage Response in Concert With RNA Metabolism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ATM, ATR and DNA-PKcs kinases—the lessons from the mouse models: inhibition ≠ deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. Phosphoproteomics reveals novel modes of function and inter‐relationships among PIKKs in response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-PK Kinase Enzyme System Application Note [promega.jp]
- 12. promega.com [promega.com]
- 13. Fe-NTA Microcolumn Purification of Phosphopeptides from Immunoprecipitation (IP) Eluates for Mass Spectrometry Analysis [bio-protocol.org]
- 14. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. bioradiations.com [bioradiations.com]
- 17. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying DNA-PK Substrates in Response to Ionizing Radiation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed to identify and characterize substrates of the DNA-dependent protein kinase (DNA-PK) following exposure to ionizing radiation (IR). DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway, plays a pivotal role in repairing DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage induced by IR.[1] Understanding the full spectrum of DNA-PK substrates is critical for elucidating the intricate signaling networks of the DNA damage response (DDR) and for the development of targeted cancer therapies that modulate this pathway.
Introduction to DNA-PK and the DNA Damage Response
Ionizing radiation induces a variety of DNA lesions, with DSBs being the most deleterious.[2] The cell activates a complex signaling network, the DDR, to detect these breaks, arrest the cell cycle, and initiate repair. DNA-PK is a central player in the NHEJ pathway, the primary mechanism for DSB repair in mammalian cells.[1] It is a holoenzyme consisting of a large catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends. This binding event recruits and activates DNA-PKcs, a serine/threonine kinase that phosphorylates a multitude of downstream targets to orchestrate the repair process and signal the presence of DNA damage.[3]
Methodologies for Identifying DNA-PK Substrates
A variety of powerful techniques are utilized to identify the direct and indirect substrates of DNA-PK that are phosphorylated in response to ionizing radiation. These methods often combine biochemical assays with advanced mass spectrometry-based proteomics.
Quantitative Phosphoproteomics
Quantitative mass spectrometry-based phosphoproteomics is the cornerstone for identifying and quantifying changes in protein phosphorylation on a global scale following IR. This approach allows for the unbiased discovery of thousands of phosphorylation sites and the determination of their dynamic regulation.
A typical workflow involves the following key steps:
-
Cell Culture and Irradiation: Cells are cultured and then exposed to a controlled dose of ionizing radiation.
-
Cell Lysis and Protein Digestion: Cells are lysed under conditions that preserve phosphorylation, and the proteins are extracted and digested into peptides, typically using trypsin.
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, phosphopeptides are enriched from the complex mixture of total peptides. Common enrichment techniques include Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography.[4]
-
Quantitative Mass Spectrometry: The enriched phosphopeptides are analyzed by high-resolution mass spectrometry (e.g., Orbitrap-based mass spectrometers). For quantification, stable isotope labeling methods such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification (LFQ) are commonly employed.
-
Data Analysis: The mass spectrometry data is processed to identify the phosphopeptides, localize the phosphorylation sites, and quantify the changes in phosphorylation abundance between irradiated and control samples.
In Vitro Kinase Assays
In vitro kinase assays are essential for validating whether a protein is a direct substrate of DNA-PK. In this assay, purified active DNA-PK is incubated with a purified candidate substrate protein in the presence of ATP. The phosphorylation of the substrate is then detected, often using radioactive ATP ([γ-³²P]ATP) and autoradiography, or by using phospho-specific antibodies in a Western blot analysis.
Chemical Genetics and Analog-Sensitive Kinases
To specifically identify direct substrates in a complex cellular environment, a chemical genetics approach using analog-sensitive (AS) kinases can be employed. This involves engineering the ATP-binding pocket of DNA-PKcs to accept a modified ATP analog that is not utilized by other cellular kinases. By incubating cell lysates with the AS-DNA-PK and the ATP analog, only the direct substrates of DNA-PK are labeled, which can then be identified by mass spectrometry.
Quantitative Data of Identified DNA-PK Substrates
The following tables summarize a selection of proteins identified as DNA-PK substrates that show altered phosphorylation in response to ionizing radiation, as determined by quantitative phosphoproteomics studies.
| Protein Name | Gene Name | Phosphorylation Site | Fold Change (IR vs. Control) | Cellular Function | Reference |
| DNA-dependent protein kinase catalytic subunit | PRKDC | Ser2056 | >10 | DNA Repair, NHEJ | [5] |
| Histone H2AX | H2AX | Ser139 (γH2AX) | >50 | DNA Repair, Damage Sensor | [6] |
| p53-binding protein 1 | TP53BP1 | Ser25 | 4.5 | DNA Repair, Cell Cycle Checkpoint | [7] |
| Replication protein A 32 kDa subunit | RPA2 | Ser33 | 3.8 | DNA Replication, DNA Repair | [7] |
| XRCC4 | XRCC4 | Ser320 | 2.1 | DNA Repair, NHEJ | [3] |
Table 1: Selected DNA-PK substrates with increased phosphorylation following ionizing radiation.
| Protein Name | Gene Name | Phosphorylation Site | Fold Change (IR vs. Control) | Cellular Function | Reference |
| Lamin-A/C | LMNA | Ser392 | 0.4 | Nuclear Structure, Chromatin Organization | [7] |
| Ribosomal protein S6 | RPS6 | Ser235/236 | 0.6 | Translation, Cell Growth | [7] |
Table 2: Selected proteins showing decreased phosphorylation at specific sites following ionizing radiation, potentially regulated downstream of DNA-PK signaling.
Experimental Protocols
Detailed Protocol for Quantitative Phosphoproteomic Analysis
This protocol outlines a typical workflow for identifying DNA-PK substrates using quantitative phosphoproteomics.
1. Cell Culture and Treatment:
- Culture human cells (e.g., HeLa, U2OS) to 70-80% confluency.
- Irradiate cells with a specific dose of ionizing radiation (e.g., 10 Gy of γ-radiation).
- Harvest cells at various time points post-irradiation (e.g., 1 hour).
2. Cell Lysis and Protein Extraction:
- Wash cells with ice-cold PBS.
- Lyse cells in a buffer containing phosphatase and protease inhibitors (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM sodium orthovanadate, 1 mM sodium fluoride, and a protease inhibitor cocktail).
- Sonicate the lysate to shear DNA and reduce viscosity.
- Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Determine protein concentration using a standard protein assay (e.g., BCA assay).
3. Protein Digestion:
- Reduce the protein disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
- Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
- Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0.
- Digest the proteins with sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.
4. Phosphopeptide Enrichment (using TiO2 beads):
- Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Equilibrate TiO2 beads with loading buffer (e.g., 80% acetonitrile, 5% TFA).
- Incubate the peptide solution with the equilibrated TiO2 beads to allow binding of phosphopeptides.
- Wash the beads with washing buffer (e.g., 80% acetonitrile, 1% TFA) to remove non-specifically bound peptides.
- Elute the phosphopeptides from the beads using an elution buffer (e.g., 5% ammonia solution).
- Desalt the eluted phosphopeptides using a C18 StageTip.
5. LC-MS/MS Analysis:
- Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Q Exactive HF) coupled with a nano-liquid chromatography system.
- Separate peptides using a gradient of acetonitrile in 0.1% formic acid.
- Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.
6. Data Analysis:
- Process the raw mass spectrometry data using a software suite like MaxQuant.
- Search the data against a human protein database to identify peptides and proteins.
- Use the Andromeda search engine within MaxQuant to identify phosphorylation sites with high confidence (e.g., using the PTM score).
- Perform label-free quantification (LFQ) to determine the relative abundance of phosphopeptides between irradiated and control samples.
- Filter the results to identify phosphosites with significant changes in abundance upon irradiation.
Detailed Protocol for In Vitro DNA-PK Kinase Assay
This protocol describes a method to validate a direct substrate of DNA-PK.[8][9]
1. Reagents and Buffers:
- Purified active DNA-PK enzyme.
- Purified recombinant candidate substrate protein.
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
- ATP solution (containing [γ-³²P]ATP).
- SDS-PAGE loading buffer.
2. Kinase Reaction:
- Set up the kinase reaction in a microcentrifuge tube on ice.
- Add the kinase reaction buffer.
- Add the purified substrate protein (e.g., 1-5 µg).
- Add the purified active DNA-PK enzyme (e.g., 10-50 ng).
- Initiate the reaction by adding the ATP solution (final concentration of ATP, e.g., 100 µM, with a specific activity of [γ-³²P]ATP).
- Incubate the reaction at 30°C for a specific time (e.g., 30 minutes).
3. Reaction Termination and Analysis:
- Stop the reaction by adding SDS-PAGE loading buffer.
- Boil the samples at 95°C for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
- Dry the gel.
- Expose the dried gel to an X-ray film or a phosphorimager screen to detect the radioactive signal from the phosphorylated substrate.
Visualizations of Signaling Pathways and Workflows
DNA-PK Signaling Pathway in Response to Ionizing Radiation
Caption: DNA-PK signaling pathway activated by ionizing radiation.
Experimental Workflow for Identifying DNA-PK Substrates
Caption: A typical experimental workflow for DNA-PK substrate identification.
Conclusion
The identification and characterization of DNA-PK substrates in response to ionizing radiation are fundamental to a deeper understanding of the DNA damage response. The integration of quantitative phosphoproteomics with traditional biochemical assays provides a powerful and comprehensive approach to unraveling the complex signaling networks governed by DNA-PK. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of DNA-PK in genome maintenance and to identify novel therapeutic targets for cancer treatment. As our knowledge of the this compound landscape expands, so too will our ability to modulate this critical pathway for therapeutic benefit.
References
- 1. Response to DNA damage: why do we need to focus on protein phosphatases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-PK activation by ionizing radiation-induced DNA single-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Phosphoproteomic Analysis of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. pnas.org [pnas.org]
- 6. Phospho-Proteomics Analysis of Early Response to X-Ray Irradiation Reveals Molecular Mechanism Potentially Related to U251 Cell Radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro kinase assay [protocols.io]
- 9. researchgate.net [researchgate.net]
The Guardian of the Ends: An In-depth Guide to the Function of DNA-PK Substrates in Telomere Maintenance
For Immediate Release
A comprehensive whitepaper detailing the critical role of DNA-dependent protein kinase (DNA-PK) and its substrates in preserving telomere integrity. This guide offers researchers, scientists, and drug development professionals a deep dive into the molecular mechanisms, signaling pathways, and experimental methodologies central to this vital cellular process.
The DNA-dependent protein kinase (DNA-PK) complex, a cornerstone of the non-homologous end joining (NHEJ) DNA repair pathway, plays a paradoxical and essential role in the maintenance of telomeres, the protective caps at the ends of our chromosomes. While DNA-PK is programmed to repair DNA double-strand breaks, it must be meticulously regulated at telomeres to prevent catastrophic end-to-end fusions. This whitepaper elucidates the functions of key DNA-PK substrates at the telomere, providing a detailed overview of their contributions to telomere capping, length regulation, and the DNA damage response.
The DNA-PK Complex at the Telomere: A Balancing Act
DNA-PK is a holoenzyme composed of the catalytic subunit DNA-PKcs and the Ku70/80 heterodimer, which recognizes and binds to DNA ends.[1][2] Both components are found at telomeres, where they perform functions distinct from their canonical roles in DNA repair.[3][4] Their presence at chromosome ends is crucial for preventing telomere fusions and maintaining genomic stability.[3][5]
The Ku70/80 heterodimer is a key player in recruiting DNA-PKcs to the telomeres and is involved in multiple aspects of telomere maintenance.[6] It directly binds to telomeric DNA, although this interaction is also facilitated by components of the shelterin complex, such as TRF1 and TRF2.[7] The shelterin complex is a six-protein assembly that coats telomeres and is fundamental to their protective function.[7]
Key DNA-PK Substrates and Their Telomeric Functions
The kinase activity of DNA-PKcs is central to its role at the telomere, where it phosphorylates a range of substrates to orchestrate a coordinated response to maintain telomere integrity.
DNA-PKcs (Autophosphorylation)
DNA-PKcs undergoes autophosphorylation, a critical step that regulates its own activity and the recruitment of other factors.[8] Phosphorylation of DNA-PKcs on the ABCDE/Thr2609 cluster is required for the proper processing of leading-end telomeres and to prevent telomere fusions.[9][10] This autophosphorylation is thought to induce a conformational change that allows other substrates, such as the nuclease Apollo, to access the DNA end.[10]
Ku70/80
The Ku70/80 heterodimer is a primary substrate of DNA-PKcs. While its direct phosphorylation at telomeres is less characterized, its interaction with other telomeric proteins is well-established. Ku70/80 physically associates with the catalytic subunit of telomerase (hTERT) and the telomerase RNA component (hTR), suggesting a role in regulating telomerase access to the telomere.[11][12] Furthermore, Ku interacts with the shelterin components TRF1 and TRF2, contributing to the overall stability of the telomere cap.[7][13]
Artemis
Artemis is a nuclease involved in the processing of hairpin structures during V(D)J recombination and in the repair of a subset of DNA double-strand breaks.[14] In the context of telomeres, Artemis is also a substrate of DNA-PK.[14] While its precise role is still under investigation, defective Artemis leads to a mild telomere dysfunction phenotype, including increased telomeric fusions, particularly after exposure to ionizing radiation.[15][16] This suggests that Artemis, under the control of DNA-PK, may be involved in processing complex DNA structures that can arise at telomeres.
Apollo
Apollo is another nuclease, related to Artemis, that plays a crucial role in the processing of newly replicated leading-end telomeres.[9][17] Apollo is recruited to telomeres through its interaction with the shelterin protein TRF2.[17][18] The function of Apollo at telomeres is dependent on DNA-PK kinase activity.[9] DNA-PK phosphorylates its own ABCDE/Thr2609 cluster, which is thought to enable Apollo to access and resect the leading-end telomere, a necessary step for the formation of the protective 3' overhang.[10][19]
Histone H2AX
Histone H2AX is a variant of histone H2A that becomes phosphorylated at serine 139 (to form γH2AX) in response to DNA double-strand breaks.[20][21] This phosphorylation event is a key signal for the recruitment of DNA damage response proteins. DNA-PK is one of the kinases, along with ATM and ATR, responsible for H2AX phosphorylation.[20][21] At telomeres, γH2AX can be a marker of telomere dysfunction, such as uncapped or critically short telomeres.[22][23] DNA-PK-mediated phosphorylation of H2AX at telomeres contributes to the signaling cascade that is initiated when telomere integrity is compromised.[20]
Quantitative Data on DNA-PK Function in Telomere Maintenance
The following tables summarize key quantitative findings from studies investigating the impact of DNA-PK deficiency on telomere maintenance.
| Genotype | Cell Type | Parameter Measured | Result | Reference |
| DNA-PKcs -/- | Mouse Embryonic Fibroblasts (MEFs) | Telomere Length | No significant change compared to wild-type | [24][25] |
| DNA-PKcs -/- | Primary Kidney Cells | Telomere Length | No significant change compared to wild-type | [3] |
| DNA-PKcs -/- | Mouse Embryonic Fibroblasts (MEFs) | Telomere Fusions | 16.4% to 17% | [24] |
| DNA-PKcs +/- | Mouse Embryonic Fibroblasts (MEFs) | Telomere Fusions | 1.5% to 2.9% | [24] |
| Wild-type | Mouse Embryonic Fibroblasts (MEFs) | Telomere Fusions | 0% | [24] |
| Terc -/- / DNA-PKcs -/- (G1) | Mouse Splenocytes | Average Telomere Length | 28.9 ± 14.6 kb | [26] |
| Terc -/- / DNA-PKcs +/+ (G1) | Mouse Splenocytes | Average Telomere Length | 40.5 ± 22.8 kb | [26] |
| Terc -/- / DNA-PKcs -/- (G2) | Mouse Splenocytes | Average Telomere Length | 22.3 ± 15.7 kb | [26] |
| Terc -/- / DNA-PKcs +/+ (G2) | Mouse Splenocytes | Average Telomere Length | 33.6 ± 22.8 kb | [26] |
| Artemis-deficient | Human Primary Fibroblasts | Telomeric Fusions | Significantly elevated frequencies compared to control | [16] |
| Ku80 knockdown | WI38 human fibroblasts | TRF2 protein levels | 42% decrease | [13] |
Signaling Pathways and Experimental Workflows
The intricate interplay of DNA-PK substrates in telomere maintenance can be visualized through signaling pathway and experimental workflow diagrams.
Caption: DNA-PK signaling cascade at the telomere.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the data and for designing future studies. Below are detailed protocols for key experiments cited in the study of DNA-PK substrates at telomeres.
Chromatin Immunoprecipitation (ChIP) for Telomeric Proteins
This protocol is adapted from methods used to demonstrate the in vivo association of Ku with telomeres.[4]
-
Cross-linking:
-
Grow cells (e.g., HeLa or human primary fibroblasts) to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Sonication:
-
Scrape cells into ice-cold PBS containing protease inhibitors.
-
Centrifuge and resuspend the cell pellet in lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Sonicate the lysate to shear chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be determined empirically.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin lysate 10-fold with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors).
-
Pre-clear the chromatin with protein A/G agarose/sepharose beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with an antibody against the protein of interest (e.g., anti-Ku80) or a control IgG overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads with elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-5 hours or overnight.
-
Add proteinase K and incubate for 1-2 hours at 45°C to digest proteins.
-
-
DNA Purification:
-
Purify the DNA using phenol-chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
-
Detection of Telomeric DNA:
-
Dot Blot: Denature the purified DNA and spot it onto a nylon membrane. Hybridize the membrane with a 32P-labeled telomeric probe (e.g., (TTAGGG)n).
-
qPCR: Perform quantitative PCR using primers specific for telomeric repeat sequences.
-
Telomere Length Analysis by Southern Blot
This protocol is based on the method used to assess telomere length in DNA-PKcs deficient cells.[24][25]
-
Genomic DNA Isolation:
-
Embed cells in agarose plugs to protect the high molecular weight DNA from shearing.
-
Lyse the cells in situ within the plugs using a lysis buffer containing proteinase K.
-
-
Restriction Digestion:
-
Digest the genomic DNA within the plugs with restriction enzymes that do not cut within the telomeric repeat sequences, such as HinfI and RsaI. This will release the telomeric DNA as a smear of high molecular weight fragments.
-
-
Pulsed-Field Gel Electrophoresis (PFGE):
-
Separate the digested DNA fragments on a large agarose gel using PFGE. PFGE is necessary to resolve the large telomeric DNA fragments.
-
-
Southern Blotting:
-
Denature the DNA in the gel and transfer it to a nylon membrane.
-
Hybridize the membrane with a 32P-labeled telomeric oligonucleotide probe (e.g., (TTAGGG)3).
-
-
Detection and Analysis:
-
Expose the membrane to a phosphor screen or X-ray film to visualize the telomeric DNA smear.
-
Determine the average telomere length by analyzing the distribution of the signal intensity along the smear relative to molecular weight markers.
-
Chromosome Orientation Fluorescence In Situ Hybridization (CO-FISH)
This technique is used to distinguish between leading and lagging strand telomeres and to identify telomere fusions involving specific sister chromatids.[19]
-
Cell Culture and Labeling:
-
Culture cells in the presence of BrdU and BrdC for one cell cycle. This will result in the incorporation of these base analogs into the newly synthesized DNA strands.
-
-
Metaphase Spread Preparation:
-
Arrest cells in metaphase using a mitotic inhibitor (e.g., colcemid).
-
Harvest the cells, treat with a hypotonic solution, and fix in methanol:acetic acid (3:1).
-
Drop the fixed cells onto microscope slides to prepare metaphase spreads.
-
-
DNA Denaturation and Hybridization:
-
Treat the slides with Hoechst 33258 and expose to UV light to nick the BrdU/BrdC-substituted DNA strand.
-
Digest the nicked strand with exonuclease III to remove it, leaving the parental strand intact.
-
Hybridize the slides with fluorescently labeled telomere probes. For example, use a Cy3-labeled (TTAGGG)3 probe to detect the G-rich strand (lagging strand telomeres) and an Alexa488-labeled (CCCTAA)3 probe to detect the C-rich strand (leading strand telomeres).
-
-
Microscopy and Analysis:
-
Wash the slides to remove unbound probe and counterstain the DNA with DAPI.
-
Visualize the chromosomes using a fluorescence microscope.
-
Analyze the metaphase spreads for telomere fusions, distinguishing between those involving leading-end telomeres and lagging-end telomeres based on the fluorescent signals.
-
Conclusion
The DNA-PK complex and its substrates are integral to the intricate network of proteins that safeguard our chromosome ends. From the direct binding of Ku to telomeric DNA to the precise, phosphorylation-dependent regulation of nucleases like Apollo, DNA-PK orchestrates a multi-faceted defense against telomere dysfunction. A comprehensive understanding of these mechanisms not only deepens our knowledge of fundamental cellular processes but also opens new avenues for therapeutic intervention in diseases characterized by telomere instability, such as cancer and premature aging syndromes. This whitepaper provides a foundational guide for researchers and clinicians working to unravel the complexities of telomere biology and to harness this knowledge for the development of novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA-dependent protein kinase in telomere maintenance and protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-PKcs is critical for telomere capping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. DNA–dependent protein kinase in telomere maintenance and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Human Ku70/80 associates physically with telomerase through interaction with hTERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Artemis (protein) - Wikipedia [en.wikipedia.org]
- 15. Defective Artemis causes mild telomere dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Defective Artemis causes mild telomere dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apollo, an Artemis-related nuclease, interacts with TRF2 and protects human telomeres in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DNA-PK controls Apollo’s access to leading-end telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Telomere shortening alters the kinetics of the DNA damage response after ionizing radiation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Endogenous DNA breaks: γH2AX and the role of telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. escholarship.org [escholarship.org]
- 25. pnas.org [pnas.org]
- 26. Functional interaction between DNA-PKcs and telomerase in telomere length maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricate Role of DNA-PK Substrates in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the DNA damage response, primarily known for its role in non-homologous end joining (NHEJ). However, a growing body of evidence has unveiled its multifaceted involvement in the innate immune system's response to microbial threats. This technical guide delves into the core of DNA-PK's function in innate immunity, focusing on its substrates and their roles in orchestrating cellular defense mechanisms. We will explore the dual role of DNA-PK in both activating and regulating innate immune signaling pathways, present quantitative data from key studies, provide detailed experimental protocols for investigation, and visualize the complex signaling networks.
The Dichotomous Role of DNA-PK in Innate Immune Signaling
DNA-PK's involvement in innate immunity is complex, acting as both a direct sensor of foreign DNA and a modulator of other DNA sensing pathways. Two major paradigms have emerged: a cGAS-STING-dependent pathway and a novel STING-independent pathway.
DNA-PK in the cGAS-STING-Dependent Pathway
In response to cytosolic DNA from pathogens, DNA-PK has been shown to be essential for the activation of the cGAS-STING pathway in human cells.[1][2] This pathway is a cornerstone of the antiviral response, leading to the production of type I interferons (IFNs) and other inflammatory cytokines. In this context, DNA-PK is thought to function upstream of STING, facilitating its activation and the subsequent phosphorylation of the transcription factor IRF3, a key step in IFN induction.[1][2]
However, the role of DNA-PK is not always one of activation. Several studies have demonstrated a negative regulatory role where DNA-PK phosphorylates and consequently suppresses the enzymatic activity of cGAS.[3][4][5] This inhibitory action serves as a crucial checkpoint to prevent excessive or inappropriate immune activation in response to self-DNA, thereby maintaining immune homeostasis.
A Novel STING-Independent DNA Sensing Pathway
Intriguingly, research has uncovered a potent STING-independent DNA sensing pathway (SIDSP) in human, but not murine, cells that is driven by DNA-PK.[6][7][8] This pathway also culminates in the activation of IRF3 and the production of type I IFNs, highlighting a distinct mechanism for initiating an antiviral state.[7] This species-specific difference underscores the nuanced evolution of innate immune mechanisms.
Key DNA-PK Substrates in Innate Immunity
The diverse functions of DNA-PK in innate immunity are mediated through the phosphorylation of specific substrates. Identifying these substrates is paramount to understanding the molecular switches that govern the cellular response to infection.
-
Cyclic GMP-AMP Synthase (cGAS): As a key DNA sensor, cGAS is a direct substrate of DNA-PK. Phosphorylation of cGAS by DNA-PK leads to the suppression of its ability to synthesize cGAMP, the second messenger that activates STING.[3][4][5] This positions DNA-PK as a critical negative regulator of the cGAS-STING axis.
-
Interferon Regulatory Factor 3 (IRF3): IRF3 is a master transcription factor for type I interferons. DNA-PK is implicated in the activation of IRF3, although the necessity of its kinase activity for this process is debated, suggesting a potential scaffolding role.[9][10][11]
-
Heat Shock Protein A8 (HSPA8/HSC70): In the context of the STING-independent DNA sensing pathway, the heat shock protein HSPA8 has been identified as a novel substrate of DNA-PK.[7][8] The phosphorylation of HSPA8 is a key event in this alternative signaling cascade leading to an antiviral response.
-
Early Growth Response 1 (Egr1): Phosphoproteomic studies have identified the transcription factor Egr1 as a substrate of DNA-PK in T cells.[12] Egr1 is a regulator of cytokine expression, including IL-2, IL-6, and IFNγ, suggesting a role for DNA-PK in modulating a broader immune response beyond the initial sensing of DNA.[12]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of DNA-PK substrates in innate immunity.
| Experiment | Cell Type | Treatment | Measurement | Result | Reference |
| Gene Expression Analysis | Human Fibroblasts | DNA-PKcs Knockout + DNA Transfection | IFNB1 mRNA levels (qRT-PCR) | Significantly reduced IFN-β induction compared to wild-type cells. | [1][2] |
| Gene Expression Analysis | THP-1 Monocytes | DNA-PK inhibitor (NU7441) + HSV-1 Infection | IFNB1 and CXCL10 mRNA levels (qRT-PCR) | Significantly increased expression of IFNB1 and CXCL10. | [4] |
| Protein Phosphorylation | THP-1 Monocytes | DNA-PK inhibitor (NU7441) + VSV Infection | Phosphorylation of TBK1 and IRF3 (Western Blot) | Increased phosphorylation of TBK1 and IRF3. | [4] |
| cGAS Activity Assay | In vitro | Purified DNA-PK and cGAS | cGAMP Synthesis | DNA-PK-mediated phosphorylation of cGAS suppressed its enzymatic activity. | [4][5] |
| Gene Expression Analysis | STING KO U937 cells | DNA transfection | IFNB1 mRNA levels (qRT-PCR) | Robust induction of IFNB1 in a STING-independent manner. | [6][8] |
| Gene Expression Analysis | STING KO U937 cells | DNA transfection + DNA-PK inhibitor (NU7441) | IFNB1 mRNA levels (qRT-PCR) | Abrogation of IFNB1 induction. | [6][8] |
| Protein Stability Assay | Jurkat T cells | DNA-PK inhibitor (NU7441) | Egr1 protein levels (Western Blot) | Increased proteasomal degradation of Egr1. | [12] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving DNA-PK in innate immunity.
References
- 1. qRT-PCR for Measuring Expression of Innate Immune Genes [bio-protocol.org]
- 2. DNA-PK deficiency potentiates cGAS-mediated antiviral innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.search.stmarys-ca.edu [library.search.stmarys-ca.edu]
- 4. (PDF) Human DNA-PK Activates a STING-independent DNA [research.amanote.com]
- 5. DNA-PK deficiency potentiates cGAS-mediated antiviral innate immunity [ideas.repec.org]
- 6. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human DNA-PK activates a STING-independent DNA sensing pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human DNA-PK activates a STING-independent DNA sensing pathway | Sciety [sciety.org]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cell Cycle-Dependent Landscape of DNA-PK Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a crucial guardian of genomic integrity, orchestrating the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. Comprising the catalytic subunit DNA-PKcs and the Ku70/80 heterodimer, DNA-PK's activity is not static; it is dynamically regulated throughout the cell cycle to address the distinct challenges of each phase, from DNA replication to chromosome segregation. Understanding the specific substrates phosphorylated by DNA-PK in a cell cycle-dependent manner is paramount for elucidating its multifaceted roles and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of DNA-PK substrate involvement in the G1, S, G2, and M phases of the cell cycle, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
This compound Involvement Across Cell Cycle Phases
The role of DNA-PK varies significantly as a cell progresses through its life cycle. In G1, its primary function is the swift repair of DSBs via NHEJ to ensure a pristine template for DNA replication. During S phase, DNA-PK contributes to the management of replication stress and the stabilization of replication forks. In the G2 phase, it participates in the G2/M checkpoint to prevent entry into mitosis with damaged DNA. Finally, in M phase, DNA-PK is implicated in ensuring proper spindle assembly and chromosome segregation. This section details the key DNA-PK substrates and their functions in each phase.
G1 Phase: Guardians of the Genome Pre-Replication
In the G1 phase, the paramount task for a cell is to ensure the integrity of its genome before committing to DNA replication. Here, DNA-PK's role in the NHEJ pathway is most critical.
Key Substrates and their Functions:
The core components of the NHEJ machinery are the primary substrates of DNA-PK in G1. Phosphorylation of these substrates is essential for the recruitment, processing, and ligation steps of DSB repair.
| Substrate | Phosphorylation Site(s) | Function in G1 | Quantitative Insights |
| DNA-PKcs (Autophosphorylation) | Ser2056, Thr2609 cluster | Promotes conformational changes, facilitating the access of other repair factors and the eventual dissociation of DNA-PK from the DNA ends.[1] | Phosphorylation increases significantly upon DNA damage in G1. |
| XRCC4 (X-ray repair cross-complementing protein 4) | Ser260, Ser320 | Enhances the ligation activity of the DNA ligase IV complex.[2] | Phosphorylation at Ser320 is induced by ionizing radiation in a DNA-PK-dependent manner.[2] |
| XLF (XRCC4-like factor) | Ser245 | Functionally redundant with XRCC4 phosphorylation in promoting NHEJ.[3][4] | Phosphorylation at Ser245 is largely dependent on DNA-PK following DNA damage.[3] |
| Ku70/80 | Multiple sites | Regulates the binding affinity of Ku to DNA ends and the recruitment of DNA-PKcs.[5][6] | Phosphorylation status varies with the progression of the repair process. |
| Artemis | Multiple sites | The endonuclease activity of Artemis, required for processing complex DNA ends, is activated by DNA-PK-mediated phosphorylation.[4][5] | Activity is tightly regulated by phosphorylation to prevent aberrant DNA cleavage. |
Signaling Pathway in G1 Phase (NHEJ):
Caption: DNA-PK mediated Non-Homologous End Joining (NHEJ) pathway in G1 phase.
S Phase: Navigating the Challenges of DNA Replication
The S phase presents a unique set of challenges with the potential for replication fork stalling and collapse, leading to DNA breaks. DNA-PK plays a crucial, albeit less characterized, role in responding to this replication stress.
Key Substrates and their Functions:
While a comprehensive list of S-phase specific DNA-PK substrates is still an active area of research, several key proteins involved in replication fork stability and checkpoint signaling have been identified.
| Substrate | Phosphorylation Site(s) | Function in S Phase | Quantitative Insights |
| DNA-PKcs (Autophosphorylation) | Thr2609 | Activated in response to replication-associated DSBs.[7] | Phosphorylation is attenuated in response to IR in S phase, but activated by replication stress. |
| CHK1 (Checkpoint Kinase 1) | Ser345 | Contributes to the ATR-mediated S-phase checkpoint in the absence of functional DNA-PK, suggesting a role for DNA-PK in setting the threshold for checkpoint activation.[7] | Phosphorylation of CHK1 is enhanced in DNA-PK deficient cells under low levels of replication stress.[7] |
| Proteins involved in Fork Reversal | To be fully elucidated | DNA-PKcs promotes replication fork reversal and slowing in response to replication stress, a process crucial for genome stability.[8] | Depletion of DNA-PKcs impairs fork slowing and reversal.[8] |
Logical Relationship in S Phase Replication Stress:
Caption: DNA-PK's role in managing S phase replication stress.
G2 Phase: The Pre-Mitotic Gatekeeper
The G2 phase serves as the final opportunity for the cell to survey its genome for damage before entering mitosis. DNA-PK contributes to the G2/M checkpoint, often in concert with the ATM kinase.
Key Substrates and their Functions:
The primary role of DNA-PK in G2 is to signal the presence of DNA damage to the cell cycle machinery, preventing premature entry into mitosis.
| Substrate | Phosphorylation Site(s) | Function in G2 | Quantitative Insights |
| CHK1 (Checkpoint Kinase 1) | Ser345 | In ATM-deficient cells, DNA-PK can phosphorylate CHK1 to activate the G2/M checkpoint.[9] | Inhibition of DNA-PK in ATM-knockdown cells reduces IR-induced CHK1 phosphorylation.[9] |
| p53 | Ser15 | DNA-PK can phosphorylate p53, contributing to its activation and the induction of cell cycle arrest.[10] | Phosphorylation of p53 by DNA-PK is observed in response to DNA damage. |
Signaling Pathway in G2/M Checkpoint:
Caption: DNA-PK's role in the G2/M DNA damage checkpoint.
M Phase: Ensuring Faithful Chromosome Segregation
Beyond its canonical role in DNA repair, emerging evidence points to a critical function for DNA-PK in mitosis, specifically in regulating spindle assembly and ensuring the fidelity of chromosome segregation.
Key Substrates and their Functions:
In mitosis, DNA-PK targets proteins that are integral to the structure and function of the mitotic spindle and the kinetochore.
| Substrate | Phosphorylation Site(s) | Function in M Phase | Quantitative Insights |
| DNA-PKcs (Autophosphorylation) | Ser2056, Thr2609 | Mitotic-specific phosphorylation is associated with the spindle apparatus at centrosomes and kinetochores.[8] | Phosphorylation at these sites increases as cells enter mitosis.[8] |
| CHK2 (Checkpoint Kinase 2) | Thr68 | DNA-PK is the upstream kinase responsible for CHK2 phosphorylation at Thr68 during mitosis, which is required for proper spindle organization.[11] | DNA-PKcs depletion abolishes mitotic CHK2-T68 phosphorylation.[11] |
| BRCA1 (Breast Cancer Type 1 Susceptibility Protein) | Ser988 (indirectly) | DNA-PK-dependent activation of CHK2 leads to the phosphorylation of BRCA1, which in turn regulates microtubule dynamics and kinetochore attachment.[11] | Phosphorylation of BRCA1 on S988 is dependent on the DNA-PK-CHK2 axis in mitosis.[11] |
Signaling Pathway in Mitosis:
Caption: DNA-PK signaling pathway in mitotic progression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize DNA-PK substrates and their cell cycle-dependent phosphorylation.
Identification of DNA-PK Substrates using Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol describes the enrichment of a protein of interest and its interacting partners, followed by mass spectrometry to identify potential DNA-PK substrates.
Experimental Workflow:
Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).
Detailed Methodology:
-
Cell Culture and Synchronization: Culture cells of interest (e.g., HeLa, U2OS) to ~80% confluency. Synchronize cells at the desired cell cycle phase (G1, S, G2, or M) using established methods such as serum starvation, double thymidine block, or nocodazole treatment.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[12]
-
Immunoprecipitation: Pre-clear the cell lysate with protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-DNA-PKcs) or an isotype control antibody overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Sample Preparation for Mass Spectrometry:
-
In-gel Digestion: Separate the eluted proteins by SDS-PAGE. Excise the entire lane or specific bands of interest. Destain, reduce, alkylate, and digest the proteins with trypsin overnight.
-
In-solution Digestion: Neutralize the low pH eluate and reduce, alkylate, and digest the proteins with trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest) to identify the proteins in the complex. Potential DNA-PK substrates are identified as proteins that specifically co-immunoprecipitate with DNA-PKcs.[13]
In Vitro DNA-PK Kinase Assay
This protocol is used to validate whether a protein identified as a potential interactor is a direct substrate of DNA-PK.
Experimental Workflow:
Caption: Workflow for an in vitro DNA-PK kinase assay.
Detailed Methodology:
-
Reagents:
-
Purified active DNA-PK enzyme.[10]
-
Purified recombinant putative substrate protein.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Activating DNA (e.g., linearized plasmid DNA).
-
ATP (radiolabeled [γ-³²P]ATP for autoradiography or non-radiolabeled ATP for Western blot detection).
-
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the kinase reaction buffer, activating DNA, and the purified substrate protein.
-
Initiate the reaction by adding purified DNA-PK enzyme and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Detection of Phosphorylation:
-
Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to X-ray film to detect the incorporation of ³²P into the substrate.
-
Western Blot: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of the substrate.
-
Identification of Phosphorylation Sites by Mass Spectrometry
This protocol outlines the general steps to identify the specific amino acid residues on a substrate that are phosphorylated by DNA-PK.
Detailed Methodology:
-
Protein Phosphorylation: Perform a large-scale in vitro kinase assay with non-radiolabeled ATP or immunoprecipitate the phosphorylated substrate from cells.
-
Protein Digestion: Separate the phosphorylated protein by SDS-PAGE, excise the band, and perform in-gel digestion with a protease (e.g., trypsin).
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides. This can be achieved using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[14]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer is programmed to select for peptides with a neutral loss of phosphoric acid (98 Da for phosphoserine/threonine) during fragmentation, which is a characteristic feature of phosphopeptides.[15]
-
Data Analysis: Use specialized software to analyze the MS/MS spectra to identify the peptide sequence and pinpoint the exact location of the phosphate group on the serine, threonine, or tyrosine residues.[15][16]
Conclusion
The cell cycle-dependent phosphorylation of a diverse array of substrates by DNA-PK underscores its critical and multifaceted role in maintaining genome stability. From its canonical function in NHEJ during G1 to its emerging roles in S-phase replication stress, G2/M checkpoint control, and mitotic progression, DNA-PK's activity is precisely tailored to the unique demands of each cell cycle phase. The continued application of advanced proteomic techniques will undoubtedly uncover a more comprehensive landscape of DNA-PK substrates, providing deeper insights into its regulatory networks and paving the way for novel therapeutic strategies targeting cell cycle progression and DNA repair in cancer and other diseases. This guide serves as a foundational resource for researchers dedicated to unraveling the intricate functions of this essential kinase.
References
- 1. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In cellulo phosphorylation of XRCC4 Ser320 by DNA-PK induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-PK and ATM phosphorylation sites in XLF/Cernunnos are not required for repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Paralogue of XRCC4 and XLF in DNA Damage Repair and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PK promotes DNA end resection at DNA double strand breaks in G0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PKcs and ATM Co-Regulate DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-PKcs Promotes Fork Reversal and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-PK-Dependent G2 Checkpoint Revealed Following Knockdown of ATM in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA-Dependent Protein Kinase [promega.com]
- 11. DNA-PKcs activates the Chk2–Brca1 pathway during mitosis to ensure chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 13. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry-Based Proteomics for Quantifying DNA Damage-Induced Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 15. molbiolcell.org [molbiolcell.org]
- 16. How to Determine Protein Phosphorylation Sites | MtoZ Biolabs [mtoz-biolabs.com]
Methodological & Application
Application Note: A Robust In Vitro Kinase Assay Protocol for High-Throughput Identification of DNA-PK Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction The DNA-dependent protein kinase (DNA-PK) is a crucial serine/threonine protein kinase involved in cellular responses to DNA damage. It is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit (Ku70/80) that senses the broken DNA ends.[3] Upon activation, DNA-PKcs phosphorylates a multitude of downstream targets, including itself, to orchestrate the repair process.[4] Beyond DNA repair, emerging evidence highlights DNA-PK's role in transcription, replication, and metabolism, making it a significant target in cancer therapy and immunology.[4][5][6] Identifying the direct substrates of DNA-PK is fundamental to understanding its diverse biological functions and for developing targeted therapeutics. This application note provides a detailed protocol for an in vitro kinase assay coupled with mass spectrometry for the systematic identification of DNA-PK substrates.
DNA-PK Signaling Pathway in NHEJ The canonical role of DNA-PK is in the NHEJ pathway for repairing DNA double-strand breaks. The process is initiated by the rapid binding of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits the DNA-PKcs catalytic subunit, leading to the formation of the active DNA-PK holoenzyme.[1][2] Activated DNA-PKcs then phosphorylates various downstream targets to facilitate the processing and ligation of the broken DNA ends, ultimately restoring genomic integrity.
Caption: The DNA-PK signaling pathway in Non-Homologous End Joining (NHEJ).
Principle of the Assay
This protocol employs a two-stage approach for identifying DNA-PK substrates. First, an in vitro kinase reaction is performed where active DNA-PK is incubated with a potential substrate pool (such as a protein library or cell lysate) in the presence of ATP. The activity of the kinase can be quantified using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct result of phosphoryl transfer.[7] Second, to identify the specific substrates, the reaction mixture is processed for mass spectrometry. This involves enzymatic digestion of proteins into peptides, followed by the enrichment of newly phosphorylated peptides. These phosphopeptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequence and pinpoint the exact site of phosphorylation, thereby identifying the direct substrates of DNA-PK.[6][8]
Experimental Workflow
The overall strategy integrates a sensitive in vitro kinase reaction with a high-resolution phosphoproteomics analysis. This combination allows for the confident identification of direct kinase substrates from a complex biological mixture.[9][10]
Caption: Integrated workflow for in vitro this compound identification.
Experimental Protocols
Materials and Reagents
-
DNA-PK Enzyme System: Native human DNA-PK (e.g., Promega, Cat.# V5811) containing the catalytic subunit and Ku heterodimer.[11]
-
DNA-PK Peptide Substrate: Positive control peptide (e.g., EPPLSQEAFADLWKK).[11]
-
DNA Activator: Linearized, double-stranded DNA (e.g., calf thymus DNA).[11]
-
Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[7]
-
ATP Solution: 10 mM ATP in nuclease-free water.
-
Substrate Pool: Purified recombinant proteins, peptide library, or cell lysate (depleted of endogenous ATP and phosphatases).
-
Reaction Stop Solution: 30% Acetic Acid or 6X SDS-PAGE Loading Dye.[12][13]
-
Detection Reagents: ADP-Glo™ Kinase Assay System (Promega, Cat.# V9101).[11]
-
Mass Spectrometry Sample Prep: Sequencing grade trypsin, phosphopeptide enrichment kit (e.g., TiO₂, IMAC).
Protocol 1: In Vitro DNA-PK Kinase Activity Assay (96-well format)
This protocol is for determining the overall kinase activity or screening for inhibitors.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1X Kinase Buffer, DNA Activator (final concentration ~5 µg/ml), and ATP (final concentration 25-150 µM).
-
Set Up Reactions: In a 96-well plate, set up the following reactions in a total volume of 25 µl:
-
Negative Control (No Enzyme): 5 µl Substrate + 20 µl Master Mix.
-
Positive Control: 5 µl DNA-PK Peptide Substrate (1 µg) + 15 µl Master Mix + 5 µl DNA-PK Enzyme (10-50 units).[6]
-
Test Reaction: 5 µl Test Substrate (1-5 µg) + 15 µl Master Mix + 5 µl DNA-PK Enzyme (10-50 units).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.[7]
-
ADP Detection (using ADP-Glo™):
-
Add 25 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.
-
Add 50 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Read Luminescence: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus to the DNA-PK activity.
Protocol 2: Sample Preparation for Mass Spectrometry-based Substrate Identification
This protocol is for identifying the specific proteins phosphorylated by DNA-PK.
-
Scale-Up Reaction: Scale up the "Test Reaction" from Protocol 1 to a larger volume (e.g., 100-200 µl) to ensure sufficient material for MS analysis.
-
Stop Reaction & Denature: Stop the reaction by adding SDS to a final concentration of 1% and heating at 95°C for 5 minutes.
-
Reduction and Alkylation: Reduce cysteine bonds with DTT and alkylate with iodoacetamide according to standard mass spectrometry sample preparation protocols.
-
Protein Digestion: Perform in-solution or filter-aided sample preparation (FASP) digestion using sequencing grade trypsin overnight at 37°C.[6]
-
Phosphopeptide Enrichment: After digestion, enrich for phosphopeptides using titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) columns to separate them from the more abundant non-phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptide fraction by high-resolution LC-MS/MS.
-
Data Analysis: Use a database search engine (e.g., MaxQuant, Sequest) to identify the phosphopeptides from the tandem mass spectra. Search against a relevant protein database (e.g., UniProt Homo sapiens) with phosphorylation on Serine, Threonine, and Tyrosine specified as a variable modification.
Data Presentation
Quantitative data should be organized into clear tables to facilitate interpretation and comparison between experiments.
Table 1: Example Data from Kinase Activity Assay This table summarizes the luminescence output, which reflects DNA-PK activity under different conditions.
| Condition | Substrate | DNA-PK Enzyme | Mean Luminescence (RLU) | Std. Deviation | Fold Change (vs. No Enzyme) |
| 1 | None (Buffer) | - | 1,520 | 110 | 1.0 |
| 2 | None (Buffer) | + | 2,850 | 230 | 1.9 |
| 3 | Peptide Control | + | 45,600 | 2,150 | 30.0 |
| 4 | Protein X | + | 28,300 | 1,890 | 18.6 |
| 5 | Protein Y | + | 3,100 | 350 | 2.0 |
Table 2: Example Data from Mass Spectrometry Analysis This table lists potential DNA-PK substrates identified through phosphoproteomic analysis.
| Identified Protein | Gene Name | Phosphorylation Site | Peptide Sequence | MS Score | Notes |
| XRCC4 | XRCC4 | Ser320 | DLEGD(pS)DDPPR | 125.4 | Known this compound |
| Protein X | PROX | Ser155 | AGLT(pS)QVEK | 98.7 | Novel potential substrate |
| Protein X | PROX | Thr201 | FNT(pT)PILSQR | 75.2 | Novel potential substrate |
| Ku70 (XRCC6) | XRCC6 | Ser51 | FGE(pS)ESEGIR | 110.1 | Autophosphorylation target |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low/No Kinase Activity | Inactive enzyme or expired reagents. | Use a new batch of DNA-PK and freshly prepared buffers and ATP. Confirm activity with the positive control peptide. |
| Absence or degradation of DNA activator. | Ensure linear dsDNA is present in the reaction. Use fresh, high-quality DNA. | |
| Presence of a kinase inhibitor in the substrate preparation. | Purify the substrate further or perform a buffer exchange. | |
| High Background Signal | Contaminating kinase or ATPase activity in the substrate prep. | Heat-inactivate or use specific inhibitors for contaminating kinases. Purify the substrate of interest. |
| High spontaneous ATP hydrolysis. | Check buffer components and pH. Prepare fresh ATP solution. | |
| Poor Phosphopeptide Enrichment | Insufficient starting material. | Scale up the initial kinase reaction to generate more phosphorylated substrate. |
| Inefficient enrichment protocol. | Optimize the binding, washing, and elution steps of the TiO₂ or IMAC protocol. Ensure pH is optimal for binding. |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. purdue.edu [purdue.edu]
- 9. pnas.org [pnas.org]
- 10. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-PK Kinase Enzyme System [promega.com]
- 12. In vitro kinase assay [protocols.io]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Validating DNA-PK Substrates Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA double-strand breaks (DSBs), primarily through the non-homologous end joining (NHEJ) pathway.[1][2][3] Its catalytic subunit, DNA-PKcs, phosphorylates a multitude of proteins to orchestrate DNA repair, making the identification and validation of its substrates a key area of research for understanding genome integrity and developing novel cancer therapies.[1][3][4] The advent of CRISPR/Cas9 genome editing technology has provided a powerful tool to precisely manipulate cellular genetics, enabling rigorous validation of putative DNA-PK substrates.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 to validate DNA-PK substrates. The workflow encompasses CRISPR-mediated knockout of DNA-PKcs or candidate substrates, quantitative phosphoproteomic analysis to identify phosphorylation changes, and functional assays to assess the biological consequences.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DNA-PK signaling pathway in the context of NHEJ and the general experimental workflow for validating DNA-PK substrates using CRISPR/Cas9.
Caption: DNA-PK signaling in Non-Homologous End Joining (NHEJ).
Caption: Experimental workflow for CRISPR/Cas9-mediated validation of DNA-PK substrates.
Quantitative Data Summary
The following tables summarize quantitative data relevant to the validation of DNA-PK substrates, including the effects of DNA-PK inhibitors and examples of phosphoproteomic changes observed upon DNA-PKcs knockout.
Table 1: Pharmacological Inhibition of DNA-PK
| Compound | Target | IC50 (Cell Proliferation) | Effect on CRISPR/Cas9 Editing | Reference |
| M3814 | DNA-PK | Not specified | Enhances HDR-mediated knock-in | [4] |
| NU7441 | DNA-PKcs | Not specified | Reduces NHEJ, increases HDR | [5] |
| AZD7648 | DNA-PK | Not specified | Enhances HDR-mediated knock-in | [4] |
| V008-1080 | DNA-PKcs | 74.84 µM | Enhances HDR, inhibits NHEJ | [4] |
| M769-1095 | DNA-PKcs | 30.71 µM | Anticancer activity | [4] |
| 5025-0002 | DNA-PKcs | 152.6 µM | Anticancer activity | [4] |
Table 2: Example Phosphoproteomic Changes in CAMK2D Knockout Cells (Illustrative of Approach)
| Phosphosite | Protein | Fold Change (KO vs. WT) | Putative Kinase | Reference |
| Ser256 | Aquaporin-2 (AQP2) | Decreased | CAMK2D | [6] |
| Ser269 | Aquaporin-2 (AQP2) | Decreased | CAMK2D | [6] |
| Multiple sites with R-X-X-S/T motif | Various | Significantly Decreased | CAMK2D | [6] |
Note: Table 2 is illustrative of the phosphoproteomic approach using a different kinase (CAMK2D) as a detailed example for DNA-PKcs was not available in the search results. The principle of identifying downregulated phosphosites in a kinase-knockout background is directly applicable to DNA-PKcs.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of a Target Gene (e.g., PRKDC encoding DNA-PKcs)
This protocol outlines the generation of a stable knockout cell line for the gene of interest.
1. sgRNA Design and Synthesis
-
Design 2-3 single guide RNAs (sgRNAs) targeting a critical exon of the target gene using a reputable online design tool.
-
Synthesize or purchase the designed sgRNAs.
2. Ribonucleoprotein (RNP) Complex Formation
-
Incubate the synthetic sgRNA with purified Cas9 nuclease to form RNP complexes. This is a common method for CRISPR reagent delivery.[7][8]
3. Cell Culture and Transfection
-
Culture the desired cell line to ~70-80% confluency.
-
Deliver the RNP complexes into the cells using electroporation or lipofection.[7]
4. Single-Cell Cloning
-
Two to three days post-transfection, dilute the cell suspension to a concentration that allows for the seeding of single cells into individual wells of a 96-well plate.
-
Culture the single-cell clones until they form visible colonies.
5. Knockout Validation
-
Genomic DNA Extraction and PCR: Extract genomic DNA from each clonal population. Amplify the region of the target gene that was targeted by the sgRNAs.
-
Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation and premature stop codon.[9][10]
-
Western Blotting: Lyse a portion of the cells from each validated clone and perform a western blot using an antibody specific to the target protein to confirm the absence of protein expression.[10]
Protocol 2: Quantitative Phosphoproteomic Analysis of Wild-Type vs. Knockout Cells
This protocol describes the identification of changes in protein phosphorylation following the knockout of DNA-PKcs.
1. Cell Culture and Treatment
-
Culture both wild-type and validated knockout cell lines.
-
Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent, such as ionizing radiation.[1]
2. Protein Extraction and Digestion
-
Lyse the cells and extract total protein.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
3. Phosphopeptide Enrichment
-
Enrich for phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Analyze the enriched phosphopeptides using high-resolution LC-MS/MS.
5. Data Analysis
-
Use specialized software to identify and quantify the phosphopeptides.
-
Compare the abundance of each phosphopeptide between the wild-type and knockout samples to identify those that are significantly downregulated in the absence of DNA-PKcs. These are candidate direct or indirect substrates.[6]
-
Perform motif analysis on the downregulated phosphosites to identify consensus phosphorylation motifs for DNA-PK.[1][6]
Protocol 3: Functional Validation of a Putative DNA-PK Substrate
This protocol provides a framework for assessing the functional consequence of ablating a putative this compound.
1. Generate Substrate Knockout Cell Line
-
Follow Protocol 1 to generate a knockout cell line for the putative substrate.
2. Cell Viability and DNA Damage Sensitivity Assays
-
Plate wild-type and substrate knockout cells at equal densities.
-
Treat the cells with a DNA-damaging agent (e.g., ionizing radiation, etoposide).
-
Assess cell viability at various time points using assays such as MTT or colony formation assays. Increased sensitivity to DNA damage in the knockout cells suggests a role in DNA repair.
3. DNA Repair Kinetics Assay
-
Treat wild-type and substrate knockout cells with a DNA-damaging agent.
-
Fix and stain the cells at different time points post-treatment with antibodies against DNA damage markers like γH2AX.
-
Quantify the number and intensity of γH2AX foci per cell using immunofluorescence microscopy. A delay in the resolution of foci in the knockout cells indicates impaired DNA repair.
4. Rescue Experiment
-
To confirm that the observed phenotype is due to the loss of the substrate, transfect the knockout cells with a plasmid expressing a wild-type or phospho-mutant version of the substrate.
-
Repeat the functional assays. Restoration of the wild-type phenotype upon re-expression of the wild-type substrate, but not the phospho-mutant, validates the importance of the DNA-PK-mediated phosphorylation.
Conclusion
The integration of CRISPR/Cas9 technology with advanced proteomic and cell-based assays provides a robust platform for the discovery and validation of DNA-PK substrates. The protocols and guidelines presented here offer a comprehensive framework for researchers to elucidate the complex signaling networks governed by DNA-PK, ultimately contributing to a deeper understanding of DNA damage response and the development of targeted cancer therapies.
References
- 1. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using CRISPR-Cas9/phosphoproteomics to identify substrates of calcium/calmodulin-dependent kinase 2δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 10. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
Revolutionizing DNA Damage Response Research: Development and Application of Phospho-Specific Antibodies for DNA-PK Substrates
Abstract
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks in mammalian cells.[1][2] Its catalytic subunit, DNA-PKcs, phosphorylates a multitude of downstream targets, thereby orchestrating the cellular response to DNA damage.[2][3] Understanding the intricacies of DNA-PK signaling is paramount for advancing cancer research and developing novel therapeutic strategies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the generation and validation of high-quality phospho-specific antibodies targeting substrates of DNA-PK. Detailed protocols for key experimental procedures are provided, along with data presentation standards and visualizations to facilitate the study of DNA-PK-mediated signaling pathways.
Introduction
DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs).[2] The DNA-PK holoenzyme consists of a large catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends.[1][4] This recruitment activates the kinase function of DNA-PKcs, leading to the phosphorylation of numerous downstream substrates involved in DNA repair, cell cycle regulation, and apoptosis.[2][3]
The study of these phosphorylation events is critical for elucidating the mechanisms of DNA repair and for identifying potential therapeutic targets. Phospho-specific antibodies, which recognize a protein only when it is phosphorylated at a specific site, are invaluable tools for this purpose.[5][6] They allow for the direct measurement of kinase activity and the tracking of signaling events within the cell.[5] This document outlines the methodologies for developing and validating phospho-specific antibodies against DNA-PK substrates.
DNA-PK Signaling Pathway
Upon DNA damage, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits the DNA-PKcs catalytic subunit.[1][2] This forms the active DNA-PK complex, which then phosphorylates a variety of target proteins, including itself (autophosphorylation) and other components of the NHEJ machinery like XRCC4 and XLF.[1][4] DNA-PK also collaborates with other kinases like ATM and ATR to amplify the DNA damage signal.[1] Recent studies have expanded the known substrates of DNA-PKcs to include proteins involved in transcription, translation, and DNA replication.[4][7]
Development of Phospho-Specific Antibodies
The generation of highly specific and sensitive phospho-specific antibodies is a multi-step process that requires careful design and rigorous validation.
Immunogen Design and Synthesis
The critical first step is the design of a synthetic phosphopeptide immunogen.[5][6] This peptide should typically be 15-20 amino acids long, encompassing the phosphorylation site of interest.[6] The phosphorylated amino acid (serine, threonine, or tyrosine) should be centrally located. Both the phosphorylated and a corresponding non-phosphorylated version of the peptide must be synthesized for subsequent immunization and purification steps.[6]
Key Design Considerations:
-
Sequence Selection: The amino acid sequence flanking the phosphorylation site is crucial for antibody specificity.
-
Phosphorylation Site: The target phosphorylation site should be a known or predicted site of DNA-PK phosphorylation. DNA-PK preferentially phosphorylates substrates at S/T-Q motifs, but non-canonical motifs like S/T-ψ-D/E have also been identified.[4][7]
-
Carrier Protein Conjugation: The synthetic peptide is conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance its immunogenicity.[8]
Immunization
Animals, typically rabbits for polyclonal antibodies or mice for monoclonal antibodies, are immunized with the phosphopeptide-carrier conjugate.[9][10] A series of immunizations are performed over several weeks to elicit a robust immune response.[11]
Antibody Purification
The purification process is designed to isolate antibodies that specifically recognize the phosphorylated form of the target protein while eliminating antibodies that recognize the non-phosphorylated form.[6][12] This is achieved through a two-step affinity chromatography process:
-
Positive Selection: The antiserum is first passed over a column containing the immobilized phosphopeptide. Antibodies that bind to the phosphopeptide are retained and later eluted.[6]
-
Negative Selection (Cross-Adsorption): The eluted antibodies from the positive selection step are then passed over a column containing the immobilized non-phosphopeptide. The flow-through, containing the desired phospho-specific antibodies, is collected. This step removes any antibodies that cross-react with the non-phosphorylated epitope.[6][10]
Validation of Phospho-Specific Antibodies
Rigorous validation is essential to ensure the specificity and reliability of the developed antibodies.[13]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a primary screening method to assess the titer and specificity of the antibody. The purified antibody should show a strong signal against the phosphopeptide and minimal to no signal against the non-phosphopeptide.
Western Blotting
Western blotting is a critical validation step to confirm that the antibody recognizes the full-length target protein in its phosphorylated state from cell lysates.[13]
Key Validation Experiments for Western Blotting:
-
Cell Treatment: Use cell lines treated with agents that induce DNA damage (e.g., ionizing radiation, etoposide) to increase the phosphorylation of DNA-PK substrates. Compare this to untreated controls.
-
Phosphatase Treatment: Treating cell lysates or membranes with a phosphatase (e.g., lambda protein phosphatase) should abolish the signal from the phospho-specific antibody, confirming that the antibody recognizes a phosphorylated epitope.[13][14]
-
Peptide Competition: Pre-incubating the antibody with the phosphopeptide should block its binding to the target protein on the western blot, while the non-phosphopeptide should have no effect.[15]
-
Use of DNA-PKcs Deficient Cells: For validating antibodies against direct DNA-PKcs substrates, using cell lines deficient in DNA-PKcs (e.g., M059J) alongside their complemented counterparts (e.g., M059K) can demonstrate the dependence of the phosphorylation event on DNA-PK activity.[16][17]
Experimental Protocols
Protocol 1: Western Blot Analysis of DNA-PK Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, U2OS) to 70-80% confluency.
-
Induce DNA damage by treating cells with a relevant agent (e.g., 10 Gy ionizing radiation and recover for 1 hour, or 20 µM etoposide for 2 hours). Include an untreated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Phosphatase Treatment (Optional but Recommended):
-
Incubate a portion of the cell lysate (e.g., 30 µg) with lambda protein phosphatase according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) target protein or a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: Peptide Competition Assay
-
Dilute the phospho-specific antibody to its optimal working concentration in blocking buffer.
-
Prepare two tubes of the diluted antibody.
-
To one tube, add the phosphopeptide to a final concentration of 1-10 µg/mL.
-
To the other tube, add the non-phosphopeptide to the same final concentration.
-
Incubate the antibody-peptide mixtures for 1-2 hours at room temperature with gentle agitation.
-
Proceed with the western blotting protocol, using the pre-incubated antibody solutions for the primary antibody incubation step.
Data Presentation
Quantitative data from validation experiments should be summarized in clear and concise tables to allow for easy comparison.
| Table 1: ELISA Validation of a Hypothetical Anti-pSXXX this compound Antibody | |
| Antigen | Optical Density (OD) at 450 nm |
| Phosphopeptide | 2.85 |
| Non-phosphopeptide | 0.12 |
| Table 2: Densitometry Analysis of Western Blot Data | ||
| Cell Treatment | Relative Phospho-Signal Intensity (Normalized to Total Protein) | Fold Change vs. Untreated |
| Untreated | 1.0 | 1.0 |
| Ionizing Radiation (10 Gy) | 4.5 | 4.5 |
| Etoposide (20 µM) | 3.8 | 3.8 |
| Ionizing Radiation + Phosphatase | 0.2 | 0.2 |
Conclusion
The development of high-quality phospho-specific antibodies is a powerful approach to dissecting the complex signaling networks regulated by DNA-PK. The protocols and validation strategies outlined in this application note provide a robust framework for generating and characterizing these essential research tools. By employing these methodologies, researchers can confidently investigate the roles of specific DNA-PK-mediated phosphorylation events in the DNA damage response, ultimately contributing to the development of novel diagnostics and therapeutics for cancer and other diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. DNA-PKcs: A Targetable Protumorigenic Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized protocol to make phospho-specific antibodies that work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Phosphosite-Specific Antibodies: A Brief Update on Generation and Applications | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. amsbio.com [amsbio.com]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. An Overview of Phosphospecific Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Anti-DNA-PKcs (phospho Thr2609) antibody (GTX24194) | GeneTex [genetex.com]
- 17. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for High-Throughput Screening of Novel DNA-PK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in maintaining genomic integrity has made it a compelling target for cancer therapy. Inhibiting DNA-PK can sensitize tumor cells to DNA-damaging agents like radiation and chemotherapy. High-throughput screening (HTS) is a powerful approach to identify novel and potent DNA-PK inhibitors from large chemical libraries. These application notes provide detailed protocols for various HTS assays designed to discover and characterize new DNA-PK inhibitors.
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit, Ku70/80. The process of NHEJ is initiated by the Ku70/80 heterodimer recognizing and binding to the broken ends of DNA. This binding event recruits the DNA-PKcs to the site of damage, leading to the activation of its kinase activity. Activated DNA-PKcs then phosphorylates a number of downstream targets, including itself (autophosphorylation), which facilitates the recruitment and regulation of other DNA repair factors. This intricate signaling cascade ultimately leads to the processing and ligation of the broken DNA ends, restoring the integrity of the genome.
Caption: DNA-PK signaling pathway in NHEJ and point of inhibition.
Biochemical Assays for High-Throughput Screening
Biochemical assays are performed in a cell-free system and directly measure the enzymatic activity of DNA-PK. They are highly amenable to HTS due to their simplicity and robustness.
LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled peptide substrate by DNA-PK.
Experimental Workflow:
Caption: Workflow for the LanthaScreen DNA-PK TR-FRET assay.
Detailed Protocol:
-
Reagent Preparation:
-
1x Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 2.5 µg/mL sheared calf thymus DNA.[1]
-
DNA-PK Enzyme: Prepare a 2x working solution in 1x Kinase Reaction Buffer. The final concentration will need to be optimized, but a starting point is 5 µg/mL.[2]
-
Fluorescein-p53 Peptide Substrate: Prepare a 2x working solution in 1x Kinase Reaction Buffer. A final concentration of 1.6 µM is recommended.[2]
-
ATP: Prepare a 2x working solution in 1x Kinase Reaction Buffer. The final concentration should be at the apparent ATP Km (approximately 18 µM for DNA-PK).[2]
-
Test Compounds: Prepare a 4x serial dilution in 1x Kinase Reaction Buffer with a constant DMSO concentration (e.g., 4%).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 4x test compound or vehicle (DMSO) to the assay wells.[2]
-
Add 2.5 µL of 4x DNA-PK enzyme to all wells.
-
Initiate the kinase reaction by adding 5 µL of a 2x solution of substrate and ATP.[2]
-
Incubate the plate for 60 minutes at room temperature.[2]
-
Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing 20 mM EDTA and 4 nM Tb-labeled anti-phospho-p53 (pSer15) antibody in TR-FRET dilution buffer.[2]
-
Incubate for 60 minutes at room temperature, protected from light.[2]
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Experimental Workflow:
Caption: Workflow for the ADP-Glo DNA-PK kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
DNA-PK Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1x DNA-PK Activation Buffer, and 50 µM DTT.
-
DNA-PK Enzyme: Prepare a 2x working solution in Kinase Buffer.
-
DNA-PK Peptide Substrate: Prepare a 2x working solution in Kinase Buffer.
-
ATP: Prepare a 2x working solution in Kinase Buffer.
-
Test Compounds: Prepare a 4x serial dilution in Kinase Buffer with a constant DMSO concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of 4x test compound or vehicle to the assay wells.
-
Add 2 µL of 2x DNA-PK enzyme.
-
Initiate the reaction by adding 2 µL of a 2x solution of substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
| Assay Type | Known Inhibitor | Reported IC₅₀ (nM) |
| TR-FRET | NU7441 | 14 |
| TR-FRET | M3814 | <3 |
| Kinase Activity | AZD7648 | 0.8 |
Cell-Based Assays for High-Throughput Screening
Cell-based assays measure the effect of inhibitors on DNA-PK activity within a cellular context, providing more physiologically relevant data.
Non-Homologous End Joining (NHEJ) Reporter Assay
This assay utilizes a reporter plasmid, often expressing Green Fluorescent Protein (GFP), which is rendered non-functional by the insertion of a sequence flanked by recognition sites for a rare-cutting endonuclease like I-SceI. When the endonuclease is expressed in cells carrying the reporter, it creates a DSB. Successful repair by NHEJ restores the GFP reading frame, leading to a fluorescent signal that can be quantified.
Experimental Workflow:
Caption: Workflow for the cell-based NHEJ reporter assay.
Detailed Protocol:
-
Cell Line Generation:
-
Establish a stable cell line (e.g., U2OS or HEK293) expressing an NHEJ reporter plasmid (e.g., EJ5-GFP). This can be achieved by transfection followed by selection with an appropriate antibiotic.
-
-
Assay Procedure (96-well plate format):
-
Seed the stable reporter cells in a 96-well plate.
-
The next day, treat the cells with a serial dilution of the test compounds.
-
After a pre-incubation period (e.g., 1-2 hours), transfect the cells with a plasmid expressing the I-SceI endonuclease to induce DSBs.
-
Incubate the cells for 48-72 hours to allow for DNA repair and expression of the reporter protein.
-
Measure the percentage of GFP-positive cells using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the percentage of GFP-positive cells in the compound-treated wells to the vehicle-treated control.
-
Plot the normalized GFP signal against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
γH2AX High-Content Screening Assay
This assay measures the phosphorylation of histone H2AX at serine 139 (γH2AX), a well-established marker for DNA double-strand breaks. Inhibition of DNA-PK leads to the persistence of γH2AX foci after DNA damage.
Experimental Workflow:
Caption: Workflow for the γH2AX high-content screening assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or U2OS) in a high-content imaging plate (e.g., 96- or 384-well).
-
Allow cells to adhere overnight, then treat with a serial dilution of test compounds for 1-2 hours.
-
Induce DNA damage by exposing the cells to a controlled dose of ionizing radiation (e.g., 2 Gy) or by adding a radiomimetic agent (e.g., bleomycin).
-
-
Immunofluorescence Staining:
-
At a specific time point after damage induction (e.g., 24 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye such as DAPI.
-
-
Imaging and Analysis:
-
Acquire images using an automated high-content imaging system.
-
Use image analysis software to identify individual nuclei based on the DAPI stain.
-
Within each nucleus, quantify the number, intensity, and/or area of γH2AX foci.
-
-
Data Analysis:
-
Calculate the average number of γH2AX foci per cell for each treatment condition.
-
Plot the average foci count against the logarithm of the inhibitor concentration to determine the EC₅₀ value.
-
| Assay Type | Known Inhibitor | Reported IC₅₀ (µM) | Cell Line |
| Cell Proliferation | NU7441 | Varies by cell line | Various |
| Cell Proliferation | M3814 | Varies by cell line | Various |
| Cell Proliferation | AZD7648 | Varies by cell line | Various |
Conclusion
The assays described in these application notes provide a robust toolkit for the discovery and characterization of novel DNA-PK inhibitors. The choice of assay will depend on the specific stage of the drug discovery pipeline, from primary HTS of large compound libraries using biochemical assays to more detailed mechanistic studies and secondary screening in cell-based models. Careful optimization of each assay is crucial to ensure the generation of high-quality, reproducible data that will guide the development of the next generation of DNA-PK-targeted therapies.
References
Application Note: Utilizing Synthetic Peptides for DNA-PK Kinase Activity and Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] DNA-PK is a holoenzyme composed of a large catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer, which recognizes and binds to DNA ends.[1][2][3][4] Upon recruitment to DSBs by Ku, the kinase activity of DNA-PKcs is stimulated, leading to the phosphorylation of various downstream targets, including itself, to facilitate DNA repair. Given its central role in genome integrity, DNA-PK has emerged as a significant target for therapeutic intervention, particularly in oncology to enhance the efficacy of radiation and chemotherapy.
Synthetic peptides that mimic the phosphorylation sites of natural DNA-PK substrates provide a specific and reproducible tool for studying its kinase activity.[5] These peptides are invaluable for high-throughput screening (HTS) of potential DNA-PK inhibitors. This application note provides detailed protocols for a DNA-PK kinase assay using a synthetic peptide substrate and a luminescent-based detection method, along with data on substrate kinetics and inhibitor potency.
DNA-PK Signaling Pathway
The activation of DNA-PK is initiated by the presence of DNA double-strand breaks. The Ku70/80 heterodimer rapidly binds to the broken DNA ends, creating a scaffold that recruits the DNA-PKcs catalytic subunit. This interaction with the Ku-DNA complex allosterically activates DNA-PKcs, enabling it to phosphorylate downstream substrates, a critical step in the NHEJ repair pathway.
Caption: DNA-PK activation and signaling cascade.
Quantitative Data Summary
The use of synthetic peptides allows for the quantitative assessment of DNA-PK activity and the potency of its inhibitors. The following tables summarize key parameters for a commonly used peptide substrate and various DNA-PK inhibitors.
Table 1: Kinetic Parameters of a DNA-PK Synthetic Peptide Substrate
| Peptide Sequence | Molecular Weight (Da) | Km (µM) |
| EPPLSQEAFADLWKK | 1,759 | 760[6] |
Table 2: IC50 Values of DNA-PK Inhibitors
| Inhibitor | IC50 (nM) | Notes |
| Wortmannin | 15.01[3] | A well-characterized PI3K/DNA-PK inhibitor. |
| M3814 | - | A known DNA-PKcs inhibitor.[7] |
| NU7026 | - | A known DNA-PKcs inhibitor.[7] |
| NU7441 | - | A known DNA-PKcs inhibitor.[7] |
| KU-0060648 | - | A known DNA-PK inhibitor.[7] |
| LY294002 | - | A known DNA-PK inhibitor.[7] |
| 5025-0002 | 152,600 | A novel small molecule inhibitor.[7] |
| M769-1095 | 30,710 | A novel small molecule inhibitor.[7] |
| V008-1080 | 74,840 | A novel small molecule inhibitor.[7] |
Experimental Protocols
Protocol 1: DNA-PK Kinase Assay using ADP-Glo™
This protocol is designed to measure the activity of DNA-PK by quantifying the amount of ADP produced during the kinase reaction using the ADP-Glo™ Kinase Assay (Promega).
Materials:
-
DNA-PK Kinase Enzyme System (containing DNA-PK enzyme, peptide substrate, and reaction buffers)
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP, 10mM
-
DTT, 1M
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Reagent Preparation:
-
DNA-PK Kinase Buffer (1x): 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT.[3] Add DTT fresh before use.
-
DNA-PK Activation Buffer (1x): The activity of DNA-PK is highly dependent on the presence of sheared DNA.[8] A typical activation buffer contains 2.5 µg/mL sheared calf thymus DNA in TE buffer.[8]
-
Complete Kinase Reaction Buffer: Prepare the final reaction buffer by combining the Kinase Buffer with the Activation Buffer.[3]
-
Substrate/ATP Mix: Prepare a solution containing the DNA-PK peptide substrate and ATP in the Complete Kinase Reaction Buffer. Final concentrations in the assay will be 0.2 µg/µl peptide and 150 µM ATP.[3]
Assay Procedure:
-
Enzyme Preparation: Dilute the DNA-PK enzyme to the desired concentration (e.g., 10 units per reaction) in Complete Kinase Reaction Buffer.[3]
-
Reaction Setup:
-
Add 2 µl of the diluted DNA-PK enzyme solution to the wells of a 384-well plate.
-
To initiate the kinase reaction, add 2 µl of the Substrate/ATP mix to each well.[3]
-
-
Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[3]
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Mix and incubate for 40 minutes at room temperature.[3][9]
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal.[3][9]
-
Signal Detection: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate-reading luminometer.[3] The luminescent signal is directly proportional to the amount of ADP produced and thus to the DNA-PK activity.
Protocol 2: Screening of DNA-PK Inhibitors
This protocol adapts the DNA-PK kinase assay for the screening and determination of IC₅₀ values of potential inhibitors.
Materials:
-
Same as Protocol 1
-
Test compounds (potential inhibitors) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the Complete Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Reaction Setup with Inhibitor:
-
Add 1 µl of the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Add 2 µl of the diluted DNA-PK enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 2 µl of the Substrate/ATP mix.
-
-
Follow Assay Procedure: Proceed with steps 3-6 as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening a library of compounds for DNA-PK inhibitory activity.
Caption: High-throughput screening workflow for DNA-PK inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. DNA-PK Kinase Enzyme System [promega.com]
- 5. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. DNA-Dependent Protein Kinase Peptide Substrate [promega.com]
- 7. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Application Notes and Protocols for In Vivo Labeling of DNA-PK Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the identification and characterization of DNA-dependent protein kinase (DNA-PK) substrates in vivo. The methodologies outlined below focus on contemporary proteomic approaches that enable the global and site-specific identification of DNA-PK-dependent phosphorylation events within a cellular context.
Introduction to DNA-PK and Substrate Identification
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] DNA-PK is a holoenzyme composed of a large catalytic subunit, DNA-PKcs, and the Ku70/Ku80 heterodimer, which recognizes and binds to broken DNA ends.[1][2] Upon recruitment to DNA breaks, DNA-PKcs is activated and phosphorylates a multitude of downstream targets to facilitate DNA repair and signal the presence of DNA damage.[2][3] Beyond its canonical role in NHEJ, DNA-PK is implicated in other cellular processes, including transcription, V(D)J recombination, and the regulation of metabolic pathways.[3][4]
Identifying the direct and indirect substrates of DNA-PK is fundamental to understanding its diverse biological functions and for the development of targeted cancer therapies. The methods described herein provide robust strategies for discovering and validating DNA-PK substrates in a physiologically relevant cellular environment.
Methods for In Vivo Identification of DNA-PK Substrates
The primary strategy for identifying DNA-PK substrates in vivo involves the use of quantitative phosphoproteomics to compare the phosphorylation landscape of cells under conditions of active and inhibited DNA-PK. This is typically achieved by treating cells with a DNA-damaging agent to activate DNA-PK, in the presence or absence of a specific DNA-PK inhibitor.
Method 1: Quantitative Phosphoproteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This powerful technique allows for the precise quantification of changes in protein phosphorylation between different cell populations.
Experimental Workflow:
Caption: SILAC-based phosphoproteomics workflow for identifying DNA-PK substrates.
Detailed Protocol for SILAC-based Phosphoproteomics:
-
Cell Culture and SILAC Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal lysine and arginine, while the other is grown in "heavy" medium containing stable isotope-labeled lysine and arginine (e.g., ¹³C₆¹⁵N₂-lysine and ¹³C₆¹⁵N₄-arginine).
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings.
-
-
Induction of DNA Damage and DNA-PK Inhibition:
-
Treat both cell populations with a DNA-damaging agent, such as ionizing radiation (IR) or etoposide, to induce DNA double-strand breaks and activate DNA-PK.[1]
-
Concurrently, treat the "heavy" labeled cells with a specific DNA-PK inhibitor (e.g., NU7441) and the "light" labeled cells with a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis and Protein Digestion:
-
After treatment, harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio.
-
Lyse the cells and extract the proteins.
-
Reduce and alkylate the proteins, followed by digestion with a protease such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the complex peptide mixture using techniques like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides.
-
-
Data Analysis and Substrate Identification:
-
Quantify the relative abundance of the "light" and "heavy" phosphopeptide pairs.
-
Phosphorylation sites that show a significant decrease in the "heavy"/"light" ratio are considered potential DNA-PK substrates, as their phosphorylation is dependent on DNA-PK activity.
-
Quantitative Data Summary:
| Parameter | Typical Value/Range | Reference |
| Number of Identified Phosphosites | >10,000 | [1] |
| Fold Change for Hit Selection | ≥ 2-fold decrease with inhibitor | [1] |
| DNA-PK Dependent Phosphosites | ~7% of all IR-induced sites | [5] |
Method 2: In Vitro Kinase Assay for Substrate Validation
While quantitative phosphoproteomics identifies cellular phosphorylation events dependent on DNA-PK, it does not distinguish between direct and indirect substrates. In vitro kinase assays are essential for validating direct phosphorylation by DNA-PK.
Experimental Workflow:
Caption: Workflow for an in vitro DNA-PK kinase assay.
Detailed Protocol for In Vitro Kinase Assay:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.2 mM EGTA, 0.1 mM EDTA, 1 mM DTT):
-
Purified, active DNA-PK enzyme.
-
The putative substrate (either a full-length recombinant protein or a synthetic peptide).
-
Linear double-stranded DNA (e.g., sheared calf thymus DNA) to activate DNA-PK.
-
ATP. For radioactive detection, include γ-³²P-ATP. For mass spectrometry-based detection, use unlabeled ATP.
-
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Detection:
-
For radioactive detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, dry the gel, and expose it to an X-ray film or a phosphorimager screen to detect the incorporated ³²P.
-
For mass spectrometry-based detection: Stop the reaction by adding a denaturing agent. Process the sample for mass spectrometry to identify the specific site of phosphorylation on the substrate.
-
Quantitative Data Summary:
| Parameter | Typical Value/Range | Reference |
| IC₅₀ for NU7441 (DNA-PK inhibitor) | ~15 µM (in vitro NHEJ assay) | [6] |
| DNA-PKcs Autophosphorylation (Ser2056) | Inhibited by DNA-PK inhibitors | [6] |
DNA-PK Signaling Pathways
DNA-PK is a central node in the DNA damage response (DDR). Upon activation by DNA double-strand breaks, it initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.
Core DNA-PK Signaling in NHEJ:
Caption: Core signaling pathway of DNA-PK in non-homologous end joining (NHEJ).
DNA-PK Crosstalk with Survival Pathways:
DNA-PK also interacts with other signaling pathways to promote cell survival in response to DNA damage. One such pathway involves the activation of AKT.[7]
Caption: DNA-PK-mediated activation of the AKT survival pathway.
Conclusion
The combination of quantitative phosphoproteomics and in vitro kinase assays provides a comprehensive and robust framework for the discovery and validation of DNA-PK substrates. These methods are invaluable for elucidating the complex signaling networks governed by DNA-PK and for identifying novel therapeutic targets in oncology and other disease areas. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at unraveling the intricacies of DNA-PK biology.
References
- 1. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. DNA-PK promotes activation of the survival kinase AKT in response to DNA damage through an mTORC2–ECT2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Affinity Purification of DNA-PK Substrate Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the isolation of DNA-dependent protein kinase (DNA-PK) substrate complexes using various affinity purification techniques. DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair, has a broad range of substrates involved in various cellular processes, making the study of its interactome critical for understanding its function and for developing targeted therapeutics.[1][2][3][4]
Introduction to DNA-PK and its Substrates
The DNA-dependent protein kinase is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[2][5] The Ku heterodimer recognizes and binds to DNA double-strand breaks, which in turn recruits and activates DNA-PKcs.[5][6] Once activated, DNA-PKcs phosphorylates a multitude of downstream targets, including itself (autophosphorylation), to orchestrate the DNA damage response and repair.[7] Beyond its canonical role in NHEJ, DNA-PK has been implicated in transcription regulation, cell cycle control, and telomere maintenance.[4]
Identifying the full spectrum of DNA-PK substrates is essential for elucidating its diverse biological roles. Affinity purification coupled with mass spectrometry (AP-MS) has become a cornerstone for identifying protein-protein interactions and kinase substrates in a cellular context. This document outlines three commonly used affinity purification techniques for this purpose: Co-immunoprecipitation (Co-IP), Tandem Affinity Purification (TAP), and Proximity-Dependent Biotin Identification (BioID).
Comparison of Affinity Purification Techniques
Choosing the appropriate affinity purification technique depends on the specific research question, including the nature of the protein interaction (stable vs. transient) and the desired purity of the isolated complexes. The following table summarizes the key characteristics of each method.
| Feature | Co-Immunoprecipitation (Co-IP) | Tandem Affinity Purification (TAP) | Proximity-Dependent Biotin Identification (BioID) |
| Principle | An antibody targets the endogenous or tagged "bait" protein, pulling it down from a cell lysate along with its interaction partners ("prey"). | The bait protein is fused to a dual-tag system (e.g., Protein A and Calmodulin Binding Peptide). Two successive affinity purification steps are performed. | The bait protein is fused to a promiscuous biotin ligase (BirA* or TurboID). In the presence of biotin, proximal proteins are biotinylated. |
| Interaction Type | Primarily captures stable and strong interactions. Transient interactions may be lost during washing steps. | Designed to purify stable protein complexes under native conditions. The two-step purification increases specificity. | Captures both stable and transient or proximal interactions in vivo. Does not require the interaction to be maintained post-lysis. |
| Bait Protein | Can be endogenous protein or an epitope-tagged version. | Requires expression of a TAP-tagged fusion protein. | Requires expression of a BioID-fusion protein. |
| Purity of Eluate | Can have higher background due to non-specific binding to the antibody or beads. | Generally yields highly purified complexes with low background due to the two-step purification. | Biotinylated proteins are specifically captured by streptavidin beads, but background from endogenous biotinylated proteins can occur. |
| Identification of Interactomes | Identifies direct and indirect interaction partners within a stable complex. | Excellent for identifying components of stable multi-protein complexes. | Identifies direct interactors and proteins in close proximity, providing spatial information about the bait protein's microenvironment. |
| Reported DNA-PK Interactors Identified | Ku70/80, XRCC4, XLF, Artemis, p53.[1][8] | Artemis, PAXIP1.[9] | Ku complex components.[9] |
Signaling Pathway and Experimental Workflows
DNA-PK Signaling Pathway
The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway and its interaction with various substrates.
Caption: DNA-PK signaling in NHEJ and beyond.
Experimental Workflow for Affinity Purification
The general workflow for isolating DNA-PK substrate complexes using affinity purification followed by mass spectrometry is depicted below.
Caption: General workflow for affinity purification-mass spectrometry.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of DNA-PKcs Complexes
This protocol describes the immunoprecipitation of endogenous or tagged DNA-PKcs to isolate its interacting partners from whole-cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Anti-DNA-PKcs antibody or anti-tag antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-DNA-PKcs or anti-tag) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer and incubate for 5-10 minutes at room temperature.
-
Pellet the beads and collect the supernatant containing the purified protein complexes. If using a low pH elution buffer, neutralize the eluate immediately with neutralization buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or prepare for mass spectrometry analysis.
-
Protocol 2: Tandem Affinity Purification (TAP) of DNA-PKcs Complexes
This protocol requires the expression of DNA-PKcs with a TAP tag (e.g., Protein A-TEV cleavage site-Calmodulin Binding Peptide).
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, protease and phosphatase inhibitors)
-
IgG-coupled beads
-
TEV protease
-
Calmodulin-coupled beads
-
Calmodulin binding buffer (lysis buffer supplemented with 2 mM CaCl₂)
-
Calmodulin elution buffer (lysis buffer supplemented with 2 mM EGTA)
Procedure:
-
First Affinity Purification (IgG):
-
Prepare cell lysate as described in the Co-IP protocol.
-
Incubate the lysate with IgG-coupled beads for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer.
-
-
TEV Cleavage:
-
Resuspend the beads in a smaller volume of lysis buffer containing TEV protease.
-
Incubate for 2 hours at 16°C or overnight at 4°C to cleave the bait protein and its interactors from the beads.
-
Collect the supernatant containing the partially purified complexes.
-
-
Second Affinity Purification (Calmodulin):
-
Add CaCl₂ to the supernatant to a final concentration of 2 mM.
-
Incubate with calmodulin-coupled beads for 2 hours at 4°C.
-
Wash the beads with calmodulin binding buffer.
-
-
Elution:
-
Elute the purified complexes with calmodulin elution buffer.
-
-
Analysis:
-
Proceed with SDS-PAGE, silver staining, or mass spectrometry.
-
Protocol 3: Proximity-Dependent Biotin Identification (BioID) for DNA-PKcs Interactome
This protocol involves the expression of DNA-PKcs fused to a promiscuous biotin ligase (e.g., BirA* or TurboID).
Materials:
-
Cell culture medium supplemented with biotin (e.g., 50 µM)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coupled beads
-
Wash buffers of increasing stringency (e.g., high salt, urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing excess biotin)
Procedure:
-
Biotin Labeling:
-
Transfect cells with the DNA-PKcs-BioID fusion construct.
-
Incubate the cells with biotin-supplemented medium for the desired labeling time (e.g., 10 minutes for TurboID, 18-24 hours for BirA*).
-
-
Cell Lysis:
-
Harvest and lyse the cells in a stringent lysis buffer (e.g., RIPA buffer) to solubilize most cellular proteins.
-
-
Affinity Capture of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-coupled beads overnight at 4°C.
-
-
Washing:
-
Wash the beads sequentially with a series of buffers to remove non-specifically bound proteins. This may include high salt buffers and buffers containing urea.
-
-
Elution:
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluate by Western blotting to confirm the biotinylation of known interactors or proceed with on-bead digestion for mass spectrometry analysis.
-
Quantitative Data Presentation
While direct quantitative comparisons of these methods for DNA-PKcs are limited in the literature, the following tables summarize the types of quantitative data that can be obtained and some representative findings.
Table 1: Quantitative Readouts from Affinity Purification-Mass Spectrometry
| Quantitative Metric | Description | Typical Application |
| Spectral Counts / Peptide Intensity | The number of MS/MS spectra or the integrated signal intensity corresponding to peptides from a specific protein. This provides a semi-quantitative measure of protein abundance in the sample. | Used to estimate the relative abundance of different interactors within a single pulldown and to compare the abundance of an interactor across different conditions. |
| Fold Change | The ratio of a protein's abundance in the experimental sample (e.g., DNA-PKcs pulldown) compared to a control sample (e.g., IgG pulldown or pulldown from untagged cells). | A key metric for identifying specific interactors. A significant fold change indicates enrichment of the protein in the experimental sample. |
| p-value / FDR | Statistical measures of the significance of the enrichment of a protein in the experimental sample compared to the control. | Used to filter out non-specific binders and to generate a high-confidence list of interactors. |
| SAINT (Significance Analysis of INTeractome) Score | A computational method that calculates the probability of a true interaction based on quantitative data from replicate experiments. | A more sophisticated method for scoring and ranking potential protein-protein interactions. |
Table 2: Representative Data from this compound Identification Studies
| Technique | Study Focus | Key Quantitative Findings | Reference |
| Quantitative Phosphoproteomics | Identification of DNA-PKcs-dependent phosphorylation sites after ionizing radiation. | Simultaneous inhibition of DNA-PKcs and ATM resulted in a reduction of ~81.1% of IR-induced phosphorylation sites. Inhibition of DNA-PKcs alone impaired ~7% of these sites. | [2] |
| AP-MS (GFP-trap) | Identification of interactors of GFP-tagged DNA-PKcs. | Identified a significant number of known NHEJ factors including Ku70/80, XRCC4, and Ligase IV with high spectral counts. | [10] |
| BioID | Identification of proximal interactors of CK2 and PKA (as a proof of principle for kinase interactomes). | Identified hundreds of potential interactors, with known interactors showing significantly higher enrichment ratios compared to all quantified proteins. | [11] |
Conclusion
The choice of affinity purification technique for isolating this compound complexes is a critical experimental design consideration. Co-immunoprecipitation is a valuable tool for validating interactions with known or suspected partners. Tandem affinity purification is well-suited for the isolation of stable, multi-protein complexes with high purity. For a broader, more inclusive view of the DNA-PKcs interactome, including transient and proximal interactions, BioID is a powerful discovery tool. The combination of these techniques with quantitative mass spectrometry provides a robust platform for mapping the complex network of DNA-PK signaling, which is essential for advancing our understanding of its role in cellular homeostasis and disease, and for the development of novel therapeutic strategies.
References
- 1. DNA-PKcs: A Targetable Protumorigenic Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 4. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 5. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Mass spectrometry-based protein‒protein interaction techniques and their applications in studies of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Efficiency Enrichment by Saturating Nanoliters of Protein Affinity Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Predicting DNA-PK Phosphorylation Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in cellular signaling, primarily recognized for its central role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[1] Comprising a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, DNA-PK is activated in response to DNA damage, where it phosphorylates a multitude of downstream targets to orchestrate DNA repair, cell cycle regulation, and apoptosis.[1] Beyond its canonical role in DNA repair, emerging evidence highlights the involvement of DNA-PK in transcription, translation, and replication. Given its significance in maintaining genomic integrity and its implications in diseases like cancer, identifying the substrates of DNA-PK is of paramount importance for both basic research and therapeutic development.
This document provides a comprehensive guide to the computational tools available for predicting DNA-PK phosphorylation sites, alongside detailed protocols for the experimental validation of these predictions.
Computational Prediction of DNA-PK Phosphorylation Sites
A variety of computational tools have been developed to predict kinase-specific phosphorylation sites, including those targeted by DNA-PK. These tools employ diverse algorithms, primarily based on machine learning and deep learning, to recognize patterns in the amino acid sequences flanking potential phosphorylation sites.
DNA-PK Phosphorylation Motif
DNA-PK, like other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, preferentially phosphorylates serine (S) or threonine (T) residues followed by a glutamine (Q), known as the S/T-Q motif .[1][2] However, recent phosphoproteomic studies have revealed a non-canonical S/T-ψ-D/E motif , where ψ represents a hydrophobic amino acid, as another preferential target for DNA-PKcs.[3][4] The presence of these distinct motifs underscores the complexity of DNA-PK substrate recognition.
Overview of Prediction Tools
Several online tools are available for predicting phosphorylation sites. The following table summarizes some of the most prominent tools that can be used for predicting DNA-PK phosphorylation sites. It is important to note that the performance of these tools can vary depending on the specific protein of interest and the training datasets used for their development.
| Tool Name | Underlying Algorithm | Key Features | Reported Performance (General/Kinase-Specific) |
| GPS (Group-based Prediction System) 6.0 | Machine Learning (Penalized Logistic Regression, Deep Neural Network, Light Gradient Boosting Machine) | Hierarchical prediction for numerous kinases, including DNA-PK. Integrates multiple sequence features. | High accuracy for many well-studied kinases. Offers different thresholds (high, medium, low) based on false positive rates.[5] |
| DeepPhos | Deep Learning (Densely Connected Convolutional Neural Networks) | Predicts general and kinase-specific phosphorylation sites. Can capture complex sequence patterns.[6] | Outperforms many existing predictors in both general and kinase-specific predictions.[6][7] |
| KinasePhos 3.0 | Machine Learning (Support Vector Machines and XGBoost) | Provides predictive models for individual kinases, families, and groups.[5] | Reported accuracies of around 87.2% on average across all models.[7] |
| NetPhosK 1.0 / NetPhos 3.1 | Neural Networks | Predicts phosphorylation sites for a range of specific kinases, including DNA-PK.[8] | One of the earliest and widely used predictors.[9] |
Note: Direct comparative performance data specifically for DNA-PK is often not explicitly detailed in publications. Users are encouraged to try multiple tools and consider the consensus of their predictions.
Application Protocol: In Silico Prediction of DNA-PK Phosphorylation Sites
This protocol outlines the general steps for using a computational tool to predict potential DNA-PK phosphorylation sites in a protein of interest. GPS 6.0 is used as an example.
-
Prepare the Protein Sequence: Obtain the amino acid sequence of your protein of interest in FASTA format.
-
Access the Prediction Server: Navigate to the web server of the chosen prediction tool (e.g., the GPS 6.0 website).
-
Submit the Sequence: Paste the FASTA sequence into the input box.
-
Select the Kinase: Choose "DNA-PK" from the list of available kinases.
-
Set the Prediction Threshold: Select a prediction threshold (e.g., high, medium, or low stringency). A higher stringency threshold will yield fewer predictions with a lower false-positive rate.
-
Submit and Analyze the Results: Submit the query and analyze the output, which will typically provide a list of potential phosphorylation sites with their corresponding scores and sequence context.
Experimental Validation of Predicted Phosphorylation Sites
Computational predictions provide valuable hypotheses that must be validated experimentally. The following protocols describe two key experimental approaches: the in vitro kinase assay and mass spectrometry-based phosphoproteomics.
Signaling Pathway of DNA-PK Activation and Substrate Phosphorylation
Caption: DNA-PK activation and downstream signaling pathway.
Experimental Workflow for Prediction and Validation
Caption: Workflow for computational prediction and experimental validation.
Detailed Experimental Protocols
Protocol 1: In Vitro DNA-PK Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available luminescent kinase assays and is suitable for validating if a specific peptide or protein is a direct substrate of DNA-PK.
Materials:
-
Recombinant active DNA-PK enzyme
-
This compound (a peptide or purified protein containing the predicted phosphorylation site)
-
DNA-PK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare the Kinase Reaction Mix:
-
In a microcentrifuge tube, prepare a 2x kinase/substrate solution by diluting the DNA-PK enzyme and the substrate peptide/protein in the kinase buffer to twice the final desired concentration.
-
Prepare a 2x ATP solution in the kinase buffer. The final ATP concentration should be at or near the Km for DNA-PK, if known (typically in the range of 10-100 µM).
-
-
Set up the Kinase Reaction:
-
Add 5 µL of the 2x kinase/substrate solution to the wells of the assay plate.
-
To initiate the reaction, add 5 µL of the 2x ATP solution to each well.
-
Include negative controls: a "no enzyme" control and a "no substrate" control.
-
-
Incubation:
-
Cover the plate and incubate at room temperature for 60 minutes. The incubation time may need to be optimized.
-
-
ADP Detection (following the ADP-Glo™ protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measure Luminescence:
-
Read the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP generated and thus to the kinase activity.
-
Protocol 2: Identification of DNA-PK Phosphorylation Sites by Mass Spectrometry
This protocol provides a general workflow for identifying phosphorylation sites on a protein of interest after an in vitro kinase reaction or from cell lysates.
Part A: In Vitro Phosphorylation and Sample Preparation
-
In Vitro Kinase Reaction:
-
Perform a scaled-up version of the in vitro kinase assay (Protocol 1), but without the ADP detection reagents. Use a sufficient amount of substrate protein for mass spectrometry analysis (typically 1-10 µg).
-
Include a control reaction without DNA-PK.
-
-
Protein Digestion:
-
Run the reaction products on an SDS-PAGE gel to separate the substrate protein from the kinase.
-
Excise the protein band of interest and perform in-gel digestion with trypsin.
-
Alternatively, for purified proteins, perform in-solution digestion after stopping the kinase reaction.
-
Part B: Phosphopeptide Enrichment
Since phosphopeptides are often in low abundance, an enrichment step is crucial.
-
Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) Enrichment:
-
Acidify the digested peptide solution with an appropriate acid (e.g., trifluoroacetic acid).
-
Load the sample onto a TiO2 or IMAC spin tip or column.
-
Wash the column to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using a high pH buffer (e.g., ammonium hydroxide solution).
-
Part C: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Inject the enriched phosphopeptides onto a reverse-phase LC column for separation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
The mass spectrometer will perform a full MS scan to determine the mass-to-charge ratio of the peptides, followed by MS/MS scans to fragment the peptides and determine their amino acid sequence.
-
Part D: Data Analysis
-
Database Searching:
-
Use a search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein sequence database.
-
Specify phosphorylation of serine, threonine, and tyrosine as a variable modification in the search parameters.
-
-
Phosphorylation Site Localization:
-
Utilize software tools that calculate the probability of phosphorylation at specific sites within a peptide sequence (e.g., Ascore, PTM-Score).
-
-
Quantification:
-
For quantitative phosphoproteomics (e.g., using SILAC or iTRAQ), compare the abundance of phosphopeptides between the sample with active DNA-PK and the negative control.
-
Conclusion
The combination of computational prediction and experimental validation provides a powerful strategy for identifying and characterizing DNA-PK phosphorylation sites. The tools and protocols described in this document offer a roadmap for researchers to explore the expanding landscape of DNA-PK signaling, ultimately contributing to a deeper understanding of its biological functions and its role in human disease.
References
- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 2. Uncovering DNA-PKcs ancient phylogeny, unique sequence motifs and insights for human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPS 6.0: an updated server for prediction of kinase-specific phosphorylation sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DeepPhos: prediction of protein phosphorylation sites with deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Phosphorylation Site Prediction: Tools, Databases, and Future Insights - Creative Proteomics [creative-proteomics.com]
- 8. NetPhosK 1.0 Server -- kinase specific eukaryotic protein phosphorylation sites prediction tool | HSLS [hsls.pitt.edu]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Electrophoretic Mobility Shift Assays (EMSAs) for Ku-DNA Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Electrophoretic Mobility Shift Assays (EMSAs) to study the binding of the Ku protein to DNA. This technique is pivotal for research in DNA repair, particularly Non-Homologous End Joining (NHEJ), and for the screening and characterization of small molecule inhibitors targeting the Ku-DNA interaction in drug development.
Introduction to Ku-DNA Binding and EMSA
The Ku protein, a heterodimer of Ku70 and Ku80 subunits, is a critical component of the DNA-dependent protein kinase (DNA-PK) and plays a central role in the NHEJ pathway for repairing DNA double-strand breaks (DSBs).[1] Ku functions by recognizing and binding to free DNA ends, which stabilizes the break and recruits other NHEJ factors, including the DNA-PK catalytic subunit (DNA-PKcs).[1][2]
The Electrophoretic Mobility Shift Assay, or gel shift assay, is a rapid and sensitive in vitro technique used to detect protein-nucleic acid interactions.[3][4] The principle is based on the observation that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA probe.[5] This results in a "shift" in the electrophoretic mobility of the labeled DNA probe, which can be visualized, typically by autoradiography or chemiluminescence. EMSA can be used qualitatively to identify DNA-binding proteins and quantitatively to determine binding affinities, dissociation constants (Kd), and the effects of inhibitors.[4]
Applications in Research and Drug Development
-
Characterizing Ku-DNA Binding Affinity: EMSA is instrumental in determining the binding constant (Kd) of Ku for various DNA structures, including blunt ends, overhangs, and nicks.[6]
-
Studying DNA Repair Mechanisms: The assay allows for the investigation of the assembly of the DNA-PK complex at DNA ends and the recruitment of other repair factors like XRCC4/Ligase IV.[7][8]
-
High-Throughput Screening of Inhibitors: EMSA can be adapted to screen chemical libraries for compounds that inhibit the Ku-DNA interaction, which are promising candidates for cancer therapeutics that sensitize tumors to radiation or chemotherapy.[9][10]
-
Structure-Activity Relationship (SAR) Studies: By quantifying the inhibitory effect (e.g., IC50 values) of a series of related compounds, EMSA facilitates SAR studies to optimize the potency and specificity of Ku-DNA binding inhibitors.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data for Ku-DNA binding and its inhibition as determined by EMSA from various studies.
Table 1: Ku-DNA Binding Affinity
| DNA Substrate | Binding Constant (Kd) | Organism/Source | Reference |
| Double-stranded DNA ends | 2.4 x 10⁹ M⁻¹ | Human | [6] |
| Nicked double-stranded DNA | Approximately equal to ends | Human | [6] |
Table 2: IC50 Values of Ku-DNA Binding Inhibitors
| Compound | Ku-DNA Binding IC50 (µM) | DNA-PK Kinase Activity IC50 (µM) | Cell Line (for cellular assays) | Reference |
| Compound 68 | Not specified | Not specified | Not specified | [10] |
| Compound 149 | Not specified | Not specified | Not specified | [10] |
| Compound 3392 | ~2.5 | 0.77 | H460 NSCLC | [12] |
| Compound 3395 | 2.4 | 0.77 | H460 NSCLC | [12] |
| Compound 3618 | ~6.0 | ~2.0 | H460 NSCLC | [12] |
| Compound 3649 | ~4.5 | ~2.0 | H460 NSCLC | [12] |
| X80 | Not specified | Not specified | Not specified | [11] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Basic EMSA for Ku-DNA Binding
This protocol describes a standard radioactive EMSA to detect the binding of purified Ku protein to a labeled DNA probe.
1. Preparation of Labeled DNA Probe:
-
Probe Design: A short (30-50 bp) double-stranded DNA oligonucleotide with a blunt end is typically used.
-
Labeling: The 5' end of one strand is labeled with [γ-³²P]ATP using T4 polynucleotide kinase.[3]
-
Purification: The labeled probe is purified from unincorporated nucleotides using a spin column.
2. Binding Reaction:
-
In a microcentrifuge tube, assemble the following components on ice:
-
4x Binding Buffer (e.g., 80 mM HEPES-KOH pH 7.4, 200 mM NaCl, 6 mM MgCl₂, 0.8 mM EDTA, 2 mM DTT)
-
Non-specific competitor DNA (e.g., 1 µg poly(dI-dC)) to prevent non-specific binding.[7]
-
Purified Ku protein (e.g., 10-50 ng). The optimal amount should be determined by titration.
-
Nuclease-free water to the final volume.
-
-
Add the ³²P-labeled DNA probe (e.g., 20-50 fmol, ~30,000 cpm).
-
Incubate the reaction mixture at room temperature for 20-30 minutes.[10]
3. Electrophoresis:
-
Prepare a 5-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer (45 mM Tris-borate, 1 mM EDTA).[13]
-
Pre-run the gel for at least 30 minutes at 100-150V in a cold room or with cooling.[14]
-
Add loading dye (without SDS) to the binding reactions and load the samples onto the gel.
-
Run the gel at a constant voltage until the bromophenol blue dye has migrated two-thirds of the way down the gel.[3]
4. Visualization:
-
Disassemble the gel apparatus and transfer the gel onto a piece of filter paper.
-
Dry the gel under a vacuum at 80°C for 1-2 hours.
-
Expose the dried gel to a phosphor screen or X-ray film to visualize the radioactive bands.
-
The free probe will be at the bottom of the gel, while the Ku-DNA complex will be "shifted" to a higher molecular weight position.
Protocol 2: Competitive EMSA for Inhibitor Screening
This protocol is designed to assess the ability of small molecules to inhibit Ku-DNA binding.
1. Prepare Labeled Probe and Binding Reactions: Follow steps 1 and 2 from Protocol 1.
2. Inhibitor Incubation:
-
Before adding the labeled DNA probe, add varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) to the binding reactions containing the Ku protein.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to Ku.[10]
3. Competitive Binding:
-
Add the ³²P-labeled DNA probe to the reaction mixtures and incubate for another 20-30 minutes.
4. Electrophoresis and Visualization: Follow steps 3 and 4 from Protocol 1.
5. Data Analysis:
-
Quantify the intensity of the shifted band corresponding to the Ku-DNA complex in the presence and absence of the inhibitor using densitometry software.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10]
Visualizations
Caption: Workflow for a typical Electrophoretic Mobility Shift Assay (EMSA).
Caption: Inhibition of Ku-DNA complex formation by a small molecule inhibitor.
Troubleshooting
Common issues encountered during EMSA for Ku-DNA binding and their potential solutions are outlined below.
Table 3: EMSA Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No shifted band | Inactive Ku protein | Use a fresh preparation of Ku; ensure proper storage conditions. Check for activity using a known positive control DNA. |
| Problems with binding buffer | Optimize buffer components (salt concentration, pH, DTT).[15] | |
| Complex dissociation during electrophoresis | Run the gel at a lower temperature (in a cold room). Minimize the time between loading and starting the gel.[15][16] | |
| Smeared bands | Protein degradation | Add protease inhibitors to the protein preparation and binding reaction.[7] |
| Non-specific binding | Increase the concentration of non-specific competitor DNA (e.g., poly(dI-dC)).[17] | |
| High salt concentration in sample | Reduce the salt concentration in the final binding reaction.[13] | |
| Shifted band does not disappear with cold competitor | Non-specific protein binding to the probe | Ensure the competitor is in sufficient excess (50-100 fold). Try a different non-specific competitor.[18] |
| Bands stuck in the wells | Protein aggregation or large complex formation | Reduce the amount of protein in the reaction. Check for protein aggregation via other methods. Adjust buffer conditions.[13] |
By following these detailed protocols and considering the potential applications and troubleshooting strategies, researchers can effectively employ EMSA to investigate the critical interaction between Ku and DNA.
References
- 1. Ku, a DNA repair protein with multiple cellular functions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-DEPENDENT CONFORMATIONAL CHANGES IN THE KU HETERODIMER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Binding of Ku protein to DNA. Measurement of affinity for ends and demonstration of binding to nicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Optimized Ku–DNA Binding Inhibitors on the Cellular and In Vivo DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. med.upenn.edu [med.upenn.edu]
- 15. reddit.com [reddit.com]
- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Host Cell Reactivation (HCR) Assays to Assess Cellular Non-Homologous End Joining (NHEJ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-homologous end joining (NHEJ) is a major pathway for the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions that can lead to genomic instability and cell death if left unrepaired. The host cell reactivation (HCR) assay is a versatile and quantitative method to assess the efficiency of NHEJ in living cells. This application note provides detailed protocols for performing HCR assays using either fluorescent or luciferase reporters to measure NHEJ activity. It includes protocols for the preparation of a linearized reporter plasmid, transfection into mammalian cells, and subsequent data analysis. Additionally, a summary of quantitative NHEJ efficiency data from various cell lines is presented, along with troubleshooting guidance. Finally, diagrams of the NHEJ signaling pathway and the experimental workflow are provided to facilitate a comprehensive understanding of the assay and its biological context.
Introduction
DNA double-strand breaks (DSBs) are one of the most severe forms of DNA damage, arising from both endogenous sources, such as reactive oxygen species, and exogenous agents, including ionizing radiation and certain chemotherapeutics. Eukaryotic cells have evolved two primary pathways to repair DSBs: homologous recombination (HR) and non-homologous end joining (NHEJ).[1][2] NHEJ is the predominant DSB repair pathway in mammalian cells, particularly in the G0, G1, and early S phases of the cell cycle, as it does not require a homologous template for repair.[1][3] This pathway directly ligates the broken DNA ends, a process that can be error-prone and lead to small insertions or deletions at the repair site.
The host cell reactivation (HCR) assay is a functional, cell-based assay used to measure the capacity of a cell to repair specific types of DNA damage.[4] In the context of NHEJ, the assay utilizes a reporter plasmid that has been linearized by a restriction enzyme to create a DSB, typically between the promoter and the coding sequence of a reporter gene (e.g., Green Fluorescent Protein [GFP] or luciferase).[5] When this linearized plasmid is transfected into host cells, the cell's NHEJ machinery recognizes and repairs the DSB. Successful repair restores the integrity of the reporter gene, leading to the expression of the reporter protein, which can then be quantified.[4][5] The level of reporter gene expression is directly proportional to the NHEJ efficiency of the host cells.
Principle of the Host Cell Reactivation (HCR) Assay for NHEJ
The HCR assay for NHEJ is based on the principle that functional repair of a linearized plasmid by the host cell's NHEJ machinery will "reactivate" the expression of a reporter gene. The general workflow involves:
-
Preparation of the Reporter Plasmid: A circular plasmid containing a reporter gene (e.g., GFP, luciferase) is linearized using a restriction enzyme that cuts at a single site between the promoter and the reporter gene's open reading frame.
-
Transfection: The linearized plasmid is transfected into the mammalian cells of interest. A second, intact plasmid expressing a different reporter (e.g., Red Fluorescent Protein [RFP] or Renilla luciferase) is often co-transfected to serve as an internal control for transfection efficiency.[6]
-
Incubation and Reporter Gene Expression: The transfected cells are incubated to allow for DNA repair and subsequent transcription and translation of the reporter gene.
-
Quantification of Reporter Gene Expression: The expression of the reporter gene is quantified using an appropriate method, such as flow cytometry for fluorescent reporters or a luminometer for luciferase.
-
Data Analysis: The NHEJ efficiency is calculated by normalizing the signal from the repaired reporter plasmid to the signal from the co-transfected control plasmid.
Materials and Reagents
-
Cell Lines: Mammalian cell line of interest (e.g., HEK293T, HeLa, HCA2-hTERT immortalized human fibroblasts).[7][8]
-
Reporter Plasmids:
-
NHEJ Reporter Plasmid (e.g., pEGFP-N1, pGL3-Control Vector).
-
Transfection Control Plasmid (e.g., pDsRed2-N1, pRL-TK).
-
-
Restriction Enzyme and Buffer: A restriction enzyme that cuts the NHEJ reporter plasmid at a single site (e.g., EcoRI, BamHI) and its corresponding buffer.
-
Plasmid Purification Kit
-
Cell Culture Medium: (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
Transfection Reagent: (e.g., Lipofectamine 2000).
-
Serum-Free Medium: (e.g., Opti-MEM I Reduced Serum Medium).
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
For Luciferase Assay:
-
Passive Lysis Buffer
-
Luciferase Assay Reagent (for firefly luciferase)
-
Stop & Glo® Reagent (for Renilla luciferase)
-
Luminometer
-
-
For Fluorescence Assay:
-
Flow Cytometer
-
Experimental Protocols
Protocol 1: Preparation of the Linearized Reporter Plasmid
This protocol describes the linearization of the NHEJ reporter plasmid using a restriction enzyme.
-
Set up the restriction digest reaction:
-
In a sterile microcentrifuge tube, combine the following components:
-
NHEJ Reporter Plasmid DNA: 10-20 µg
-
10X Restriction Enzyme Buffer: 5 µL
-
Restriction Enzyme: 20-40 units
-
Nuclease-free water: to a final volume of 50 µL
-
-
-
Incubate the reaction: Incubate the reaction at the optimal temperature for the chosen restriction enzyme (typically 37°C) for 2-4 hours to ensure complete digestion.
-
Verify linearization: Run a small aliquot (e.g., 1 µL) of the digestion reaction on a 1% agarose gel alongside an uncut plasmid control to confirm complete linearization. A single band corresponding to the linear plasmid size should be observed.
-
Purify the linearized plasmid: Purify the linearized plasmid DNA from the reaction mixture using a plasmid purification kit according to the manufacturer's instructions. This will remove the restriction enzyme and buffer components.
-
Quantify the linearized plasmid: Measure the concentration of the purified linearized plasmid DNA using a spectrophotometer.
-
Store the linearized plasmid: Store the linearized plasmid at -20°C until use.
Protocol 2: Host Cell Reactivation Assay using a Fluorescent Reporter
This protocol details the HCR assay using GFP as the NHEJ reporter and RFP as the transfection control.
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation (per well):
-
Tube A (DNA mixture): In a sterile microcentrifuge tube, dilute 400 ng of the linearized GFP reporter plasmid and 100 ng of the circular RFP control plasmid in 50 µL of Opti-MEM I Reduced Serum Medium.
-
Tube B (Lipofectamine 2000 mixture): In a separate sterile microcentrifuge tube, dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM I Reduced Serum Medium. Incubate for 5 minutes at room temperature.
-
Combine: Add the contents of Tube A to Tube B, mix gently, and incubate for 20-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 400 µL of fresh, pre-warmed, antibiotic-free complete growth medium to each well.
-
Add the 100 µL of the DNA-Lipofectamine 2000 complex dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Cell Harvest and Analysis:
-
After incubation, wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in PBS containing 2% FBS.
-
Analyze the percentage of GFP-positive and RFP-positive cells using a flow cytometer.
-
Protocol 3: Host Cell Reactivation Assay using a Luciferase Reporter
This protocol describes the HCR assay using firefly luciferase as the NHEJ reporter and Renilla luciferase as the transfection control.
-
Cell Seeding and Transfection: Follow steps 1-3 from Protocol 2, but in Tube A, use a firefly luciferase reporter plasmid (linearized) and a Renilla luciferase control plasmid (circular).
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Cell Lysis:
-
Remove the growth medium and wash the cells once with PBS.
-
Add 100 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent to each well and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.
-
Data Analysis and Interpretation
Fluorescence-Based Assay
The NHEJ efficiency is calculated as the ratio of GFP-positive cells (representing successful NHEJ) to RFP-positive cells (representing transfected cells).[6]
NHEJ Efficiency = (% GFP-positive cells) / (% RFP-positive cells)
An increase in this ratio indicates a higher NHEJ capacity.
Luciferase-Based Assay
The NHEJ efficiency is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
NHEJ Efficiency = (Firefly Luciferase Activity) / (Renilla Luciferase Activity)
A higher ratio indicates a greater NHEJ efficiency.
Quantitative Data Summary
The following table summarizes representative NHEJ efficiency data from HCR assays in various cell lines. It is important to note that absolute values can vary depending on the specific reporter plasmids, cell type, and experimental conditions.
| Cell Line | Cell Type | Reporter System | NHEJ Efficiency (relative units or %) | Reference |
| HCA2-hTERT | hTERT-immortalized human fibroblasts | GFP-based (chromosomally integrated) | ~0.6 - 1.3 (ratio of GFP+/DsRed+) | [9] |
| HCA2-hTERT (G1 phase) | hTERT-immortalized human fibroblasts | GFP-based (chromosomally integrated) | Lower than G2/M | [1] |
| HCA2-hTERT (G2/M phase) | hTERT-immortalized human fibroblasts | GFP-based (chromosomally integrated) | Higher than G1 | [1] |
| HeLa | Human cervical cancer | Not specified | Variable depending on target site | [8] |
| HEK293T | Human embryonic kidney | Not specified | Variable depending on target site | [8] |
| H460 | Human non-small cell lung cancer | GFP/RFP | >40% (relative to circular control) | [5] |
| Mouse Embryonic Fibroblasts (WT) | Murine embryonic fibroblasts | Not specified | Efficient repair | [10] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low transfection efficiency | Suboptimal cell confluency | Ensure cells are 70-90% confluent at the time of transfection. |
| Poor quality or incorrect amount of DNA | Use high-quality, purified plasmid DNA. Optimize the DNA concentration. | |
| Inefficient transfection reagent | Use a high-quality transfection reagent like Lipofectamine 2000. Optimize the DNA:reagent ratio. | |
| High background from uncut plasmid | Incomplete restriction digest | Ensure complete linearization of the reporter plasmid by optimizing the digestion time and enzyme concentration. Verify complete digestion on an agarose gel. |
| High variability between replicates | Inconsistent cell seeding | Ensure uniform cell seeding across all wells. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. | |
| Low reporter signal | Low NHEJ efficiency of the cell line | This may be a true biological result. Use a positive control cell line with known high NHEJ activity. |
| Insufficient incubation time | Optimize the incubation time post-transfection (24-72 hours). |
Signaling Pathway and Experimental Workflow Diagrams
Non-Homologous End Joining (NHEJ) Pathway
Caption: The classical Non-Homologous End Joining (NHEJ) pathway.
Host Cell Reactivation (HCR) Assay Workflow
Caption: Workflow of a fluorescence-based HCR assay for NHEJ.
References
- 1. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of nonhomologous end joining and homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Host-cell reactivation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells using GFP Based Reporter Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of nonhomologous end joining and homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Identification of DNA-PK Targets Using TMT-based Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] Its central role in maintaining genomic integrity makes it a compelling target for cancer therapeutics, as its inhibition can sensitize cancer cells to DNA-damaging agents like radiotherapy.[4][5] To fully understand the biological functions of DNA-PK and to develop novel therapeutic strategies, it is essential to identify its downstream substrates and signaling pathways.
Tandem Mass Tag (TMT)-based quantitative proteomics has emerged as a powerful, high-throughput method for identifying and quantifying thousands of proteins and their post-translational modifications, such as phosphorylation, from multiple samples in a single experiment.[6][7][8] This application note provides a detailed protocol for utilizing TMT-based quantitative phosphoproteomics to identify novel substrates of DNA-PK in a cellular context, offering valuable insights for both basic research and drug development.
Experimental Workflow
The overall experimental workflow for identifying DNA-PK targets using TMT-based phosphoproteomics is depicted below. The process involves treating cells with a DNA-PK inhibitor, followed by protein extraction, digestion, and labeling of the resulting peptides with TMT reagents. Phosphopeptides are then enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of phosphopeptides between different treatment conditions is determined by the reporter ions generated during MS/MS fragmentation.
References
- 1. DNA-PKcs - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 4. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomics Analysis Based on TMT Labeling | MtoZ Biolabs [mtoz-biolabs.com]
- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
Application Notes and Protocols for Cell-based Screening of DNA-PKcs Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] Beyond its canonical role in DNA repair, DNA-PKcs is also implicated in other cellular processes such as the regulation of transcription, translation, and DNA replication.[1] Its central role in maintaining genomic integrity and its overexpression in various cancers make it a compelling target for therapeutic intervention.[4][5] Inhibition of DNA-PKcs can sensitize cancer cells to radiation and chemotherapy, and it also has potential applications in enhancing the efficiency of gene editing technologies like CRISPR/Cas9.[4]
These application notes provide an overview of the DNA-PKcs signaling pathway and detailed protocols for various cell-based assays designed to identify and characterize inhibitors of DNA-PKcs.
DNA-PKcs Signaling Pathway
DNA-PKcs is a serine/threonine protein kinase that is activated upon binding to DNA double-strand breaks.[2][6] The process is initiated by the Ku70/Ku80 heterodimer, which recognizes and binds to the broken DNA ends.[3] This complex then recruits and activates DNA-PKcs, leading to the phosphorylation of a multitude of downstream targets, including itself (autophosphorylation).[1] Autophosphorylation is a key step for the successful progression of NHEJ.[1] DNA-PKcs, in concert with other factors like Artemis, XRCC4, and DNA Ligase IV, facilitates the processing and ligation of the broken DNA ends.[1][2][3] DNA-PKcs also participates in other signaling pathways, including an endosomal signaling pathway for a proinflammatory response in natural killer cells.[7]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PKcs: A Multi-Faceted Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-PKcs controls an endosomal signaling pathway for a proinflammatory response by natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DNA-PK In Vitro Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their DNA-dependent protein kinase (DNA-PK) in vitro kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a DNA-PK in vitro kinase assay?
A successful DNA-PK kinase assay requires several key components: the DNA-PK holoenzyme, a DNA activator, a substrate, and ATP. The DNA-PK holoenzyme consists of the catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which work together to recognize DNA double-strand breaks.[1][2][3][4] The assay is initiated by the presence of a DNA activator, typically sheared calf thymus DNA or a specific linearized plasmid, which mimics DNA damage and activates the kinase.[5][6] A substrate, often a peptide derived from a known DNA-PK target like p53, is necessary for the kinase to phosphorylate.[7][8][9] Finally, ATP serves as the phosphate donor for the phosphorylation reaction.[7][10] The reaction is carried out in a buffered solution containing essential ions like magnesium.[4][10]
Q2: How is DNA-PK activated in an in vitro assay?
In vitro, DNA-PK activation is triggered by the presence of double-stranded DNA (dsDNA) with free ends, which mimics the DNA double-strand breaks (DSBs) that occur in vivo.[1][11][12] The Ku70/80 heterodimer has a high affinity for these DNA ends and binds to them, forming a ring-like structure that encircles the DNA.[1] This Ku-DNA complex then recruits the DNA-PK catalytic subunit (DNA-PKcs).[1][11] The interaction with the Ku-DNA complex induces a conformational change in DNA-PKcs, leading to the activation of its kinase domain.[1]
Q3: What is the role of DNA-PKcs autophosphorylation?
DNA-PKcs autophosphorylation is a critical regulatory mechanism.[2][3] Upon activation, DNA-PKcs phosphorylates itself at multiple sites. This autophosphorylation is thought to induce a conformational change that allows other DNA repair proteins to access the DNA ends and facilitates the eventual dissociation of DNA-PKcs from the DNA, which is necessary for the completion of the repair process.[2][3] In the context of an in vitro assay, autophosphorylation can be a measurable output and may influence the kinetics of substrate phosphorylation.[10][13]
Q4: What are some common substrates used in DNA-PK kinase assays?
A commonly used and well-characterized substrate for DNA-PK in vitro kinase assays is a synthetic peptide derived from the p53 protein, containing the serine-15 phosphorylation site.[5][7][9] Other known substrates that can be used include peptides derived from Ku70, Ku80, XRCC4, and XLF.[2][12] It is also possible to use full-length proteins as substrates, such as p53 or other known DNA-PK targets.[14][15] The choice of substrate will depend on the specific goals of the experiment and the detection method being used.
Q5: What are suitable positive and negative controls for my assay?
For a positive control, a reaction with all components and a known potent activator of DNA-PK under optimal conditions should be included to ensure the assay is working correctly. For a negative control, several options can be considered: a reaction without the DNA-PK enzyme, a reaction without the DNA activator (as DNA-PK is DNA-dependent), or a reaction including a known DNA-PK inhibitor. Commonly used and commercially available DNA-PK inhibitors include NU7441, Wortmannin, and PI-103.[2][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Kinase Activity | Inactive Enzyme: Improper storage or handling of the DNA-PK enzyme. | Ensure DNA-PK is stored at -70°C or lower and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles.[17] |
| Suboptimal DNA Activator Concentration: The concentration of the DNA activator is critical and can vary between lots.[5] | Titrate the DNA activator (e.g., sheared calf thymus DNA) to find the optimal concentration for your assay. A typical starting range is 1-5 µg/mL.[5] | |
| Incorrect ATP Concentration: The ATP concentration may be too low or too high, affecting enzyme kinetics. | Determine the apparent ATP Km for your specific assay conditions and use an ATP concentration at or near this value for inhibitor screening.[5][6] For general activity assays, a starting concentration of 100-200 µM is common.[10] | |
| Inhibitory Contaminants: Contaminants in reagents (e.g., from DNA preparation) may inhibit the kinase. | Use high-purity reagents. Ensure the final buffer conditions are compatible with DNA-PK activity. | |
| High Background Signal | Contaminating Kinase Activity: The substrate or other reagents may be contaminated with other kinases. | Use highly purified substrates and reagents. Include a "no enzyme" control to assess background phosphorylation. |
| Non-specific Binding: In filter-binding assays, the substrate peptide may non-specifically bind to the filter paper. | Ensure proper washing steps are included in the protocol. Consider using a different type of filter or assay format. | |
| Autophosphorylation Signal (in some formats): If detecting total phosphorylation, DNA-PK autophosphorylation may contribute to the background. | If focusing on substrate phosphorylation, use a substrate-specific antibody for detection (e.g., in a LanthaScreen or ELISA-based assay).[5][6] | |
| High Well-to-Well Variability | Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to minimize pipetting steps for individual wells. |
| Incomplete Mixing: Reagents not being thoroughly mixed in the reaction wells. | Gently mix the contents of the wells after adding all components, for example, by using a plate shaker.[5] | |
| Edge Effects: Evaporation from wells on the outer edges of the microplate. | Avoid using the outer wells of the plate or ensure proper sealing and a humidified incubation environment. | |
| Inconsistent Results Between Experiments | Reagent Lot-to-Lot Variability: Different lots of DNA activator, enzyme, or substrate can have varying activity.[5] | Qualify new lots of critical reagents by running a standard experiment and comparing the results to the previous lot. Adjust concentrations as needed. |
| Variations in Incubation Time or Temperature: Inconsistent incubation conditions can affect reaction kinetics. | Use a calibrated incubator and a precise timer for all experiments. Perform reactions at a consistent temperature, typically 30°C or 37°C.[7][9][10] | |
| Buffer Preparation: Inconsistencies in buffer pH or component concentrations. | Prepare fresh buffers from high-quality stock solutions and verify the pH before use. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Key Assay Components
| Component | Typical Concentration Range | Notes |
| DNA-PKcs/Ku70/80 Holoenzyme | 5 - 20 nM | Optimal concentration should be determined by titration.[10] |
| DNA Activator (Sheared Calf Thymus DNA) | 1 - 10 µg/mL | The optimal concentration is highly lot-dependent and requires titration.[5][16] |
| Peptide Substrate (e.g., p53-derived) | 1 - 20 µM | The concentration may need to be optimized depending on the substrate's Km.[16] |
| ATP | 10 - 200 µM | For inhibitor screening, use a concentration close to the ATP Km,app.[6][16] For general activity assays, a higher concentration can be used. |
| MgCl₂ | 5 - 10 mM | Essential cofactor for kinase activity.[4][10] |
| DTT | 1 mM | A reducing agent to maintain enzyme stability.[4][10] |
Experimental Protocols
Protocol 1: Radiometric Filter-Binding DNA-PK Kinase Assay
This protocol measures the incorporation of ³²P from [γ-³²P]ATP into a peptide substrate.
Materials:
-
DNA-PK Holoenzyme (DNA-PKcs and Ku70/80)
-
Peptide Substrate (e.g., EPPLSQEAFADLWKK)[7]
-
DNA Activator (Sheared Calf Thymus DNA)
-
[γ-³²P]ATP
-
Cold ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35, 1 mM DTT)[5]
-
Stop Solution (e.g., 30% Acetic Acid)[7]
-
P81 Phosphocellulose Filter Paper
-
Wash Buffer (e.g., 0.5% Phosphoric Acid)
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing the kinase reaction buffer, DNA activator, and peptide substrate at 2x the final desired concentration.
-
Enzyme Preparation: Dilute the DNA-PK holoenzyme to a 2x working concentration in kinase reaction buffer on ice.
-
ATP Mix Preparation: Prepare a 2x ATP mix containing both cold ATP and [γ-³²P]ATP in kinase reaction buffer. The final specific activity will depend on the desired signal strength.
-
Reaction Setup:
-
Add 10 µL of the 2x master mix to each reaction tube or well.
-
Add 5 µL of the 2x DNA-PK enzyme dilution.
-
To initiate the reaction, add 5 µL of the 2x ATP mix. The final reaction volume will be 20 µL.
-
-
Incubation: Incubate the reactions at 30°C or 37°C for a predetermined time (e.g., 15-60 minutes).[7][9] The incubation time should be within the linear range of the reaction.
-
Stopping the Reaction: Terminate the reaction by adding 20 µL of stop solution.[7]
-
Filter Binding: Spot the entire reaction volume onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filters extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Luminescence-Based DNA-PK Kinase Assay (ADP-Glo™ Format)
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[4]
Materials:
-
DNA-PK Kinase Enzyme System (containing enzyme, substrate, DNA activator, and reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare the DNA-PK, peptide substrate, and ATP solutions in the provided kinase reaction buffer according to the manufacturer's instructions.
-
Reaction Setup (5 µL total volume):
-
Add 2 µL of DNA-PK enzyme to each well.
-
Add 2 µL of a mix containing the peptide substrate and ATP.
-
If testing inhibitors, add 1 µL of the compound at the desired concentration. For control wells, add 1 µL of vehicle (e.g., DMSO).
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[4]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
First Incubation: Incubate the plate at room temperature for 40 minutes.[4]
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Second Incubation: Incubate the plate at room temperature for 30 minutes.[4]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the DNA-PK activity.[4]
Visualizations
Caption: DNA-PK activation and signaling pathway.
Caption: General workflow for an in vitro DNA-PK kinase assay.
Caption: Troubleshooting decision tree for DNA-PK kinase assays.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pnas.org [pnas.org]
- 8. DNA-PK Kinase Enzyme System [promega.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A mechanism for DNA-PK activation requiring unique contributions from each strand of a DNA terminus and implications for microhomology-mediated nonhomologous DNA end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Unravelling the complexities of DNA-PK activation by structure-based mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. DNA-Dependent Protein Kinase [promega.sg]
Reducing background phosphorylation in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background phosphorylation in their kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is background phosphorylation and why is it a problem in kinase assays?
Background phosphorylation is the unwanted phosphorylation of the substrate or other components in a kinase assay that is not mediated by the specific kinase being studied. This can be caused by contaminating kinases in the enzyme preparation, kinase autophosphorylation, or non-specific binding of ATP or the detection antibody. High background signal can mask the true kinase activity, leading to a low signal-to-noise ratio and making it difficult to accurately quantify the activity of the target kinase or the effect of inhibitors.[1][2]
Q2: What are the most common causes of high background in kinase assays?
High background in kinase assays can stem from several sources:
-
Non-specific binding: The substrate, antibodies, or other detection reagents may bind non-specifically to the assay plate or other components.[3][4]
-
Contaminating enzymes: The kinase preparation may be contaminated with other kinases or phosphatases that can modify the substrate.[1][5]
-
Kinase autophosphorylation: Many kinases can phosphorylate themselves, which can contribute to the background signal, especially in assays that detect total phosphorylation.[6][7][8]
-
Suboptimal reagent concentrations: Incorrect concentrations of ATP, substrate, or the kinase itself can lead to increased background.[9][10]
-
Inadequate blocking or washing: Insufficient blocking of non-specific binding sites or inefficient washing to remove unbound reagents can result in high background.[11][12][13]
Q3: How can I minimize non-specific binding in my kinase assay?
Minimizing non-specific binding is crucial for reducing background. Here are several strategies:
-
Use of blocking agents: Block the assay plate with a protein-based blocker like Bovine Serum Albumin (BSA) or casein to prevent non-specific binding of reagents.[3][13][14]
-
Include detergents: Low concentrations of non-ionic detergents, such as Tween-20, in the assay and wash buffers can help reduce hydrophobic interactions that cause non-specific binding.[4][14]
-
Optimize salt concentration: Increasing the salt concentration in the wash buffer can help disrupt ionic interactions that contribute to non-specific binding.[4][12]
-
Adjust buffer pH: The pH of the buffers can influence the charge of proteins and their interactions with surfaces.[4]
Q4: How does the ATP concentration affect background phosphorylation?
The concentration of ATP can significantly impact the assay's outcome. While a high ATP concentration can be necessary to be more physiologically relevant, it can also lead to increased background phosphorylation by off-target kinases or through non-enzymatic mechanisms.[9][15] For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration.[9] It is often recommended to use an ATP concentration around the Km of the kinase for ATP to achieve a balance between robust activity and low background.[9]
Q5: What is kinase autophosphorylation and how can I address it?
Kinase autophosphorylation is the process where a kinase catalyzes the transfer of a phosphate group to itself.[6] This is a natural regulatory mechanism for many kinases and is often required for their full activation.[6] However, in an in vitro kinase assay, autophosphorylation can contribute to the background signal. To address this, you can:
-
Pre-incubate the kinase with ATP: This can allow the kinase to become fully autophosphorylated before the addition of the substrate, so that subsequent phosphorylation is primarily on the substrate.
-
Use a kinase-dead mutant as a negative control: This can help you quantify the level of autophosphorylation.
-
Choose an assay format that specifically measures substrate phosphorylation: For example, using a substrate-specific antibody for detection.
Q6: When is it necessary to use phosphatase inhibitors?
Phosphatase inhibitors are crucial when working with cell lysates or other complex biological samples that may contain endogenous phosphatases.[1][5][16] These enzymes can remove phosphate groups from your phosphorylated substrate, leading to an underestimation of kinase activity.[17] A cocktail of phosphatase inhibitors is often used to inhibit a broad range of phosphatases.
Troubleshooting Guide
Problem 1: High background signal across the entire assay plate.
This often indicates a systemic issue with one of the assay components or the overall protocol.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Antibody Concentration | Titrate the primary and/or secondary antibody concentrations. Start with a higher dilution. | Reduced non-specific binding of the antibody, leading to a lower background signal.[11][18] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA). Increase the blocking incubation time or temperature. | More effective blocking of non-specific binding sites on the plate.[11][18] |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[11][12] | Thorough removal of unbound reagents and a cleaner background. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Use high-purity water. | Elimination of contaminants that may be contributing to the high background.[10] |
Problem 2: High background in the "no enzyme" control wells.
This suggests that the phosphorylation is occurring independently of the kinase being assayed.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminating Kinases in Substrate | Use a highly purified substrate. If the substrate is a recombinant protein, consider a different purification strategy. | Removal of contaminating kinases that are phosphorylating the substrate. |
| Non-enzymatic Phosphorylation | Ensure that the assay buffer components are stable and not causing spontaneous ATP hydrolysis or phosphate transfer. | A stable baseline signal in the absence of the enzyme. |
| Substrate Autophosphorylation | If the substrate is also a kinase, it may be autophosphorylating. Use a kinase-dead version of the substrate as a control. | A significant reduction in the background signal, confirming substrate autophosphorylation. |
Problem 3: High background that increases with enzyme concentration.
This points to an issue with the kinase itself or its interaction with the assay components.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Kinase Autophosphorylation | Pre-incubate the kinase with cold ATP before adding the substrate and hot ATP. Run a control with no substrate to quantify autophosphorylation. | Saturation of autophosphorylation sites, leading to a lower background signal when the substrate is added.[6] |
| Contaminating Kinases in Enzyme Prep | Use a more highly purified enzyme preparation. | A purer enzyme will have less off-target kinase activity. |
| High ATP Concentration | Optimize the ATP concentration. Try a lower concentration, closer to the Km of the kinase. | Reduced background phosphorylation from low-affinity, off-target kinases.[9] |
Key Experimental Protocols
Protocol 1: Generic Kinase Filter Binding Assay
This protocol is a basic method to measure the incorporation of radiolabeled phosphate into a substrate.
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase buffer, the desired concentration of your kinase, and any inhibitors you are testing.
-
Initiate the Reaction: Add the substrate and [γ-33P]ATP to the reaction mix to start the reaction. The final ATP concentration should be optimized for your specific kinase.[1]
-
Incubate: Incubate the reaction at the optimal temperature (usually 30°C) for a predetermined amount of time.
-
Stop the Reaction: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The filter paper will bind the phosphorylated substrate.
-
Wash the Filters: Wash the filter papers multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.[19]
-
Quantify Phosphorylation: Place the filter papers in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Protocol 2: Optimizing Blocking Conditions
-
Coat the Plate: If your assay requires it, coat the wells of a microplate with your substrate or capture antibody and incubate as required.
-
Wash: Wash the wells with wash buffer to remove any unbound material.
-
Apply Different Blocking Buffers: Add different blocking buffers to the wells. Test a range of concentrations for each blocker (e.g., 1%, 3%, and 5% BSA in PBS). Also, test different incubation times (e.g., 1 hour at room temperature, overnight at 4°C).
-
Wash: Wash the wells thoroughly with wash buffer.
-
Add Detection Reagents: Add your detection antibody and substrate, following your standard assay protocol, but without the target kinase.
-
Measure Signal: Read the plate to determine the background signal for each blocking condition. The condition that gives the lowest signal is the optimal blocking condition.
Visualizations
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Inhibitors of Kinase Autophosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. biocompare.com [biocompare.com]
- 13. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 14. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Using protein kinase and protein phosphatase inhibitors to dissect protein phosphorylation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinases and Phosphatases Inhibitors | Life Science Research | Merck [merckmillipore.com]
- 18. arp1.com [arp1.com]
- 19. researchgate.net [researchgate.net]
How to improve the specificity of DNA-PK substrate antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the specificity of their DNA-PK substrate antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the consensus phosphorylation sequence for DNA-PK, and how can this information be used to assess antibody specificity?
A1: DNA-dependent protein kinase (DNA-PK) preferentially phosphorylates serine or threonine residues followed by a glutamine (Q) residue. This is known as the [S/T]-Q motif.[1][2] When using an antibody designed to detect a phosphorylated this compound, it is crucial to confirm that the antibody specifically recognizes this motif in the context of your protein of interest. You can perform a bioinformatic analysis of your target protein to identify potential [S/T]-Q motifs that are likely to be phosphorylated by DNA-PK. This information can help in designing experiments and interpreting results.
Q2: What are the key differences between monoclonal and polyclonal antibodies, and which is better for studying DNA-PK substrates?
A2:
-
Monoclonal antibodies are produced by a single clone of B cells and recognize a single epitope on the antigen. This high specificity can be advantageous in reducing non-specific binding.
-
Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the same antigen. While this can sometimes lead to a stronger signal, it also increases the risk of cross-reactivity with other proteins.[3]
For studying specific phosphorylation events on DNA-PK substrates, a well-characterized monoclonal antibody is often preferred to minimize off-target binding. However, a high-quality, affinity-purified polyclonal antibody can also yield excellent results.
Q3: How can I be sure that the signal I'm seeing is due to DNA-PK-mediated phosphorylation?
A3: To confirm that the observed phosphorylation is DNA-PK dependent, you can treat your cells with a specific DNA-PK inhibitor (e.g., NU7026 or M3814) before inducing DNA damage.[4][5] A significant reduction in the signal from your phospho-specific antibody after inhibitor treatment would strongly suggest that the phosphorylation event is mediated by DNA-PK.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Bands in Western Blotting
High background and non-specific bands can obscure the true signal from your target protein. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Primary antibody concentration too high | Decrease the primary antibody concentration. | High concentrations can lead to low-affinity, non-specific binding.[3][6][7] |
| Inadequate blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, or use a commercial blocking buffer). | Incomplete blocking allows antibodies to bind non-specifically to the membrane.[6] |
| Insufficient washing | Increase the number and duration of wash steps. Add a surfactant like Tween-20 to your wash buffer (up to 0.1%).[3] | Thorough washing removes unbound and weakly bound antibodies. |
| Secondary antibody cross-reactivity | Use a cross-adsorbed secondary antibody. | These antibodies have been pre-cleaned to remove antibodies that bind to off-target species' IgG.[7] |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer. | Prevents degradation of your target protein and changes in its phosphorylation state.[3] |
Issue 2: Non-Specific Staining in Immunofluorescence (IF) or Immunohistochemistry (IHC)
Non-specific staining in imaging applications can lead to incorrect localization and interpretation of your results.
| Potential Cause | Troubleshooting Step | Rationale |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with low background.[7] | Reduces non-specific binding to cellular components. |
| Inadequate blocking | Use normal serum from the same species as the secondary antibody in your blocking buffer (e.g., 5% goat serum for a goat anti-rabbit secondary). | This blocks non-specific binding sites for the secondary antibody.[7] |
| Hydrophobic or ionic interactions | Increase the salt concentration (e.g., up to 0.5 M NaCl) in your antibody dilution buffer and wash buffers.[7][8] | Helps to disrupt weak, non-specific interactions. |
| Autofluorescence | View an unstained sample under the microscope to check for endogenous fluorescence. Use a different fluorophore or an autofluorescence quenching kit if necessary. | Some tissues and cells naturally fluoresce, which can be mistaken for a specific signal. |
| Secondary antibody non-specificity | Run a control where the primary antibody is omitted. | This will reveal any non-specific binding of the secondary antibody. |
Experimental Protocols
Protocol 1: Peptide Competition Assay to Confirm Specificity
This assay is used to confirm that your antibody is binding to the specific phosphorylated epitope of your target protein.
Principle: Pre-incubating the antibody with a peptide that contains the target epitope will block the antibody's binding site, preventing it from binding to the protein on the blot or in the tissue.
Methodology:
-
Obtain Peptides: Synthesize two peptides: one corresponding to the phosphorylated epitope your antibody is supposed to recognize, and another non-phosphorylated version of the same sequence.
-
Antibody Incubation:
-
Divide your primary antibody solution into three tubes.
-
Tube 1: Antibody alone (positive control).
-
Tube 2: Add a 10-100 fold molar excess of the phosphorylated peptide to the antibody solution.
-
Tube 3: Add a 10-100 fold molar excess of the non-phosphorylated peptide to the antibody solution.
-
-
Incubate: Gently agitate the tubes for 1-2 hours at room temperature or overnight at 4°C.
-
Primary Antibody Staining: Proceed with your Western blot, IF, or IHC protocol, using the antibody-peptide mixtures from each tube for the primary antibody incubation step.
-
Analysis:
-
The signal from your target protein should be significantly reduced or eliminated when using the antibody pre-incubated with the phosphorylated peptide (Tube 2).
-
The signal should be unaffected when using the antibody pre-incubated with the non-phosphorylated peptide (Tube 3).
-
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol can be used to identify other proteins that your antibody may be non-specifically binding to in your experimental system.
Methodology:
-
Cell Lysis: Prepare a cell lysate under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation:
-
Incubate the cell lysate with your this compound antibody to allow the antibody to bind to its target(s).
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry:
-
Run the eluate on an SDS-PAGE gel and excise the entire lane or specific bands.
-
Perform an in-gel digest with trypsin.
-
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins present in your sample. A high abundance of proteins other than your intended target may indicate off-target binding.
Visual Guides
Caption: DNA-PK activation and substrate phosphorylation pathway.
Caption: Troubleshooting workflow for non-specific antibody binding.
References
- 1. DNA-PK Antibody | Affinity Biosciences [affbiotech.com]
- 2. DNA-PKcs: A Targetable Protumorigenic Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arp1.com [arp1.com]
- 4. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 5. Identification of DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs) as a Novel Target of Bisphenol A | PLOS One [journals.plos.org]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Overcoming Challenges in Mass Spectrometry-Based Phosphopeptide Identification
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common hurdles in the mass spectrometric identification of phosphopeptides. This complex analysis is critical for understanding cellular signaling pathways, but it comes with a unique set of challenges.[1][2][3][4][5][6] Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities and improve the success of your phosphoproteomics experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the identification of phosphopeptides so challenging?
The analysis of phosphopeptides by mass spectrometry is inherently difficult due to several factors:
-
Low Stoichiometry: Phosphorylation is a dynamic and often transient post-translational modification, meaning that at any given time, only a small fraction of a particular protein may be phosphorylated.[6][7][8] This results in phosphopeptides being present at very low levels compared to their non-phosphorylated counterparts.
-
Poor Ionization: The negatively charged phosphate group can suppress ionization efficiency in the positive-ion mode commonly used in mass spectrometry, leading to weaker signals for phosphopeptides.[6][9][10]
-
Lability of the Phosphate Group: The phosphoester bond is fragile and can easily break during fragmentation (a phenomenon known as neutral loss), which can complicate peptide sequencing and site localization.[1][2][3][4][6][7][9]
-
Sample Complexity: Phosphopeptides must be detected within a complex mixture of myriad other peptides, making their isolation and identification a significant challenge.[7]
Q2: What are the most critical steps in the phosphoproteomics workflow to ensure success?
A successful phosphoproteomics experiment relies on meticulous execution at every stage. The most critical steps include:
-
Effective Cell Lysis and Protein Extraction: This initial step must be performed under conditions that preserve the phosphorylation status of proteins by inhibiting endogenous phosphatases.[11]
-
Robust Phosphopeptide Enrichment: Due to their low abundance, phosphopeptides need to be selectively isolated from the complex peptide mixture.[8][12]
-
Optimized LC-MS/MS Analysis: The liquid chromatography separation and mass spectrometry acquisition parameters must be tailored for the specific properties of phosphopeptides.[11]
-
Specialized Data Analysis: The acquired data needs to be processed with algorithms that can accurately identify phosphopeptides and pinpoint the location of the phosphorylation sites.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during phosphopeptide identification experiments.
Category 1: Sample Preparation
Problem: Low or no signal for known phosphorylated proteins.
-
Possible Cause 1: Incomplete Phosphatase Inhibition. During cell lysis, active phosphatases can remove phosphate groups from proteins, leading to a loss of signal. Tyrosine phosphorylation is particularly susceptible, with potential losses of over 50% during sample processing.[11]
-
Solution:
-
Immediately flash-freeze cell pellets in liquid nitrogen after harvesting and store them at -80°C to halt enzymatic activity.[11]
-
Use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate) and denaturing agents like 8M urea.[11]
-
Consider pre-heating the lysis buffer to 90°C to instantaneously denature proteins and enzymes upon cell lysis.[11]
-
Keep all samples and reagents on ice throughout the sample preparation process.[12]
-
-
-
Possible Cause 2: Insufficient Starting Material. Phosphoproteomics often requires a larger amount of starting material compared to standard proteomics due to the low stoichiometry of phosphorylation.[7][13]
-
Possible Cause 3: Inefficient Protein Digestion. Incomplete digestion by trypsin can lead to missed identifications and can be affected by the presence of phosphorylation.[6][10]
-
Solution:
-
Ensure the urea concentration is reduced to below 2M before adding trypsin, as high concentrations of urea can inhibit its activity.[12]
-
Use a standard trypsin-to-protein ratio of 1:25 to 1:50 (w/w) and incubate for 16-18 hours at 37°C.[12]
-
Terminate the digestion by adding an acid like trifluoroacetic acid (TFA) or formic acid.[12]
-
-
Category 2: Phosphopeptide Enrichment
Problem: High number of non-phosphorylated peptides identified after enrichment.
-
Possible Cause 1: Non-specific Binding to Enrichment Resin. Both Titanium Dioxide (TiO₂) and Immobilized Metal Affinity Chromatography (IMAC) resins can bind non-phosphorylated acidic peptides, reducing the specificity of the enrichment. TiO₂ can have over 30% non-phosphopeptide retention.[11]
-
Solution:
-
For TiO₂ enrichment, add 2,5-dihydroxybenzoic acid (DHB) to the loading buffer to act as a competitive inhibitor for non-specific binding.[11]
-
Optimize the pH of the loading and wash buffers. For TiO₂ and IMAC, a pH between 2.0 and 3.0 is generally recommended to enhance the specific binding of phosphopeptides.[12]
-
Ensure loading and wash buffers contain a high percentage of acetonitrile (≥80%) and an appropriate acid concentration (>1% TFA).[12]
-
-
-
Possible Cause 2: Sample Overloading. Exceeding the binding capacity of the enrichment material can lead to the breakthrough of phosphopeptides and increased non-specific binding.[12]
-
Solution:
-
Determine the binding capacity of your enrichment resin and ensure you are not loading an excessive amount of peptide. For complex samples, consider performing serial enrichments.[12]
-
-
Problem: Poor recovery of phosphopeptides, especially multiply phosphorylated peptides.
-
Possible Cause 1: Inefficient Elution. Multiply phosphorylated peptides can bind very tightly to the enrichment resin and may not be efficiently eluted with standard protocols.[14]
-
Solution:
-
For IMAC, use a high pH elution buffer, such as ammonium hydroxide (pH > 10.5), to effectively release bound phosphopeptides.[14]
-
For TiO₂, consider a sequential elution strategy with increasing pH or using reagents like ammonium phosphate to improve the recovery of multiply phosphorylated species.[11]
-
-
-
Possible Cause 2: Adsorption to Surfaces. Phosphopeptides can be "sticky" and adsorb to the surfaces of pipette tips and microcentrifuge tubes, leading to sample loss.[10][12]
Category 3: LC-MS/MS Analysis
Problem: Broad or tailing peaks for phosphopeptides during liquid chromatography (LC).
-
Possible Cause 1: Interaction with Metal Surfaces. The phosphate groups on peptides can interact with metal components in the LC system (e.g., frits, columns), leading to poor peak shape and sample loss.[10]
Problem: Low number of identified phosphopeptides in the MS/MS analysis.
-
Possible Cause 1: Suboptimal Fragmentation Energy. Using excessive collision energy (e.g., HCD energy >35%) can lead to the complete loss of the phosphate group without generating informative fragment ions for peptide identification.[11]
-
Solution:
-
Optimize the collision energy for phosphopeptide fragmentation. Stepped HCD collision energy, where fragmentation is performed at multiple energies, can improve the identification of phosphopeptides and the confidence in phosphosite localization.[1]
-
-
-
Possible Cause 2: Dominant Neutral Loss. In Collision-Induced Dissociation (CID), phosphoserine and phosphothreonine-containing peptides often exhibit a dominant neutral loss of phosphoric acid (98 Da), which can suppress the formation of other fragment ions necessary for sequence identification.[7][9][16]
-
Solution:
-
Utilize alternative fragmentation methods that are less prone to neutral loss, such as Electron Transfer Dissociation (ETD) or hybrid methods like EThcD.[1][2][3]
-
If using CID, consider employing multistage activation (MSA or MS³), where the neutral loss product ion is further fragmented to generate sequence-specific ions.[1][17]
-
Use Higher-Energy Collisional Dissociation (HCD), which generally produces less neutral loss compared to ion trap CID and results in better identification scores.[1]
-
-
Category 4: Data Analysis
Problem: Ambiguous localization of the phosphorylation site.
-
Possible Cause 1: Insufficient Fragment Ions. The lack of specific fragment ions that can differentiate between potential phosphorylation sites (e.g., on adjacent serine or threonine residues) makes confident localization difficult.[6][10]
-
Solution:
-
Use data analysis software specifically designed for phosphoproteomics that calculates a localization probability score (e.g., PTM score, Ascore).
-
Manually inspect the MS/MS spectra for site-determining fragment ions.
-
Alternative fragmentation methods like ETD can be beneficial as they tend to preserve the phosphate group and provide more complete fragmentation, aiding in site localization.[1][2][3]
-
-
-
Possible Cause 2: Neutral Loss Obscuring Localization. The neutral loss of the phosphate group can make it impossible to distinguish between fragment ions that would otherwise confirm the location of the modification.[4]
Data and Protocols
Table 1: Comparison of Common Phosphopeptide Enrichment Techniques
| Feature | Titanium Dioxide (TiO₂) | Immobilized Metal Affinity Chromatography (IMAC) |
| Binding Principle | Binds to negatively charged phosphate groups under acidic conditions. | Chelated metal ions (e.g., Fe³⁺, Ga³⁺) bind to phosphate groups. |
| Specificity | High, but can have non-specific binding to acidic peptides.[11] | Generally good, but can also bind to acidic residues. |
| Efficiency for Multiply Phosphorylated Peptides | Can be less efficient in eluting multiply phosphorylated peptides. | Generally considered more effective for capturing multiply phosphorylated peptides.[11] |
| Tyrosine Phosphorylation | Can be less efficient for tyrosine-phosphorylated peptides. | Often preferred for the enrichment of tyrosine-phosphorylated peptides.[11] |
| Optimization | Addition of DHB to reduce non-specific binding.[11] | Optimization of metal ion and pH is crucial. |
| Combined Approach | Sequential IMAC followed by TiO₂ can enhance the detection of tyrosine-phosphorylated peptides.[11] |
Experimental Protocol: TiO₂-based Phosphopeptide Enrichment
This protocol is a general guideline and may require optimization for your specific sample type.
Materials:
-
TiO₂ spin tips or bulk resin
-
Loading Buffer: 80% Acetonitrile (ACN), 5% TFA, 1 M Glycolic Acid
-
Wash Buffer 1: 80% ACN, 1% TFA
-
Wash Buffer 2: 10% ACN, 0.1% TFA
-
Elution Buffer: 1% Ammonium Hydroxide
-
Low-binding microcentrifuge tubes
Procedure:
-
Sample Preparation: Start with a tryptic digest of your protein sample, desalted using a C18 column. Lyophilize the peptides to dryness.
-
Resin Equilibration:
-
Condition the TiO₂ spin tip by washing with 100 µL of Elution Buffer.
-
Wash twice with 100 µL of Wash Buffer 2.
-
Equilibrate the resin by washing three times with 100 µL of Loading Buffer.
-
-
Peptide Loading:
-
Reconstitute the dried peptides in 100 µL of Loading Buffer.
-
Load the peptide solution onto the equilibrated TiO₂ spin tip.
-
Incubate for 10-15 minutes with gentle agitation to allow for binding.
-
Centrifuge to pass the solution through the resin. Collect the flow-through for potential analysis of non-phosphorylated peptides.
-
-
Washing:
-
Wash the resin three times with 100 µL of Wash Buffer 1.
-
Wash twice with 100 µL of Wash Buffer 2 to remove any remaining non-specifically bound peptides and salts.
-
-
Elution:
-
Elute the bound phosphopeptides by adding 50 µL of Elution Buffer.
-
Incubate for 5-10 minutes.
-
Centrifuge and collect the eluate in a fresh low-binding tube.
-
Repeat the elution step and combine the eluates.
-
-
Post-Elution Processing:
-
Immediately acidify the eluted phosphopeptides with an acid like formic acid to a final concentration of 1-2%.
-
Desalt the enriched phosphopeptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Visualizations
Caption: A typical experimental workflow for phosphoproteomic analysis.
Caption: The process of neutral loss during phosphopeptide fragmentation.
References
- 1. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why phosphoproteomics is still a challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinase-insight.com [kinase-insight.com]
- 9. Challenges in plasma membrane phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why phosphoproteomics is still a challenge - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00024F [pubs.rsc.org]
- 11. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 12. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 13. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]
- 14. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wur.nl [wur.nl]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Lysis for Phosphorylation Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell lysis protocols for the preservation of protein phosphorylation.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to add phosphatase and protease inhibitors to my lysis buffer?
A1: During cell lysis, the natural compartmentalization of the cell is disrupted, leading to the release of endogenous proteases and phosphatases.[1][2] These enzymes can rapidly degrade your proteins of interest and remove phosphate groups, respectively.[3][4] This unregulated enzymatic activity can lead to a loss of signal and inaccurate representation of the protein's phosphorylation state.[1][5] Therefore, the addition of a cocktail of protease and phosphatase inhibitors to your lysis buffer is essential to preserve the integrity and phosphorylation status of your target proteins.[6][7]
Q2: What is the best lysis buffer to use for preserving phosphorylation?
A2: The choice of lysis buffer depends on the subcellular location of your protein of interest and the downstream application.
-
RIPA (Radioimmunoprecipitation assay) buffer is a popular choice as it is a stringent buffer capable of solubilizing nuclear and membrane-bound proteins.[8] However, its harsh nature can sometimes impair the detection of certain protein modifications.[9]
-
NP-40 or Triton X-100 based buffers are less stringent and are suitable for cytoplasmic proteins.[8][10]
-
SDS-PAGE loading buffer (Laemmli buffer) can be used to lyse cells directly. The high concentration of SDS rapidly denatures proteins, inactivating proteases and phosphatases, which is highly effective at preserving phosphorylation.[9][11] This method is particularly useful when you want to quickly inactivate all enzymatic activity.
Q3: Should I be concerned about the type of buffer (e.g., PBS vs. TBS) I use for my washes and antibody dilutions?
A3: Yes, it is recommended to avoid phosphate-based buffers like PBS (phosphate-buffered saline) when performing Western blots for phosphorylated proteins.[12] The phosphate in the buffer can compete with the phospho-specific antibody for binding to the phosphorylated protein, leading to a weaker signal.[13] It is advisable to use Tris-buffered saline (TBS), often with Tween-20 (TBST), for all washing and antibody incubation steps.[13]
Q4: Can I use milk as a blocking agent for my Western blot?
A4: It is generally recommended to avoid using milk as a blocking agent when detecting phosphoproteins.[7] Milk contains an abundant phosphoprotein called casein, which can lead to high background noise due to non-specific binding of the phospho-specific antibody.[12] A better alternative is to use Bovine Serum Albumin (BSA) or other protein-free blocking agents.
Q5: How can I enrich my sample for a low-abundance phosphoprotein?
A5: If you are struggling to detect a weakly phosphorylated or low-abundance protein, you can enrich your sample using immunoprecipitation (IP) with an antibody that targets your protein of interest. This will concentrate the protein, making it easier to detect by Western blot. Using a highly sensitive chemiluminescent substrate can also enhance the detection of low-abundance proteins.[13]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or weak signal for the phosphorylated protein | Inefficient cell lysis or protein extraction. | Optimize your lysis buffer and protocol. Consider using a more stringent buffer like RIPA or directly lysing in SDS-PAGE loading buffer.[9][11] Ensure complete cell disruption through sonication or repeated freeze-thaw cycles.[14][15] |
| Loss of phosphorylation due to phosphatase activity. | Always use freshly prepared lysis buffer with a cocktail of phosphatase and protease inhibitors.[1][7] Keep samples on ice at all times to minimize enzymatic activity.[16] | |
| Insufficient protein loading. | For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended. For modified targets, you may need to load up to 100 µg.[17] | |
| Suboptimal antibody concentration or incubation time. | Increase the primary antibody concentration and/or extend the incubation time (e.g., overnight at 4°C).[12] | |
| Inappropriate blocking agent or wash buffer. | Avoid using milk for blocking; use BSA instead. Use TBST instead of PBS for all wash steps.[13] | |
| High background on the Western blot | Blocking was insufficient. | Increase the blocking time and/or the concentration of the blocking agent.[12] |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody.[12] | |
| Non-specific binding due to milk as a blocking agent. | Switch to BSA or a protein-free blocking agent. | |
| Multiple bands or smearing | Protein degradation by proteases. | Ensure adequate protease inhibitors are present in the lysis buffer.[2] Work quickly and keep samples cold.[7] |
| Sample overloading. | Reduce the amount of protein loaded onto the gel.[17] | |
| DNA contamination making the lysate viscous. | Sonicate the lysate to shear DNA.[18] |
Experimental Protocols
Protocol 1: Lysis of Adherent Cells
-
Preparation: Pre-chill all buffers and equipment on ice. Prepare your lysis buffer (e.g., modified RIPA buffer) and add protease and phosphatase inhibitor cocktails immediately before use.[10]
-
Cell Washing: Aspirate the culture medium from the plate. Wash the cells once with ice-cold PBS.[8]
-
Lysis: Add the chilled lysis buffer directly to the plate (e.g., 1 mL for a 100 mm plate).[14]
-
Scraping and Collection: Use a cell scraper to gently scrape the cells off the plate in the lysis buffer. Transfer the lysate to a pre-chilled microcentrifuge tube.[19]
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.[2]
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[16]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Quantification and Storage: Determine the protein concentration using a suitable assay (e.g., BCA assay). For immediate use, mix with SDS-PAGE loading buffer. For long-term storage, aliquot the lysate and store at -80°C to minimize freeze-thaw cycles.[18]
Protocol 2: Lysis of Suspension Cells
-
Cell Collection: Transfer the cell suspension to a conical tube.
-
Pelleting: Centrifuge the cells at approximately 1,000 x g for 5 minutes at 4°C to pellet the cells.[8]
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation and washing steps.[8]
-
Lysis: Add chilled lysis buffer containing protease and phosphatase inhibitors to the cell pellet. The volume of buffer will depend on the cell pellet size; a common starting point is 100 µl for every 10^6 cells.[8]
-
Resuspension and Incubation: Resuspend the pellet by vortexing or pipetting up and down. Incubate on ice for 30 minutes, vortexing occasionally.[2]
-
Clarification and Storage: Follow steps 6-8 from the adherent cell lysis protocol.
Lysis Buffer and Inhibitor Recommendations
The following tables provide common recipes for lysis buffers and recommended concentrations for various inhibitors.
Table 1: Common Lysis Buffer Recipes
| Buffer Component | Modified RIPA Buffer[10] | NP-40 Buffer[10] |
| Tris-HCl (pH 8.0) | 50 mM | 50 mM |
| NaCl | 150 mM | 150 mM |
| NP-40 or Triton X-100 | 1% | 1% |
| SDS | 0.1% | - |
| Sodium Deoxycholate | 0.5% | - |
Table 2: Common Phosphatase and Protease Inhibitors
| Inhibitor | Target | Typical Working Concentration |
| Phosphatase Inhibitors | ||
| Sodium Orthovanadate (Na₃VO₄) | Tyrosine phosphatases | 1 mM[10] |
| Sodium Fluoride (NaF) | Serine/threonine and acid phosphatases | 1-20 mM[2][10] |
| β-Glycerophosphate | Serine/threonine phosphatases | 1-100 mM[2][10] |
| Sodium Pyrophosphate (Na₄P₂O₇) | Serine/threonine phosphatases | 1-100 mM[2][10] |
| Protease Inhibitors | ||
| PMSF (Phenylmethylsulfonyl fluoride) | Serine proteases | 1 mM[10] |
| Aprotinin | Serine proteases | Varies (often in cocktails)[4] |
| Leupeptin | Serine and cysteine proteases | Varies (often in cocktails)[4] |
| EDTA | Metalloproteases | 5 mM[4] |
Visual Guides
Caption: A typical experimental workflow for cell lysis to preserve protein phosphorylation.
Caption: A logic diagram for troubleshooting weak or absent phosphoprotein signals.
Caption: A simplified diagram of EGF receptor signaling, highlighting the roles of kinases and phosphatases.
References
- 1. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 3. 磷酸酶和蛋白酶抑制劑 [sigmaaldrich.com]
- 4. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 5. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 16. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]
Strategies to minimize phosphatase activity during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing phosphatase activity during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments focused on protein phosphorylation.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to inhibit phosphatase activity during sample preparation?
A1: Protein phosphorylation is a reversible post-translational modification crucial for regulating numerous cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] When cells are lysed, endogenous phosphatases are released and can rapidly dephosphorylate proteins, altering their native state.[3] This can lead to inaccurate experimental results, particularly in studies investigating signaling pathways. Therefore, inhibiting phosphatase activity is essential to preserve the in vivo phosphorylation status of your proteins of interest.
Q2: What are the immediate first steps I should take to prevent dephosphorylation upon cell/tissue collection?
A2: The most critical initial step is to work quickly and keep your samples cold.[4][5]
-
Speed: Process tissues or cell pellets immediately after harvesting.[4] Any delay can lead to significant changes in phosphorylation.[6]
-
Temperature: Keep samples, buffers, and all equipment on ice or at 4°C throughout the entire procedure.[5][7] Low temperatures slow down the activity of phosphatases and other enzymes.[8]
Q3: What are phosphatase inhibitors and why should I use a cocktail?
A3: Phosphatase inhibitors are chemical compounds that block the activity of various phosphatases.[3] There are several classes of phosphatases (e.g., serine/threonine phosphatases and protein tyrosine phosphatases), and no single inhibitor is effective against all of them.[2] Therefore, it is highly recommended to use a phosphatase inhibitor "cocktail," which is a mixture of several different inhibitors, to provide broad-spectrum protection.[3][9]
Q4: Can I prepare my own phosphatase inhibitor cocktail?
A4: Yes, you can prepare your own cocktail. However, commercially available cocktails are often preferred as they contain optimized concentrations of high-purity inhibitors and are convenient to use.[10] If you prepare your own, ensure you have the correct final concentrations for each inhibitor in your lysis buffer.
Q5: When should I add phosphatase inhibitors to my samples?
A5: Phosphatase inhibitors should be added to your lysis buffer immediately before you lyse your cells or tissues.[7] This ensures that the inhibitors are present the moment the cellular compartments are disrupted and phosphatases are released.
Troubleshooting Common Issues
Q6: I'm seeing weak or no signal for my phosphorylated protein on my Western blot. What could be the cause?
A6: This is a common issue that can stem from several factors related to phosphatase activity:
-
Insufficient Inhibition: Your phosphatase inhibitor cocktail may be missing key inhibitors for the specific phosphatases acting on your protein, or the inhibitors may have expired.[4]
-
Incorrect Buffer: If you are using a phosphate-based buffer like PBS for your lysis or wash steps, the excess phosphate can competitively inhibit some phosphatases, but it can also interfere with certain downstream applications and is not a substitute for specific inhibitors. It's often recommended to use non-phosphate buffers like Tris-buffered saline (TBS) for phosphorylation studies.
-
Sample Handling: Delays in processing, inadequate cooling, or repeated freeze-thaw cycles of your lysates can all lead to dephosphorylation.[9] It is best to aliquot lysates into single-use volumes to avoid multiple freeze-thaws.
Q7: I'm getting inconsistent results for the phosphorylation status of my protein between experiments. How can I improve reproducibility?
A7: Consistency in your sample preparation workflow is key to reproducible results.
-
Standardize Your Protocol: Ensure you are using the exact same protocol for every sample, from cell harvesting to lysate storage. This includes incubation times, centrifugation speeds, and buffer compositions.
-
Fresh Reagents: Always use freshly prepared lysis buffer with freshly added phosphatase inhibitors.[4]
-
Quantify Protein: Accurately determine the protein concentration of each lysate to ensure you are loading equal amounts for downstream analysis.[7]
Quantitative Data on Phosphatase Inhibitor Cocktails
The following tables summarize common components of commercially available phosphatase inhibitor cocktails and their typical working concentrations.
Table 1: Common Components of Phosphatase Inhibitor Cocktails
| Inhibitor | Target Phosphatase Class | Typical Working Concentration |
| Sodium Fluoride (NaF) | Serine/Threonine Phosphatases, Acid Phosphatases | 1 - 10 mM |
| Sodium Orthovanadate (Na₃VO₄) | Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases | 1 mM |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 10 - 50 mM |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 1 - 10 mM |
| Cantharidin | Serine/Threonine Phosphatases (PP1, PP2A) | 500 µM |
| (-)-p-Bromotetramisole Oxalate | Alkaline Phosphatases | 2.5 mM |
| Microcystin-LR | Serine/Threonine Phosphatases (PP1, PP2A) | 500 nM |
Data compiled from multiple sources, including Abcam (ab201119) and TargetMol.[10]
Table 2: Example of a Commercial Universal Protease and Phosphatase Inhibitor Cocktail Composition
| Component | Target Enzyme Class | Final Concentration (1X) |
| Aprotinin | Serine Proteases | 0.08 mM |
| Bestatin | Aminopeptidases | 5 mM |
| E-64 | Cysteine Proteases | 1.5 mM |
| Leupeptin | Serine/Cysteine Proteases | 2 mM |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 10 mM |
| Sodium Fluoride | Acid & Ser/Thr Phosphatases | 200 mM |
| Sodium Orthovanadate | PTPs & Alkaline Phosphatases | 1 mM |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 10 mM |
Source: Abcam (ab201119)[10]
Experimental Protocols
Here are detailed methodologies for key experimental procedures to minimize phosphatase activity.
Protocol 1: Preparation of Whole-Cell Lysates from Adherent Mammalian Cells
-
Preparation: Pre-cool a refrigerated centrifuge to 4°C. Prepare fresh lysis buffer and keep it on ice. A common lysis buffer is RIPA buffer supplemented with a commercial protease and phosphatase inhibitor cocktail.[7]
-
Cell Washing: Aspirate the culture medium from the cells. Wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).[11]
-
Lysis: Aspirate the PBS completely. Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm plate).[12]
-
Scraping and Collection: Use a pre-chilled cell scraper to scrape the cells off the plate in the lysis buffer. Transfer the cell suspension to a pre-chilled microcentrifuge tube.[12]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[7]
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant (the lysate) to a fresh, pre-chilled tube.
-
Quantification and Storage: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). For immediate use, keep the lysate on ice. For long-term storage, aliquot the lysate into single-use tubes and store at -80°C.[7][9]
Protocol 2: Immunoprecipitation (IP) with Phosphorylation Preservation
-
Lysate Preparation: Prepare cell or tissue lysates as described in Protocol 1, ensuring the lysis buffer contains both protease and phosphatase inhibitors.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add protein A/G beads to your lysate and incubate for 30-60 minutes at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.[13]
-
Antibody Incubation: Add the primary antibody specific for your protein of interest to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[14]
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complex.[14]
-
Washing: Pellet the beads by gentle centrifugation. Aspirate the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (typically the lysis buffer with a lower detergent concentration). After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5-10 minutes to elute the protein from the beads and denature it for gel electrophoresis.
-
Analysis: Centrifuge the tubes to pellet the beads. The supernatant, containing your immunoprecipitated protein, is ready for loading onto an SDS-PAGE gel for Western blot analysis.
Visualizations
Diagram 1: General Workflow for Preserving Protein Phosphorylation
Caption: A simplified workflow for sample preparation to preserve protein phosphorylation.
Diagram 2: Logic Diagram for Troubleshooting Phosphorylation Signal Loss
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 5. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 6. One-Step Preservation of Phosphoproteins and Tissue Morphology at Room Temperature for Diagnostic and Research Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Protease and phosphatase inhibitor cocktail (ab201119) | Abcam [abcam.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. pamgene.com [pamgene.com]
- 13. Tips for Immunoprecipitation | Rockland [rockland.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Troubleshooting variability in DNA-PK activity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DNA-dependent protein kinase (DNA-PK) activity assays.
Troubleshooting Guide
Variability in DNA-PK activity assays can arise from multiple factors, from reagent preparation to experimental execution. This guide addresses common issues in a question-and-answer format to help you identify and resolve them.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Contaminated reagents (e.g., ATP contaminated with ADP).[1] 2. Non-enzymatic phosphorylation of the substrate. 3. High concentration of kinase leading to excessive autophosphorylation.[2] 4. Assay plate incompatibility (e.g., using a white plate for a fluorescence-based assay).[3] | 1. Use fresh, high-quality reagents. Prepare ATP stocks fresh and store them properly in aliquots. 2. Run a no-enzyme control to determine the level of non-enzymatic signal. If high, consider a different substrate. 3. Optimize the kinase concentration by performing a titration to find the optimal concentration that gives a good signal-to-background ratio.[4] 4. Ensure you are using the correct plate type for your assay's detection method (e.g., black plates for fluorescence, white plates for luminescence).[3] |
| Low Signal or No Activity | 1. Inactive enzyme due to improper storage or handling (e.g., multiple freeze-thaw cycles). 2. Insufficient concentration of sheared DNA activator.[4] 3. Suboptimal ATP or substrate concentration.[5] 4. Incorrect buffer composition (pH, salt concentration). 5. Presence of inhibitors in the sample. | 1. Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. Store at -80°C. 2. The activity of DNA-PK is highly dependent on the presence of sheared DNA. Optimize the concentration of sheared calf thymus DNA, as concentrations above 5 µg/mL can decrease performance.[4] 3. Determine the apparent ATP Km and use ATP at or near this concentration. Titrate the substrate to find the optimal concentration.[5] 4. Prepare buffers fresh and verify the pH. Ensure all components are at the correct final concentration. 5. Include a positive control with a known activator to ensure the assay is working. If samples are suspect, consider a buffer exchange or purification step. |
| High Well-to-Well Variability (High %CV) | 1. Inaccurate pipetting, especially with small volumes. 2. Incomplete mixing of reagents. 3. Temperature gradients across the assay plate. 4. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. For small volumes, prepare master mixes to increase the volume being pipetted.[3] 2. Gently vortex or tap to mix all master mixes and reagents before dispensing into wells. Briefly centrifuge the plate after adding all reagents. 3. Equilibrate all reagents and the assay plate to room temperature before starting the assay. Incubate the plate in a temperature-controlled environment. 4. Avoid using the outer wells of the plate, or fill them with buffer to maintain a more uniform temperature and humidity across the plate. |
| Inconsistent Results Between Experiments | 1. Reagent variability (lot-to-lot differences in enzyme, substrate, or activator DNA). 2. Inconsistent incubation times. 3. Variations in laboratory conditions (temperature, humidity). | 1. Qualify new lots of critical reagents by running them in parallel with the old lot. 2. Use a precise timer for all incubation steps. For kinetic assays, ensure the reading interval is consistent. 3. Monitor and record laboratory conditions. Perform assays in a controlled environment. |
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a DNA-PK kinase assay buffer?
A typical DNA-PK kinase assay buffer consists of a buffering agent (e.g., 50 mM HEPES pH 7.5), a magnesium salt (e.g., 10 mM MgCl₂), a reducing agent (e.g., 1 mM DTT), and a protein carrier to prevent non-specific binding (e.g., 0.1 mg/ml BSA).[4][6] Crucially, DNA-PK activity is highly dependent on the presence of a DNA activator, typically sheared calf thymus DNA, at an optimized concentration (e.g., 2.5 µg/mL).[4]
Q2: How do I choose the right controls for my DNA-PK activity assay?
-
Negative Control (No Enzyme): This control contains all reaction components except for the DNA-PK enzyme. It is essential for determining the background signal.
-
Negative Control (No DNA Activator): This control contains all reaction components except for the sheared DNA. It demonstrates the DNA-dependency of the kinase activity.
-
Positive Control (Known Inhibitor): Use a potent and selective DNA-PK inhibitor, such as NU7441, to confirm that the measured activity is indeed from DNA-PK.[7][8]
-
Positive Control (Vehicle): This control contains the solvent used for the test compounds (e.g., DMSO) to account for any effects of the solvent on enzyme activity.
Q3: What is the optimal concentration of ATP to use in my assay?
The optimal ATP concentration is typically at or near the apparent Michaelis constant (Km,app) for ATP. For DNA-PK, the ATP Km,app has been determined to be approximately 18 µM in a radiometric assay.[5] Using ATP at its Km allows for the sensitive detection of both ATP-competitive and non-ATP-competitive inhibitors.
Q4: My results show a high degree of variability. What are the most likely causes?
High variability often stems from procedural inconsistencies. The most common culprits are inaccurate pipetting of small volumes, incomplete mixing of reagents, and temperature fluctuations across the assay plate.[3] Preparing master mixes, ensuring thorough mixing, and allowing all components to reach thermal equilibrium before starting the reaction can significantly reduce variability.
Q5: Can I use crude cell lysates to measure DNA-PK activity?
While it is possible, using crude cell lysates can introduce significant variability due to the presence of other kinases, proteases, and phosphatases. It is generally recommended to use purified, recombinant DNA-PK for in vitro activity assays to ensure that the measured activity is specific.
Quantitative Data Summary
The following tables provide key quantitative data for consideration when designing and troubleshooting DNA-PK activity assays.
Table 1: IC₅₀ Values of Common DNA-PK Inhibitors
| Inhibitor | IC₅₀ (nM) | Notes |
| NU7441 | 14 | Highly potent and selective for DNA-PK over mTOR, PI3K, ATM, and ATR.[7][8] |
| Wortmannin | 16 | Potent but non-selective; also inhibits PI3K and ATM.[8] |
| PI-103 | 23 | Multi-targeted inhibitor, also potently inhibits PI3K and mTOR.[8] |
| LY294002 | ~1000 | Non-specific PI3K inhibitor that also inhibits DNA-PK.[8] |
Table 2: Recommended Reagent Concentrations for DNA-PK Assays
| Reagent | Recommended Concentration | Notes |
| ATP | ~18 µM (at Km,app) | Can be increased to reduce sensitivity to ATP-competitive inhibitors.[5] |
| Sheared Calf Thymus DNA | 1-5 µg/mL | Optimal concentration should be determined empirically for each new lot.[4] |
| DNA-PK Substrate (e.g., p53-derived peptide) | 1.6 µM | Substrate concentration may need to be optimized for different assay formats.[5] |
| DTT | 1 mM | Should be added fresh to the reaction buffer.[4] |
Experimental Protocols
Protocol 1: DNA-PK Activity Assay using ADP-Glo™
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay protocol and is designed for a 384-well plate format.[1][6][9]
Materials:
-
DNA-PK enzyme
-
DNA-PK peptide substrate
-
Sheared calf thymus DNA
-
ATP
-
DNA-PK Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[6]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, low-volume 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the 1x DNA-PK Activation Buffer by diluting the stock of sheared calf thymus DNA to the optimized concentration in TE buffer.
-
Prepare the complete Kinase Buffer by adding DTT and the 1x DNA-PK Activation Buffer.
-
Prepare serial dilutions of test compounds in the complete Kinase Buffer with a final DMSO concentration of 1%.
-
Prepare a 2x ATP/Substrate mix in complete Kinase Buffer.
-
-
Kinase Reaction:
-
Add 1 µL of test compound or vehicle (1% DMSO) to the appropriate wells.
-
Add 2 µL of DNA-PK enzyme diluted in complete Kinase Buffer to all wells.
-
Initiate the reaction by adding 2 µL of the 2x ATP/Substrate mix.
-
Mix the plate gently for 30 seconds.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the DNA-PK activity.
-
Protocol 2: DNA-PK Activity Assay using LanthaScreen™ TR-FRET
This protocol is a generalized procedure based on the Thermo Fisher Scientific LanthaScreen™ TR-FRET technology.[4][5][10]
Materials:
-
DNA-PK enzyme
-
Fluorescein-labeled this compound (e.g., Fluorescein-p53 peptide)
-
Terbium-labeled anti-phospho-substrate antibody
-
Sheared calf thymus DNA
-
ATP
-
LanthaScreen™ Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET Dilution Buffer
-
EDTA
-
Black, low-volume 384-well assay plates
-
Multichannel pipettes
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the 1x Kinase Reaction Buffer by adding DTT and the optimized concentration of sheared calf thymus DNA to the LanthaScreen™ Kinase Buffer.
-
Prepare a 4x dilution series of test compounds in 1x Kinase Reaction Buffer with 4% DMSO.
-
Prepare a 4x solution of DNA-PK enzyme in 1x Kinase Reaction Buffer.
-
Prepare a 2x solution of ATP and Fluorescein-labeled substrate in 1x Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4x test compound or vehicle to the appropriate wells.
-
Add 2.5 µL of the 4x DNA-PK enzyme solution.
-
Initiate the reaction by adding 5 µL of the 2x ATP/Substrate solution. The final reaction volume is 10 µL.
-
Mix the plate gently.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2x solution of Terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer.
-
Add 10 µL of the 2x antibody/EDTA solution to each well to stop the reaction. The final volume is 20 µL.
-
Mix the plate gently.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520 nm / 495 nm). The ratio is proportional to the amount of substrate phosphorylation.
-
Visualizations
Caption: DNA-PK Signaling Pathway in Non-Homologous End Joining.
Caption: ADP-Glo™ DNA-PK Assay Experimental Workflow.
Caption: Troubleshooting Logic Flowchart for DNA-PK Assays.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. promega.com [promega.com]
- 7. NU 7441 | DNA-dependent Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ulab360.com [ulab360.com]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
How to control for off-target effects of DNA-PK inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the off-target effects of DNA-PK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of DNA-PK inhibitors?
A1: The most common off-target effects of DNA-PK inhibitors involve the inhibition of other kinases, particularly members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, to which DNA-PK belongs. These include ATM, ATR, and mTOR.[1][2] Some inhibitors may also show activity against other unrelated kinases.[3][4][5] For example, the widely used inhibitor NU7441 also inhibits mTOR and PI3K at higher concentrations.[2][4] The off-target profile varies significantly between different inhibitor compounds.
Q2: How can I choose a DNA-PK inhibitor with the best selectivity profile?
A2: Selecting an inhibitor with high selectivity is crucial for minimizing off-target effects. Newer generations of DNA-PK inhibitors, such as AZD7648, have been developed with improved selectivity profiles.[4][6] When choosing an inhibitor, it is important to:
-
Review the manufacturer's kinome profiling data, which screens the inhibitor against a large panel of kinases.
-
Consult the scientific literature for studies that have independently validated the inhibitor's selectivity.
-
Consider inhibitors that have been demonstrated to have a high selectivity margin for DNA-PKcs over other PIKK family members.[7]
Q3: What are the essential control experiments to run when using a DNA-PK inhibitor?
A3: To ensure that the observed effects are due to the inhibition of DNA-PK and not off-targets, the following control experiments are recommended:
-
Use a DNA-PKcs deficient cell line: Compare the effects of the inhibitor in a cell line that expresses DNA-PKcs with a corresponding cell line that is deficient in DNA-PKcs (e.g., MO59K vs. MO59J cells).[8] The effect of a specific DNA-PK inhibitor should be significantly diminished or absent in the deficient cell line.
-
Rescue experiment: In a DNA-PKcs deficient cell line, re-introducing the DNA-PKcs gene should restore sensitivity to the inhibitor.
-
Titrate the inhibitor: Use the lowest concentration of the inhibitor that effectively inhibits DNA-PK to minimize off-target effects.
Q4: How can I confirm that my DNA-PK inhibitor is working in my cellular experiments?
A4: On-target engagement of a DNA-PK inhibitor in cells can be confirmed by monitoring the phosphorylation of known DNA-PK substrates. A common method is to induce DNA double-strand breaks (e.g., using ionizing radiation or etoposide) and then use Western blotting to assess the phosphorylation status of downstream targets. Inhibition of DNA-PK should lead to a decrease in the phosphorylation of substrates such as:
-
DNA-PKcs autophosphorylation at Ser2056[9]
-
Replication Protein A (RPA)[9]
-
Histone H2AX at Ser139 (γH2AX)[9]
-
CHK1 at Ser345[9]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results with a DNA-PK inhibitor.
| Possible Cause | Recommended Solution |
| Inhibitor degradation | Aliquot the inhibitor upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles.[10] |
| Off-target effects | Perform a dose-response curve to determine the optimal concentration. Use a lower concentration if possible. Run control experiments with DNA-PKcs deficient cells or a second, structurally different inhibitor.[8] |
| Cell line-specific effects | The genetic background of your cell line can influence its response. Confirm your results in a different cell line. |
| Experimental variability | Ensure consistent cell passage numbers, seeding densities, and treatment times. |
Problem 2: The inhibitor shows toxicity in control cells (DNA-PKcs deficient).
| Possible Cause | Recommended Solution |
| Significant off-target effects | The inhibitor may be targeting another essential kinase. Perform a kinome profiling screen to identify potential off-targets.[11][12] Consider switching to a more selective inhibitor like AZD7648.[4][6] |
| High inhibitor concentration | Reduce the concentration of the inhibitor to a level that is still effective against DNA-PK but less toxic. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control. |
Problem 3: No effect of the inhibitor on DNA-PK activity.
| Possible Cause | Recommended Solution |
| Inactive inhibitor | Verify the inhibitor's activity with a biochemical assay using purified DNA-PK.[13][14] Purchase a new batch of the inhibitor from a reputable supplier. |
| Insufficient inhibitor concentration or treatment time | Increase the inhibitor concentration or extend the treatment duration based on literature recommendations or your own optimization experiments. |
| Incorrect assay conditions | For cellular assays, ensure that you are inducing DNA damage to activate DNA-PK. For biochemical assays, confirm that all necessary components (e.g., ATP, DNA) are present.[13][15] |
Quantitative Data: Selectivity of Common DNA-PK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several DNA-PK inhibitors against DNA-PK and key off-target kinases. Lower IC50 values indicate higher potency.
| Inhibitor | DNA-PK IC50 (nM) | PI3K IC50 (µM) | mTOR IC50 (µM) | ATM IC50 (µM) | ATR IC50 (µM) | Selectivity Notes |
| NU7441 (KU-57788) | 14[4] | 5[4] | 1.7[4] | >100[2] | >100[2] | Highly selective for DNA-PK over ATM/ATR, but cross-reacts with PI3K/mTOR at higher concentrations.[2][4] |
| AZD7648 | 0.6[4] | >100-fold selective[4] | >100-fold selective[4] | N/A | N/A | A highly potent and selective DNA-PK inhibitor.[4][6] |
| NU7026 | 230[4] | >13[4] | N/A | Inactive[4] | Inactive[4] | Selective for DNA-PK over PI3K, ATM, and ATR.[4] |
| PI-103 | 23[4] | 0.002-0.015[4] | 0.03[4] | N/A | N/A | A multi-targeted inhibitor of PI3K, mTOR, and DNA-PK.[4] |
| CC-115 | 13[4] | N/A | 0.021[4] | N/A | N/A | A dual inhibitor of DNA-PK and mTOR.[4] |
| KU-0060648 | 8.6[4] | 0.0001-0.59[4] | N/A | N/A | N/A | A dual inhibitor of DNA-PK and PI3K isoforms.[4] |
Experimental Protocols & Visualizations
DNA-PK Signaling Pathways
The DNA-dependent protein kinase (DNA-PK) is a key player in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[16] It also participates in other cellular processes, including the regulation of transcription and the activation of survival pathways like AKT signaling.[17]
Experimental Workflow: Validating On-Target Activity
This workflow outlines the steps to confirm that a DNA-PK inhibitor is effectively engaging its target in a cellular context.
Logic Diagram: Troubleshooting Off-Target Effects
This diagram provides a logical approach to troubleshooting experiments where off-target effects are suspected.
References
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peerj.com [peerj.com]
- 13. promega.com [promega.com]
- 14. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 15. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Transfection for DNA-PK Substrate Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize transfection efficiency for the validation of DNA-dependent protein kinase (DNA-PK) substrates.
Frequently Asked Questions (FAQs)
Q1: What is transfection and why is it crucial for DNA-PK substrate validation?
Transfection is the process of introducing nucleic acids (like DNA or RNA) into eukaryotic cells. For this compound validation, transfection is essential to exogenously express a potential substrate protein in a cellular environment. This allows researchers to study whether the protein is phosphorylated by DNA-PK in response to DNA damage, a key step in validating it as a true substrate.[1]
Q2: What are the common methods for transfecting cells?
Common transfection methods include chemical-based methods (e.g., lipid-based reagents like Lipofectamine, or polymers like polyethyleneimine (PEI)), physical methods like electroporation, and viral-based delivery systems.[2][3] The choice of method often depends on the cell type, with some primary cells and suspension cells being notoriously difficult to transfect with chemical reagents alone.[3][4]
Q3: How do I select the appropriate cell line for DNA-PK studies?
The choice of cell line is critical and depends on the specific experimental goals.[3] For general DNA-PK studies, cell lines like HEK293T and HeLa are often used due to their high transfection efficiency.[5][6] For studying the effects of DNA-PK inhibitors or specific repair pathways, researchers might use cell lines with known deficiencies in DNA repair pathways, such as V3 CHO cells which are DNA-PKcs deficient, or various cancer cell lines like HCT116, MCF-7, and glioblastoma lines (MO59-J/K).[7][8][9][10]
Q4: What are realistic transfection efficiency expectations?
Transfection efficiency can vary widely depending on the cell type, transfection method, and plasmid size. For robust cell lines like HEK293T, efficiencies of 60-80% or higher can be achieved with optimized protocols.[6] However, for primary cells or other difficult-to-transfect lines, efficiencies may be significantly lower.[4] It is crucial to perform optimization experiments to determine the best conditions for your specific system.
Q5: How can I determine if my transfection was successful?
A common method to assess transfection efficiency is to co-transfect a reporter plasmid expressing a fluorescent protein like Green Fluorescent Protein (GFP). The percentage of fluorescent cells can then be quantified by fluorescence microscopy or flow cytometry. For validation of the target protein expression, Western blotting is the standard method to confirm the presence and expected size of the expressed protein.
Troubleshooting Guides
Low transfection efficiency and high cell toxicity are common hurdles in transfection experiments. The following tables provide guidance on troubleshooting these issues.
Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are healthy, actively dividing, and free from contamination like mycoplasma.[4][11] Use cells with a low passage number (ideally less than 20).[12] Cells should be >90% viable before transfection.[3] |
| Incorrect Cell Confluency | The optimal confluency at the time of transfection is typically between 70-90%.[12] Both sparse and overly confluent cultures can lead to poor efficiency.[4] |
| Poor Quality or Incorrect Amount of DNA | Use high-purity plasmid DNA with an A260/A280 ratio of ~1.8. Verify DNA integrity by running it on an agarose gel.[12] Optimize the DNA concentration and the ratio of DNA to transfection reagent.[11][12] |
| Improper Formation of Transfection Complexes | Form DNA-reagent complexes in serum-free media to avoid interference.[12] Allow sufficient incubation time for complex formation as per the manufacturer's protocol.[12] |
| Presence of Antibiotics or Serum in Transfection Medium | While some modern reagents tolerate antibiotics, it is often recommended to perform the transfection in antibiotic-free medium.[12] Serum can also inhibit complex formation with some reagents. |
| Difficult-to-Transfect Cell Line | Some cell lines, particularly primary cells, are inherently difficult to transfect.[3] Consider alternative methods like electroporation or viral delivery for these cells.[2] |
High Cell Toxicity Post-Transfection
| Potential Cause | Recommended Solution |
| High Concentration of Transfection Reagent | An excess of cationic lipid reagent can be cytotoxic.[2] Perform a titration experiment to determine the optimal concentration that balances efficiency and viability.[4] |
| High Concentration of DNA | Too much plasmid DNA can also lead to toxicity. Optimize the amount of DNA used in the transfection.[11] |
| Expression of a Toxic Protein | The overexpressed protein itself may be toxic to the cells.[3] Consider using an inducible expression system to control the timing and level of protein expression.[3] |
| Contaminants in DNA Preparation | Endotoxins in the plasmid DNA preparation can cause significant cell death. Use an endotoxin-free plasmid purification kit. |
| Extended Exposure to Transfection Complexes | For sensitive cell lines, it may be beneficial to change the medium 4-6 hours after adding the transfection complexes to remove them and reduce toxicity. |
Experimental Protocols
General Protocol for Transient Transfection using a Lipid-Based Reagent
This protocol provides a general framework. Optimization of reagent and DNA amounts is recommended for each cell line and plasmid combination.
Materials:
-
Healthy, actively growing cells in culture
-
High-purity plasmid DNA (encoding the substrate of interest and a reporter like GFP)
-
Lipid-based transfection reagent
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they will be 70-90% confluent at the time of transfection.
-
Complex Formation:
-
In tube A, dilute 2.5 µg of plasmid DNA into 125 µL of serum-free medium.
-
In tube B, dilute 5-10 µL of the lipid-based transfection reagent into 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of tube A and tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 2.5 mL of fresh, pre-warmed complete growth medium (or serum-free medium, depending on the reagent and cell type) to the cells.
-
Add the 250 µL of DNA-lipid complexes drop-wise to the well. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the desired incubation period, assess transfection efficiency (e.g., by fluorescence microscopy for GFP) and proceed with downstream applications such as cell lysis for Western blotting or kinase assays.
In Vitro DNA-PK Kinase Assay
This protocol describes a method to assess the phosphorylation of a putative substrate by DNA-PK in vitro using cell lysates from transfected cells.
Materials:
-
Transfected cells expressing the substrate of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Purified, active DNA-PK enzyme
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[13]
-
ATP (and [γ-32P]ATP for radioactive detection)
-
Substrate peptide (if applicable) or immunoprecipitated substrate protein
-
SDS-PAGE gels and Western blotting reagents or scintillation counter
Procedure:
-
Cell Lysis: Lyse the transfected cells on ice and clarify the lysate by centrifugation to remove cellular debris.
-
Substrate Preparation: If using an immunoprecipitated substrate, incubate the cell lysate with an antibody specific to your protein of interest, followed by protein A/G beads to pull down the protein. Wash the beads extensively.
-
Kinase Reaction:
-
Set up the kinase reaction in a microcentrifuge tube containing the kinase assay buffer.
-
Add the substrate (immunoprecipitated protein on beads or a purified peptide).
-
Add the purified DNA-PK enzyme.
-
Initiate the reaction by adding ATP (and [γ-32P]ATP).
-
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
For radioactive assays: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of 32P into the substrate.
-
For non-radioactive assays: Separate the products by SDS-PAGE, transfer to a membrane, and perform a Western blot using a phospho-specific antibody against the expected phosphorylation site on the substrate.
-
Visualizations
References
- 1. Design of transfections: Implementation of design of experiments for cell transfection fine tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. wearecellix.com [wearecellix.com]
- 4. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 5. Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top 5 Commonly Used Cell Lines for CRISPR Knockout Studies - CD Biosynsis [biosynsis.com]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the complexities of DNA-PK activation by structure-based mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-PK is activated by SIRT2 deacetylation to promote DNA double-strand break repair by non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA-PKcs deficiency leads to persistence of oxidatively-induced clustered DNA lesions in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6 Tips for Optimal Transfection | Technology Networks [technologynetworks.com]
- 12. genscript.com [genscript.com]
- 13. promega.com [promega.com]
Technical Support Center: Analysis of DNA-PK Phosphoproteomics Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the analysis of DNA-PK phosphoproteomics data.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during various stages of a DNA-PK phosphoproteomics experiment.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| EXP-01 | Low phosphopeptide yield after enrichment | Incomplete cell lysis and protein extraction. | Use a lysis buffer containing strong denaturants like 8M urea to ensure complete protein solubilization.[1] Flash-freeze cell pellets in liquid nitrogen before lysis to halt enzymatic activity.[1] |
| Inefficient phosphopeptide enrichment. | Optimize the phosphopeptide enrichment protocol. For TiO2 enrichment, ensure the pH of the loading buffer is acidic (pH 2-3).[2][3] Consider sequential enrichment with different methods (e.g., IMAC followed by TiO2) to capture a broader range of phosphopeptides.[1] | ||
| Insufficient starting material. | Phosphoproteomic analyses typically require a higher amount of starting material (up to 100 times more) compared to standard proteomics due to the low stoichiometry of phosphorylation.[4] | ||
| MS-01 | Poor phosphopeptide identification in mass spectrometry | Suboptimal fragmentation of phosphopeptides. | Use a combination of fragmentation techniques. While Collision-Induced Dissociation (CID) is common, Electron-Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD) can be more effective for localizing phosphorylation sites as they are less likely to cause the neutral loss of the phosphate group.[5] |
| Co-elution of non-phosphorylated peptides leading to ion suppression. | Improve phosphopeptide enrichment to reduce the complexity of the sample.[6] Implement fractionation of the enriched phosphopeptides before LC-MS/MS analysis. | ||
| DATA-01 | High variance between biological replicates | Presence of batch effects. | Randomize sample processing and analysis order. Use a batch correction algorithm during data analysis. The R package "PhosR" provides functions for diagnosing and correcting batch effects in phosphoproteomics data.[7][8][9] |
| Inconsistent sample preparation. | Standardize all steps of the experimental workflow, from cell culture and lysis to protein digestion and phosphopeptide enrichment. | ||
| BIO-01 | Difficulty in distinguishing direct DNA-PK substrates from indirect targets | Overlap in substrate recognition with other kinases, particularly ATM and ATR. | Use specific inhibitors for DNA-PK, ATM, and ATR to dissect the contribution of each kinase to the observed phosphorylation events.[10][11] Perform kinase assays with purified DNA-PK and candidate substrates to validate direct phosphorylation. |
| Phosphorylation events may be part of a larger signaling cascade. | Integrate phosphoproteomics data with other omics data (e.g., proteomics, genomics) to build a more comprehensive picture of the signaling network. |
Frequently Asked Questions (FAQs)
Experimental Design & Sample Preparation
Q1: How can I prevent the loss of phosphorylation during sample preparation?
A1: The most critical step is to inhibit endogenous phosphatases immediately upon cell lysis. This can be achieved by:
-
Using a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate).[1]
-
Employing buffers with strong denaturing agents like 8M urea, which will inactivate most enzymes, including phosphatases.[1]
-
Flash-freezing cell pellets in liquid nitrogen and lysing them directly in a pre-heated lysis buffer to rapidly denature proteins.[1]
Q2: What are the advantages and disadvantages of different phosphopeptide enrichment techniques?
A2: The two most common methods for phosphopeptide enrichment are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography.
| Enrichment Method | Advantages | Disadvantages |
| IMAC (e.g., Fe3+-NTA) | High binding capacity, effective for a broad range of phosphopeptides.[6] | Can have non-specific binding to acidic peptides.[1] |
| TiO2 | High specificity for phosphopeptides, particularly in acidic conditions. | Can have lower recovery for certain types of phosphopeptides compared to IMAC.[1] |
For comprehensive phosphoproteome coverage, a sequential enrichment strategy using both IMAC and TiO2 can be beneficial.[1]
Mass Spectrometry & Data Acquisition
Q3: What are the optimal mass spectrometry settings for phosphopeptide analysis?
A3: Optimal settings can vary depending on the instrument. However, some general recommendations include:
-
Using a combination of fragmentation methods: HCD is often used for quantification, while ETD can be superior for confident phosphorylation site localization.[5]
-
Enabling neutral loss-triggered MS3 fragmentation: This can help to identify phosphopeptides that show a characteristic neutral loss of the phosphate group upon CID.[1]
-
Optimizing the collision energy: Excessive HCD energy can lead to the loss of the phosphate group, hindering site localization.[1]
A study on an Orbitrap Tribrid mass spectrometer suggested the following parameters for phosphopeptide analysis:
-
Full scan resolution: 60,000
-
AGC target: 4 x 10^5
-
Maximum injection time: 50 ms
-
Scan range: 300-1500 m/z
-
Data-dependent mode: Top 12 method[12]
Data Analysis & Interpretation
Q4: How do I handle missing values in my quantitative phosphoproteomics data?
A4: Missing values are a common issue in phosphoproteomics, often due to the low abundance of many phosphopeptides.[4] Simply removing all peptides with missing values can lead to a significant loss of data.[9] A better approach is to use imputation methods to estimate the missing values. The R package "PhosR" provides functionalities for the imputation of missing values in phosphoproteomics datasets.[8]
Q5: My data shows changes in phosphorylation of proteins not known to be DNA-PK substrates. What could be the reason?
A5: There are several possibilities:
-
Indirect effects: The observed phosphorylation changes could be downstream of direct DNA-PK signaling. DNA-PK can initiate a signaling cascade that activates other kinases or inhibits phosphatases, leading to a broader phosphorylation response.
-
Crosstalk with other kinases: DNA-PK, ATM, and ATR are all members of the PI3K-like kinase (PIKK) family and share some substrate specificity.[11] Inhibition of DNA-PK can sometimes lead to compensatory activity by ATM or ATR.[11][13]
-
Novel DNA-PK substrates: Your experiment may have identified previously unknown substrates of DNA-PK. DNA-PK is known to phosphorylate proteins involved in various cellular processes beyond DNA repair, including transcription and RNA processing.[10][14]
Q6: What are the known phosphorylation motifs for DNA-PK?
A6: The canonical phosphorylation motif for DNA-PK is a serine or threonine residue followed by a glutamine (S/T-Q).[10][15] However, recent studies have identified a non-canonical motif, which is a serine or threonine followed by a bulky hydrophobic residue (ψ - F, I, L, or V) at the +1 position and an acidic residue (D or E) at the +2 position (S/T-ψ-D/E).[10][16]
Experimental Protocols
Detailed Methodology for TiO2 Phosphopeptide Enrichment
This protocol is adapted from a method for offline phosphopeptide enrichment using TiO2 columns.[2][3]
-
Column Preparation:
-
Pack a micro-column with TiO2 beads.
-
Equilibrate the column with TiO2 loading buffer (e.g., 80% acetonitrile (ACN), 5% trifluoroacetic acid (TFA)).
-
-
Sample Loading:
-
Resuspend the peptide sample in the loading buffer.
-
Load the sample onto the equilibrated TiO2 column.
-
-
Washing:
-
Wash the column with TiO2 washing buffer 1 (e.g., 30% ACN, 1% TFA).
-
Wash the column with TiO2 washing buffer 2 (e.g., 80% ACN, 0.1% TFA).
-
-
Elution:
-
Elute the bound phosphopeptides with a basic elution buffer (e.g., 1.5% ammonium hydroxide).
-
-
Clean-up:
-
Acidify the eluted phosphopeptides.
-
Desalt the sample using a C18 StageTip before mass spectrometry analysis.
-
Detailed Methodology for SILAC-based Quantitative Phosphoproteomics
This protocol provides a general workflow for Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative phosphoproteomics.[17][18][19]
-
Cell Culture and Labeling:
-
Culture two cell populations in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine). The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine).
-
Ensure at least five cell doublings for complete incorporation of the heavy amino acids.
-
-
Cell Treatment and Lysis:
-
Treat the cell populations with the desired experimental conditions (e.g., with and without a DNA-PK inhibitor).
-
Lyse the cells using a lysis buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification and Mixing:
-
Quantify the protein concentration in each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
Digest the mixed protein sample into peptides using an enzyme like trypsin.
-
Enrich for phosphopeptides using a method such as TiO2 or IMAC.
-
-
LC-MS/MS Analysis and Data Quantification:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Quantify the relative abundance of phosphopeptides by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Visualizations
Caption: Simplified DNA-PK signaling pathway in response to DNA double-strand breaks.
Caption: General experimental workflow for phosphoproteomics analysis.
Caption: Logical workflow for interpreting DNA-PK phosphoproteomics data.
References
- 1. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 2. Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphopeptide Enrichment Using Offline Titanium Dioxide Columns for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learn.cellsignal.com [learn.cellsignal.com]
- 7. Batch correction of phosphoproteomics dataset with PhosR • PhosR [pyanglab.github.io]
- 8. Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostics and correction of batch effects in large‐scale proteomic studies: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoproteomics reveals novel modes of function and inter‐relationships among PIKKs in response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA-PK and ATM drive phosphorylation signatures that antagonistically regulate cytokine responses to herpesvirus infection or DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA-PKcs: A Targetable Protumorigenic Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. SILAC-Based Temporal Phosphoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 18. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete tryptic digestion for mass spectrometry sample prep
Welcome to the technical support center for tryptic digestion in mass spectrometry sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your tryptic digestion experiments.
Issue: Incomplete or No Digestion
Symptoms:
-
Low number of identified peptides.
-
High number of missed cleavages in identified peptides.
-
The protein of interest remains largely intact upon analysis (e.g., by SDS-PAGE).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal pH | Ensure the digestion buffer is within the optimal pH range for trypsin, which is typically 7-9.[1] Ammonium bicarbonate (50 mM, pH 8) or Tris-HCl (50 mM, pH 8) are common choices.[1][2][3] Verify the pH of your buffer solution before use. |
| Incorrect Temperature | The optimal temperature for trypsin activity is generally 37°C.[2][4] Some protocols suggest temperatures up to 50°C for shorter incubation times, but higher temperatures can sometimes lead to non-specific cleavage.[5][6] Avoid temperatures above 60°C as they can inactivate trypsin.[7] |
| Insufficient Digestion Time | Digestion time can range from a few hours to overnight.[2][4] For complex protein mixtures or compactly folded proteins, a longer incubation time (e.g., 16-24 hours) may be necessary.[2] However, prolonged digestion can sometimes lead to a loss of peptide signal.[8] |
| Inappropriate Trypsin:Protein Ratio | The recommended trypsin to protein ratio is typically between 1:20 and 1:100 (w/w).[2] Using too little trypsin can result in incomplete digestion, while too much can lead to increased autolysis and non-specific cleavage. |
| Poor Protein Denaturation | Incomplete denaturation will prevent trypsin from accessing cleavage sites within the protein's folded structure.[9] Ensure thorough denaturation using agents like urea (up to 8M) or guanidine hydrochloride, or by heating.[10][11] Note that high concentrations of urea (>1M) can inhibit trypsin and must be diluted before adding the enzyme.[2][10] |
| Ineffective Reduction and Alkylation | Disulfide bonds must be fully reduced and the resulting free cysteines alkylated to prevent refolding.[9][12] Use a sufficient concentration of reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) and alkylating agents like iodoacetamide (IAM).[4][11] |
| Presence of Inhibitors | Contaminants such as detergents (e.g., SDS), high salt concentrations (>100 mM NaCl), or residual protease inhibitors from the lysis buffer can inhibit trypsin activity.[1] Ensure your sample is free from these substances before digestion, for example, by using sample cleanup methods. |
| Inactive Trypsin | Improper storage or multiple freeze-thaw cycles can lead to a loss of trypsin activity.[2] Aliquot your trypsin upon reconstitution and store it at -20°C or -80°C.[2] Avoid more than five freeze-thaw cycles.[2] |
Issue: High Number of Missed Cleavages
Symptoms:
-
Peptides are identified with internal lysine (K) or arginine (R) residues that were not cleaved by trypsin.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Digestion Conditions | Review and optimize digestion parameters such as pH, temperature, and incubation time as detailed in the "Incomplete or No Digestion" section. |
| Insufficient Trypsin | Increase the trypsin:protein ratio to within the 1:20 to 1:50 range. |
| Steric Hindrance | Post-translational modifications (PTMs) like glycosylation or tightly folded protein domains can block trypsin's access to cleavage sites.[10][13] Using a combination of proteases, such as Lys-C followed by trypsin, can improve cleavage in such cases.[10][14] |
| Cleavage Site Context | Trypsin cleavage is known to be hindered if an acidic residue is adjacent to the cleavage site or if a proline residue is on the C-terminal side of the lysine or arginine.[15] |
Issue: Keratin Contamination
Symptoms:
-
Prominent keratin peaks in your mass spectra, which can suppress the signal from your peptides of interest.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Environmental Contamination | Keratin is abundant in dust, skin, and hair. Work in a clean environment, such as a laminar flow hood, to minimize contamination.[4] |
| Handling Procedures | Wear nitrile gloves (not latex) and clean lab coats.[4] Use clean, dedicated labware and high-purity reagents. Pre-rinse tubes and pipette tips with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for tryptic digestion?
A1: The optimal pH for trypsin activity is between 7 and 9.[1] The ideal temperature is typically 37°C for standard overnight digestions.[2][4] Some studies have shown efficient digestion at 50°C for shorter periods (e.g., 2 hours).[5]
Q2: What is the recommended trypsin to protein ratio?
A2: A trypsin to protein ratio of 1:20 to 1:100 (w/w) is generally recommended.[2] The optimal ratio can depend on the purity and complexity of your protein sample.
Q3: Why are denaturation, reduction, and alkylation steps necessary?
A3: These steps are crucial for complete digestion.[9][11]
-
Denaturation unfolds the protein, exposing the internal cleavage sites to trypsin.[9]
-
Reduction breaks the disulfide bonds that hold the protein's tertiary structure.
-
Alkylation permanently modifies the reduced cysteines, preventing them from reforming disulfide bonds.[9]
Q4: Can I use detergents in my sample preparation?
A4: While detergents like SDS are excellent for solubilizing proteins, they can inhibit trypsin and interfere with mass spectrometry analysis. If you must use detergents, ensure they are removed before digestion or use MS-compatible detergents like RapiGest SF, which can be cleaved and removed.[16]
Q5: How can I improve the digestion of hydrophobic or tightly folded proteins?
A5: For difficult-to-digest proteins, consider the following strategies:
-
Use a robust denaturation protocol with chaotropic agents like 8M urea or guanidine hydrochloride.[10]
-
Employ a sequential digestion strategy with an enzyme like Lys-C, which is active in high urea concentrations, followed by dilution and the addition of trypsin.[10][14]
-
Use alternative proteases like chymotrypsin or pepsin, which have different cleavage specificities and may generate more suitable peptides for MS analysis.[10][17]
Q6: How should I stop the digestion reaction?
A6: The digestion is typically stopped by acidification, which irreversibly inactivates trypsin. Adding formic acid or trifluoroacetic acid (TFA) to a final concentration that lowers the pH to less than 3 is a common method.[2][18]
Experimental Protocols
In-Solution Tryptic Digestion Protocol
This is a general protocol and may require optimization for your specific sample.
-
Protein Solubilization and Denaturation:
-
Reduction:
-
Alkylation:
-
Urea Dilution:
-
Dilute the sample with 50 mM ammonium bicarbonate, pH 8, to reduce the urea concentration to less than 1 M.[2] This is critical as high concentrations of urea inhibit trypsin.
-
-
Tryptic Digestion:
-
Stopping the Reaction:
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method to remove salts, urea, and other contaminants before MS analysis.[19]
-
Visualizations
Caption: Standard in-solution tryptic digestion workflow for mass spectrometry.
Caption: Troubleshooting logic for incomplete tryptic digestion.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem-agilent.com [chem-agilent.com]
- 3. sample clean-up | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the effect of temperature changes combined with different alkaline pH on the β-lactoglobulin trypsin hydrolysis pattern using MALDI-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. training_sls_insol_digestion – Translational Proteomics [graumannlab.science]
- 10. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 11. goldbio.com [goldbio.com]
- 12. Sample preparation questions | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 13. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. UWPR [proteomicsresource.washington.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass spec essentials | Proteintech Group [ptglab.com]
Technical Support Center: Handling Protein Instability in In Vitro Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address protein instability during in vitro kinase assays.
Troubleshooting Guides
Issue: My kinase is precipitating out of solution.
Precipitation, or aggregation, is a common sign of protein instability. This can be caused by several factors, including improper buffer conditions, high protein concentration, or exposure to denaturing conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Buffer Conditions | Optimize buffer pH and ionic strength. Most kinases are stable around pH 7.0-8.0.[1] Vary salt concentrations (e.g., 50-200 mM NaCl or KCl) to see the effect on solubility.[2] |
| High Protein Concentration | Work with the lowest protein concentration that still provides a robust assay signal. If high concentrations are necessary, consider adding stabilizing excipients. |
| Oxidation of Cysteine Residues | Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the buffer at a concentration of 1-5 mM.[2][3] |
| Hydrophobic Interactions | Include non-ionic detergents like Triton X-100 or Tween-20 at low concentrations (e.g., 0.01-0.1%) to prevent hydrophobic aggregation.[2] |
| Incorrect Temperature | Perform all purification and handling steps at 4°C to minimize thermal stress. For long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C. |
Issue: My kinase is losing activity over time.
A gradual loss of enzymatic activity can be due to protein degradation by proteases, denaturation, or the loss of essential cofactors.
Possible Causes and Solutions:
| Cause | Solution |
| Protease Contamination | Add a protease inhibitor cocktail to your lysis and assay buffers. Common inhibitors include PMSF, leupeptin, and aprotinin. |
| Denaturation | Ensure optimal buffer conditions (pH, salt). Consider adding stabilizing additives like glycerol, bovine serum albumin (BSA), or arginine. |
| Loss of Cofactors | Ensure the presence of necessary divalent cations, typically MgCl₂ at 5-10 mM, in your assay buffer.[3][4] |
| Freeze-Thaw Cycles | Aliquot your purified kinase into single-use volumes to avoid repeated freezing and thawing, which can denature the protein. |
| Improper Storage | Store your kinase at -80°C in a buffer containing a cryoprotectant like 20-50% glycerol.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common additives to improve kinase stability, and at what concentrations should I use them?
A1: Several additives can enhance kinase stability. Here are some of the most effective options:
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 10-50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure by preferential hydration.[5] |
| Bovine Serum Albumin (BSA) | 0.1-1.0 mg/mL | Acts as a "carrier protein" to prevent the kinase from sticking to surfaces and can also help to prevent aggregation.[6][7][8] |
| Arginine | 50-500 mM | Suppresses protein aggregation by interacting with hydrophobic and charged residues on the protein surface.[2][9][10][11][12] |
| Reducing Agents (DTT, TCEP) | 1-5 mM | Prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[2][3] |
| Non-ionic Detergents | 0.01-0.1% (v/v) | Reduce non-specific hydrophobic interactions between protein molecules.[2] |
Q2: How do I determine the optimal pH and temperature for my kinase assay?
A2: The optimal pH and temperature for a kinase assay are highly dependent on the specific kinase. However, general guidelines exist:
-
pH: Most kinases exhibit optimal activity in the physiological pH range of 7.0 to 8.5.[1] It is recommended to perform a pH screen using a panel of buffers (e.g., Tris-HCl, HEPES) to determine the ideal condition for your specific enzyme.
-
Temperature: While many kinase assays are performed at 30°C, some kinases, particularly those from thermophilic organisms, may have higher optimal temperatures.[3][13] Conversely, some kinases are more stable at lower temperatures. An initial experiment testing a range of temperatures (e.g., 25°C, 30°C, 37°C) can help identify the optimal condition. It's important to note that high-throughput screens are often performed at room temperature to avoid temperature gradients across plates.[13]
Here is a general overview of optimal conditions for major kinase families:
| Kinase Family | Typical Optimal pH | Typical Optimal Temperature |
| Tyrosine Kinases | 7.2 - 8.0 | 25 - 37°C |
| Serine/Threonine Kinases | 7.0 - 8.5 | 30 - 37°C |
Q3: My kinase appears as multiple bands on an SDS-PAGE gel. What could be the cause?
A3: Multiple bands on an SDS-PAGE gel can indicate several issues:
-
Degradation: The presence of lower molecular weight bands suggests that your kinase is being degraded by proteases. Ensure that you are using a fresh protease inhibitor cocktail in all your buffers.
-
Post-Translational Modifications (PTMs): Kinases are often subject to PTMs such as phosphorylation, which can alter their migration on a gel. Autophosphorylation is a common characteristic of kinases.
-
Aggregation: High molecular weight bands or a smear at the top of the gel can indicate the formation of aggregates. These aggregates may not be fully denatured by SDS and the reducing agent.
-
Contamination: The additional bands could be contaminating proteins from your expression and purification system.
Experimental Protocols
Protocol 1: General In Vitro Kinase Assay
This protocol provides a basic framework for a radioactive filter-binding kinase assay.
Materials:
-
Purified kinase
-
Kinase substrate (protein or peptide)
-
5X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10 mM ATP stock solution
-
Stop Solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
Procedure:
-
Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:
-
5 µL of 5X Kinase Buffer
-
5 µL of substrate (to a final desired concentration)
-
5 µL of purified kinase (diluted in 1X Kinase Buffer)
-
5 µL of distilled water
-
-
Initiate the reaction by adding 5 µL of a [γ-³²P]ATP/ATP mix (to achieve the desired final ATP concentration and specific activity).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range of product formation.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a 2x2 cm piece of P81 phosphocellulose paper.
-
Immediately immerse the P81 paper in a beaker containing 150 mL of Stop Solution.
-
Wash the P81 papers three times for 5 minutes each with 150 mL of fresh Stop Solution.
-
Perform a final wash with 95% ethanol for 2 minutes.
-
Air dry the P81 papers.
-
Place the dry papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Buffer Optimization Screen for Kinase Stability
This protocol helps identify the optimal buffer conditions to maintain your kinase's stability and activity.
Materials:
-
Purified kinase
-
A panel of buffers at different pH values (e.g., MES pH 6.0, PIPES pH 6.5, HEPES pH 7.0, Tris-HCl pH 7.5, Tris-HCl pH 8.0, TAPS pH 8.5)
-
A range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM NaCl)
-
Kinase assay reagents (from Protocol 1)
Procedure:
-
Dialyze or use a desalting column to exchange your purified kinase into a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 10% glycerol).
-
Set up a matrix of buffer conditions in a 96-well plate. Each well will contain your kinase in a different buffer formulation. For example, vary the pH across the rows and the salt concentration across the columns.
-
Incubate the plate at a challenging temperature (e.g., 37°C) for a set period (e.g., 1 hour).
-
After incubation, perform a kinase activity assay (as described in Protocol 1) on a small aliquot from each well.
-
Compare the kinase activity across the different buffer conditions. The conditions that retain the highest activity are the most stabilizing for your kinase.
Visualizations
Caption: Troubleshooting workflow for addressing protein instability.
References
- 1. Effect of pH on the structure and function of cyclin-dependent kinase 6 | PLOS One [journals.plos.org]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and characterisation of human glycerol kinase: the role of solubilising agents and molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of bovine serum albumin (BSA) on enzymatic cellulose hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme thermostabilization by bovine serum albumin and other proteins: evidence for hydrophobic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temperature does matter-an additional dimension in kinase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Quantifying Phosphorylation Stoichiometry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on quantifying protein phosphorylation stoichiometry, a critical aspect of understanding cellular signaling and developing targeted therapeutics. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data presentation resources.
Frequently Asked Questions (FAQs)
Q1: What is phosphorylation stoichiometry and why is it important to quantify?
A: Phosphorylation stoichiometry refers to the proportion of a specific protein that is phosphorylated at a particular site at a given time. For instance, if a protein has a phosphorylation stoichiometry of 50% at a specific serine residue, it means that half of the total population of that protein is phosphorylated at that site.
Quantifying stoichiometry is crucial because it provides a more complete picture of signaling pathway activation than simply measuring relative changes in phosphorylation. A two-fold increase in phosphorylation could represent a change from 1% to 2% stoichiometry, or from 50% to 100%. These scenarios have vastly different biological implications.[1][2] Accurate stoichiometry measurements are essential for:
-
Understanding signaling dynamics: Determining the precise level of pathway activation or inhibition.
-
Elucidating drug mechanisms: Assessing the efficacy of kinase inhibitors or phosphatase activators.
-
Building accurate biological models: Providing quantitative data for computational models of signaling networks.[3][4]
-
Identifying functionally relevant phosphorylation events: Distinguishing low-level, potentially non-functional phosphorylation from significant regulatory events.[5]
Q2: What are the main challenges in accurately quantifying phosphorylation stoichiometry?
A: Quantifying phosphorylation stoichiometry is challenging due to several factors:[6]
-
Low abundance and substoichiometric levels: Many signaling proteins are present in low copy numbers, and phosphorylation events are often transient and occur on a small fraction of the total protein pool.[2][3][6]
-
Sample preparation artifacts: Phosphatases and kinases can remain active during cell lysis, altering the in vivo phosphorylation state. Incomplete inhibition of these enzymes is a major source of error.[6][7]
-
Inefficient enrichment of phosphopeptides: Methods used to enrich phosphopeptides, such as Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2), can have biases and incomplete recovery, affecting quantification.[6][7]
-
Mass spectrometry (MS) analysis issues: Phosphorylated and non-phosphorylated peptides can have different ionization efficiencies and fragmentation behaviors in the mass spectrometer, complicating direct comparison of their signal intensities.[8]
-
Data analysis complexity: Accurately localizing the phosphorylation site and calculating stoichiometry from raw MS data requires specialized software and careful statistical analysis to avoid pitfalls like false positives and inaccurate quantification.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Sample Preparation
Problem: I am losing phosphorylation signal during my sample preparation.
Cause: This is a common issue often caused by incomplete inactivation of phosphatases during cell lysis.[6][7]
Solution:
-
Rapid Inactivation: Immediately flash-freeze cell pellets in liquid nitrogen after harvesting to halt enzymatic activity.
-
Use of Strong Chaotropic Agents: Lyse cells in a buffer containing strong denaturants like 8M urea to unfold and inactivate phosphatases.[7]
-
Comprehensive Inhibitor Cocktails: Supplement your lysis buffer with a cocktail of phosphatase inhibitors. A common and effective cocktail includes:
-
Sodium orthovanadate (a broad-spectrum tyrosine phosphatase inhibitor)
-
Sodium fluoride (a serine/threonine phosphatase inhibitor)
-
β-glycerophosphate (a serine/threonine phosphatase inhibitor)
-
Commercially available phosphatase inhibitor cocktails (e.g., PhosSTOP™)
-
-
Maintain Cold Temperatures: Perform all lysis and sample handling steps on ice or at 4°C to minimize enzymatic activity.
Problem: My phosphopeptide enrichment yields are low and inconsistent.
Cause: Inefficient binding or elution from enrichment resins (e.g., TiO2 or IMAC) can lead to poor recovery. This can be due to suboptimal buffer conditions, sample overload, or the physicochemical properties of the phosphopeptides themselves.[6][7]
Troubleshooting Steps:
| Issue | Recommendation |
| Suboptimal Binding pH | Ensure the pH of your loading buffer is acidic (pH < 3.0) for both TiO2 and IMAC to promote binding of the negatively charged phosphate groups. |
| Sample Overload | Do not exceed the binding capacity of your enrichment resin. Refer to the manufacturer's instructions for the recommended peptide-to-resin ratio. |
| Nonspecific Binding | For TiO2 enrichment, add 2,5-dihydroxybenzoic acid (DHB) to the loading buffer to reduce the binding of non-phosphorylated, acidic peptides. |
| Inefficient Elution | For TiO2, use a basic elution buffer (e.g., ammonium hydroxide or ammonium bicarbonate, pH > 10.5). For IMAC, elution is typically achieved with a high pH buffer or a buffer containing phosphate ions to compete for binding. |
| Loss of Hydrophilic Peptides | During desalting steps, very hydrophilic phosphopeptides may not be retained well on reversed-phase materials. Consider using graphitized carbon columns for desalting phosphopeptide-enriched samples. |
Mass Spectrometry and Data Analysis
Problem: I am observing a high number of false-positive phosphosite identifications.
Cause: This can arise from ambiguous fragmentation spectra where the exact location of the phosphate group cannot be definitively determined. Co-eluting isobaric peptides can also lead to misidentification.
Solution:
-
Use Localization Algorithms: Employ specialized software algorithms (e.g., Ascore, PTM-Score, MaxQuant's PTM scoring) that calculate a probability score for phosphosite localization. Only consider sites with a high localization probability (e.g., >0.75).
-
Manual Spectral Validation: For key findings, manually inspect the MS/MS spectra to confirm the presence of site-determining fragment ions.
-
High-Resolution Mass Spectrometry: Use high-resolution and high-accuracy mass spectrometers to minimize the chances of misidentifying precursor and fragment ions.
Problem: My quantitative data shows high variability between replicates.
Cause: Variability can be introduced at multiple stages, including sample preparation, enrichment, and the MS analysis itself. In label-free quantification, variations in instrument performance and sample loading can be significant sources of error.[8]
Solution:
-
Implement Stable Isotope Labeling: Whenever possible, use metabolic labeling (e.g., SILAC) or chemical labeling (e.g., TMT, iTRAQ) to reduce variability. In these methods, samples are mixed at an early stage, minimizing the impact of downstream processing differences.[9]
-
Use Internal Standards: For absolute quantification, spike in known amounts of heavy isotope-labeled synthetic peptides (AQUA method) corresponding to your target phosphopeptides and their non-phosphorylated counterparts.[7][10][11][12][13]
-
Normalize Data: For label-free approaches, it is crucial to normalize the data to account for variations in sample loading and instrument performance. Common normalization methods include total ion current (TIC) normalization, median normalization, or normalization against a set of housekeeping proteins.
-
Technical and Biological Replicates: Analyze a sufficient number of biological and technical replicates to assess and statistically control for variability.
Experimental Protocols
Here we provide detailed methodologies for key experiments in quantifying phosphorylation stoichiometry.
Method 1: Absolute Quantification using AQUA (Absolute QUantification)
The AQUA method utilizes synthetic, stable isotope-labeled peptides as internal standards for the absolute quantification of both the phosphorylated and non-phosphorylated forms of a target peptide.[7][10][11][12][13]
Experimental Workflow:
Caption: Workflow for absolute quantification of phosphorylation stoichiometry using the AQUA method.
Detailed Steps:
-
Peptide Selection:
-
Choose a proteotypic peptide (a peptide unique to your protein of interest) that is readily detectable by mass spectrometry.
-
Ensure the peptide does not contain missed cleavage sites or amino acids prone to modification (e.g., methionine, tryptophan).
-
The peptide should ideally be between 7 and 20 amino acids in length.
-
-
Synthesis of Heavy Labeled Peptides:
-
Synthesize two versions of the selected peptide: one with the target phosphorylation site and one without.
-
Incorporate a stable isotope-labeled amino acid (e.g., 13C, 15N-Arginine or -Lysine) into both synthetic peptides. This creates a mass shift that allows them to be distinguished from the endogenous "light" peptides.
-
Accurately quantify the concentration of the synthesized peptides.
-
-
Cell Lysis:
-
Harvest cells and lyse them in a buffer containing strong denaturants (e.g., 8M urea) and a comprehensive cocktail of protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
-
Spike-in of Heavy Peptides:
-
Add a known amount of both the heavy-labeled phosphorylated and non-phosphorylated peptides to the cell lysate. The amount to add should be optimized to be in a similar range as the endogenous peptides.
-
-
Proteolytic Digestion:
-
Reduce and alkylate the proteins in the lysate.
-
Dilute the lysate to reduce the urea concentration to <2M.
-
Digest the proteins with a protease, most commonly trypsin.
-
-
Phosphopeptide Enrichment (Optional but Recommended):
-
To increase the sensitivity of detection for the phosphorylated peptide, perform phosphopeptide enrichment using TiO2 or IMAC.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a mass spectrometer capable of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Develop an SRM/MRM method to specifically monitor the precursor-to-fragment ion transitions for both the light (endogenous) and heavy (synthetic) versions of the phosphorylated and non-phosphorylated peptides.
-
-
Peak Area Integration:
-
Integrate the peak areas of the SRM/MRM chromatograms for the light and heavy peptides.
-
-
Stoichiometry Calculation:
-
Calculate the absolute amount of the endogenous phosphorylated (P) and non-phosphorylated (NP) peptides using the following formulas:
-
Amount(Endogenous P) = (Peak Area(Light P) / Peak Area(Heavy P)) * Amount(Spiked-in Heavy P)
-
Amount(Endogenous NP) = (Peak Area(Light NP) / Peak Area(Heavy NP)) * Amount(Spiked-in Heavy NP)
-
-
Calculate the phosphorylation stoichiometry:
-
Stoichiometry (%) = [Amount(Endogenous P) / (Amount(Endogenous P) + Amount(Endogenous NP))] * 100
-
-
Method 2: Phosphatase-Based Absolute Stoichiometry
This method determines stoichiometry by comparing the signal of a non-phosphorylated peptide in a sample that has been treated with a phosphatase to a mock-treated control. The increase in the non-phosphorylated peptide signal in the phosphatase-treated sample corresponds to the amount of the peptide that was originally phosphorylated.[1][2]
Experimental Workflow:
Caption: Workflow for phosphatase-based absolute phosphorylation stoichiometry determination.
Detailed Steps:
-
Cell Lysis and Digestion:
-
Lyse cells and digest the proteome with trypsin as described in the AQUA protocol.
-
-
Split Sample:
-
Divide the resulting peptide mixture into two equal aliquots.
-
-
Treatment:
-
Aliquot 1: Treat with a broad-spectrum phosphatase (e.g., calf intestinal alkaline phosphatase) to dephosphorylate all phosphopeptides.
-
Aliquot 2: Perform a mock treatment (add buffer without the phosphatase).
-
-
Isotopic Labeling:
-
Label the peptides in each aliquot with different stable isotope tags (e.g., "light" and "heavy" dimethyl labels or TMT reagents). Label the phosphatase-treated aliquot with the light tag and the mock-treated aliquot with the heavy tag.
-
-
Mix Aliquots:
-
Combine the two labeled aliquots in a 1:1 ratio.
-
-
LC-MS/MS Analysis:
-
Analyze the mixed peptide sample by LC-MS/MS.
-
-
Calculate Heavy/Light Ratios:
-
For each identified peptide, determine the ratio of the heavy-labeled to the light-labeled form.
-
-
Calculate Stoichiometry:
-
For a peptide that corresponds to a phosphosite, the heavy/light ratio (R) reflects the fraction of that peptide that was not phosphorylated in the original sample.
-
The stoichiometry is calculated as:
-
Stoichiometry (%) = (1 - R) * 100
-
-
Data Presentation
Clear and concise presentation of quantitative data is essential for interpretation and comparison.
Table 1: Comparison of Common Methods for Phosphorylation Stoichiometry Quantification
| Method | Principle | Throughput | Quantification | Advantages | Disadvantages |
| Label-Free | Compares signal intensities of phosphorylated and non-phosphorylated peptides in separate MS runs. | High | Relative/Absolute (with assumptions) | Cost-effective, simple sample prep. | Prone to variability, requires extensive normalization, assumes equal ionization efficiency.[8] |
| SILAC | Metabolic labeling with heavy amino acids allows for mixing of samples at the cell stage. | Medium | Relative | High precision and accuracy, reduces sample prep variability. | Limited to cell culture, can be expensive, incomplete labeling can be an issue.[9] |
| TMT/iTRAQ | Chemical labeling with isobaric tags allows for multiplexing of up to 16 samples. | High | Relative | High throughput, precise relative quantification. | Can suffer from ratio compression, cost of reagents. |
| AQUA | Spiking in known quantities of heavy-labeled synthetic peptides for both phosphorylated and non-phosphorylated forms. | Low to Medium | Absolute | "Gold standard" for absolute quantification, highly accurate and precise. | Can be expensive, requires synthesis of custom peptides for each target.[7][10][11][12][13] |
| Phosphatase-Based | Compares the signal of non-phosphorylated peptides in phosphatase-treated vs. mock-treated samples. | High | Absolute | Provides absolute stoichiometry on a large scale, does not require phosphopeptide enrichment.[1][2] | Requires efficient and complete dephosphorylation, can be complex to set up. |
Table 2: Example Quantitative Data for MAPK Signaling Pathway
The following table provides hypothetical, yet realistic, phosphorylation stoichiometry data for key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in response to a stimulus.
| Protein | Site | Stoichiometry (0 min) | Stoichiometry (5 min) | Stoichiometry (30 min) |
| EGFR | Y1068 | < 1% | 35% | 15% |
| SHC1 | Y317 | 2% | 45% | 20% |
| GRB2 | Y209 | < 1% | 10% | 5% |
| MEK1 | S218/S222 | 5% | 60% | 85% |
| ERK2 | T185/Y187 | 3% | 55% | 75% |
| RSK1 | S380 | 4% | 50% | 65% |
Signaling Pathway and Workflow Visualization
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
MAPK Signaling Cascade
Caption: A simplified diagram of the MAPK signaling cascade, illustrating the sequential activation through phosphorylation.
References
- 1. A large-scale method to measure absolute protein phosphorylation stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 7. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pnas.org [pnas.org]
- 12. The Absolute Quantification Strategy | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Confirming Direct Phosphorylation of a Substrate by DNA-PKcs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a crucial enzyme in the cellular response to DNA damage, particularly in the non-homologous end joining (NHEJ) pathway.[1][2][3][4][5] Its role extends to other cellular processes, including transcription and immune response, making it a significant target for therapeutic development.[6][7] A critical step in elucidating the function of DNA-PKcs is the identification and validation of its direct substrates. This guide provides a comparative overview of key experimental approaches to confirm that a protein is a direct substrate of DNA-PKcs, complete with experimental data, detailed protocols, and workflow diagrams.
Core Methodologies for Validating Direct Phosphorylation
Confirming direct phosphorylation by DNA-PKcs requires a multi-faceted approach, combining in vitro evidence of the enzymatic reaction with cellular validation of its physiological relevance. The primary methods include in vitro kinase assays, mass spectrometry-based phosphoproteomics, and the use of specific inhibitors to demonstrate dependency on DNA-PKcs activity.
Table 1: Comparison of Key Methodologies
| Method | Principle | Advantages | Limitations | Typical Throughput |
| In Vitro Kinase Assay | Reconstitutes the phosphorylation event in a controlled environment using purified DNA-PKcs and the putative substrate. | Provides direct evidence of phosphorylation. Allows for kinetic analysis. | May not reflect physiological conditions. Requires purified components. | Low to Medium |
| Mass Spectrometry (MS) | Identifies and quantifies phosphorylation sites on proteins from complex mixtures. | High-throughput and unbiased discovery of phosphorylation sites.[8][9] Provides site-specific information. | Does not directly prove a kinase-substrate relationship. | High |
| DNA-PKcs Inhibitors | Small molecules that specifically block the kinase activity of DNA-PKcs. | Confirms that phosphorylation is dependent on DNA-PKcs activity in cellular contexts. | Potential for off-target effects. Requires careful validation of inhibitor specificity. | High |
| Phos-tag™ SDS-PAGE | A technique that separates phosphorylated proteins based on their phosphate groups, causing a mobility shift.[10][11][12][13][14] | Allows for visualization of different phosphorylated forms of a protein. Can be used with standard Western blotting. | Does not identify the specific site of phosphorylation. | Medium |
| Kinase Assay-Linked Phosphoproteomics (KALIP) | An integrated strategy that combines in vitro kinase assays with in vivo phosphoproteomics to identify bona fide substrates.[15][16][17] | High sensitivity and confidence in identifying direct substrates. Bridges the gap between in vitro and in vivo findings. | Technically complex and requires expertise in both kinase assays and mass spectrometry. | Low to Medium |
Experimental Workflows and Protocols
To provide a clear path for experimental design, the following sections detail the workflows and protocols for the most critical techniques.
In Vitro Kinase Assay
This is the gold standard for demonstrating direct phosphorylation. The assay involves incubating purified DNA-PKcs with the purified substrate in the presence of ATP.
Caption: Workflow for an in vitro kinase assay to confirm direct phosphorylation.
This protocol provides a general framework. Optimal conditions (e.g., concentrations, incubation times) should be determined empirically for each substrate.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the kinase reaction mixture on ice.
-
Kinase Buffer (5X): 100 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM DTT.
-
Reaction Components:
-
Purified active DNA-PKcs (50-100 ng)
-
Purified substrate protein (1-5 µg)
-
Kinase Buffer (to 1X)
-
[γ-³²P]ATP (10 µCi) or non-radioactive ATP (100 µM)
-
Nuclease-free water to a final volume of 25 µL.
-
-
-
Initiation and Incubation:
-
Start the reaction by adding the ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Termination:
-
Stop the reaction by adding 5 µL of 6X SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
For radioactive assays: Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated ³²P.
-
For non-radioactive assays: Transfer the proteins to a nitrocellulose or PVDF membrane and perform a Western blot using a phospho-specific antibody for the substrate. Alternatively, the gel can be stained with Coomassie Blue, the band corresponding to the substrate excised, and sent for mass spectrometry analysis to identify the phosphorylation site(s).[18]
-
A non-radioactive alternative is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[19][20]
Mass Spectrometry-Based Phosphoproteomics
Mass spectrometry is a powerful tool for identifying specific phosphorylation sites and can be coupled with in vitro kinase assays or cellular experiments.[8][9][21]
Caption: Workflow for identifying phosphorylation sites by mass spectrometry.
-
Protein Digestion:
-
Following an in vitro kinase assay or cell lysis, denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
-
Phosphopeptide Enrichment:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Use titanium dioxide (TiO₂) microcolumns to enrich for phosphopeptides.
-
Wash the column to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using an alkaline buffer.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and the resulting spectra can be used to identify the peptide sequence and the precise location of the phosphate group.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify the phosphorylated peptides and their corresponding proteins.
-
Utilization of DNA-PKcs Inhibitors
The use of specific DNA-PKcs inhibitors is essential to demonstrate that the phosphorylation of a substrate is dependent on DNA-PKcs activity in a cellular context.
Caption: Logic for using DNA-PKcs inhibitors to validate substrate phosphorylation.
-
Cell Culture and Treatment:
-
Culture cells of interest to approximately 80% confluency.
-
Treat the cells with a specific DNA-PKcs inhibitor (e.g., 1-10 µM NU7441) or a vehicle control (DMSO) for a predetermined time (e.g., 1-24 hours).
-
Optionally, induce DNA damage (e.g., with ionizing radiation or etoposide) to stimulate DNA-PKcs activity.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Analysis:
-
Determine the protein concentration of the lysates.
-
Analyze equal amounts of protein by Western blotting using an antibody specific to the phosphorylated form of the substrate. A decrease in the phospho-signal in the inhibitor-treated sample compared to the control indicates that the phosphorylation is DNA-PKcs dependent.
-
For a global view, quantitative phosphoproteomics (e.g., using SILAC or label-free quantification) can be performed on the lysates to identify all phosphorylation events that are downregulated upon DNA-PKcs inhibition.[8][9]
-
Concluding Remarks
Confirming the direct phosphorylation of a substrate by DNA-PKcs is a rigorous process that requires the convergence of evidence from multiple experimental approaches. By combining in vitro kinase assays to demonstrate direct enzymatic activity, mass spectrometry to identify the precise phosphorylation sites, and the use of specific inhibitors to validate the physiological relevance in cells, researchers can confidently establish a direct kinase-substrate relationship. This foundational knowledge is paramount for understanding the intricate signaling networks governed by DNA-PKcs and for the development of targeted therapeutics.
References
- 1. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. DNA-PKcs: A Targetable Protumorigenic Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 6. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry-Based Proteomics for Quantifying DNA Damage-Induced Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-Based Proteomics for Quantifying DNA Damage-Induced Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 10. Using Phos-Tag in Western Blotting Analysis to Evaluate Protein Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 11. Protein phosphorylation analysis using Phos-tag-based techniques | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. Analysis of protein phosphorylation using Phos-tag gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of protein kinases by Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Direct Tyrosine Kinase Substrates Based on Protein Kinase Assay-Linked Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro kinase assay [protocols.io]
- 19. DNA-PK Kinase Enzyme System Application Note [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. mdpi.com [mdpi.com]
Functional Characterization of DNA-PKcs Phosphorylation Site Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] The activity of DNA-PKcs is intricately regulated by autophosphorylation at multiple sites, which dictates the downstream steps of DNA repair, including the processing of DNA ends and the recruitment of other repair factors.[4][5] Understanding how specific phosphorylation events modulate DNA-PKcs function is critical for both basic research and the development of targeted cancer therapies that exploit DNA repair pathways.
This guide provides a comparative analysis of key DNA-PKcs phosphorylation site mutants, summarizing their performance in various functional assays and offering detailed protocols for their characterization.
Key Phosphorylation Clusters and Their Mutants
DNA-PKcs possesses several phosphorylation sites, but two major clusters are particularly well-characterized for their regulatory functions: the PQR cluster and the ABCDE cluster.[4][6]
-
PQR Cluster (S2023, S2029, S2041, S2053, S2056): Phosphorylation within this cluster, particularly at Serine 2056 (S2056), is thought to restrain excessive DNA end processing and promote the dissociation of DNA-PK from DNA, allowing the final ligation step to occur.[4][5][7] Mutants in this cluster are often used to study the terminal phases of NHEJ.
-
ABCDE Cluster (T2609, S2612, T2620, S2624, T2638, T2647): Autophosphorylation of the ABCDE cluster is critical for initiating DNA end processing.[5][8] This event is believed to induce a conformational change in DNA-PKcs that grants access to nucleases like Artemis, which are required to process damaged or incompatible DNA ends before ligation.[5][9] Blocking phosphorylation at these sites (e.g., through alanine substitution mutants) often leads to a severe defect in NHEJ and increased sensitivity to radiation.[2][6][8]
Comparative Performance of DNA-PKcs Mutants
The functional consequences of mutating these phosphorylation sites are typically assessed through a combination of in vitro biochemical assays and in vivo cellular assays. The following tables summarize quantitative data from studies comparing wild-type (WT) DNA-PKcs with key phosphorylation site mutants.
Table 1: Comparison of Kinase Activity in DNA-PKcs Mutants
| Mutant | Kinase Activity (Relative to WT) | Key Findings |
| Kinase-Dead (KD) | ~0% | Abolished kinase activity demonstrates the necessity of the catalytic function for NHEJ.[6][9] |
| S2056A | ~100% | A single mutation in the PQR cluster does not significantly alter overall kinase activity in vitro.[10] |
| T2609A | ~100% | A single mutation in the ABCDE cluster does not significantly impact kinase activity.[10] |
| ABCDE-6A (all 6 sites mutated to Alanine) | ~100% (in vitro) | While in vitro kinase activity is largely unchanged, this mutant fails to process and repair DNA ends in vivo, indicating autophosphorylation is a downstream regulatory event, not an activation switch.[8] |
Table 2: Impact of DNA-PKcs Mutations on Cellular Sensitivity to Ionizing Radiation
| Cell Line / Mutant | Radiation Sensitivity (Compared to WT) | Phenotype |
| DNA-PKcs Null (V3 CHO cells) | Highly Sensitive | Complete loss of DNA-PKcs leads to a severe NHEJ defect and extreme radiosensitivity.[10][11] |
| Single PQR/ABCDE site mutants (e.g., S2056A) | Mildly Sensitive | Mutation of a single site has a less severe effect on radiosensitivity compared to cluster mutations.[2][11] |
| ABCDE Cluster Mutant | Highly Sensitive | Blocking phosphorylation of the entire ABCDE cluster results in a severe increase in radiosensitivity, often comparable to DNA-PKcs null cells.[2][8] |
| PQR + ABCDE Cluster Double Mutant | Highly Sensitive | Combining mutations in both clusters leads to a profound defect in DNA repair and high radiosensitivity.[10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in DNA repair and its analysis is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the DNA-PKcs signaling pathway, the functional differences between phosphorylation clusters, and a typical experimental workflow.
Caption: Role of DNA-PKcs autophosphorylation in Non-Homologous End Joining (NHEJ).
Caption: Functional consequences of PQR vs. ABCDE cluster phosphorylation.
Caption: General workflow for characterizing DNA-PKcs phosphorylation mutants.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are methodologies for key assays cited in the characterization of DNA-PKcs mutants.
Protocol 1: In Vitro DNA-PK Kinase Assay
This assay measures the catalytic activity of purified DNA-PKcs mutants.
-
Protein Purification:
-
Express and purify Flag-tagged wild-type or mutant DNA-PKcs from stably transfected V3 CHO cells.[12]
-
Lyse cells and perform immunoprecipitation using anti-Flag M2 agarose beads.
-
Elute the purified protein for use in the kinase reaction.
-
-
Kinase Reaction Setup (per reaction):
-
Initiation and Incubation:
-
Initiate the reaction by adding a mix of cold ATP and [γ-³²P]ATP to a final concentration of 150µM.[13]
-
Incubate the reaction at 30°C for 10-60 minutes.
-
-
Detection:
-
Stop the reaction by adding 3X SDS sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Alternatively, for non-radioactive assays like ADP-Glo™, add ADP-Glo™ Reagent to convert ADP to ATP, followed by a Kinase Detection Reagent to produce a luminescent signal.[13]
-
Quantify the incorporated phosphate or the luminescent signal to determine kinase activity.
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the cellular sensitivity of mutant cell lines to DNA damaging agents like ionizing radiation (IR).
-
Cell Plating:
-
Harvest logarithmically growing cells (WT, DNA-PKcs null, and various mutants).
-
Plate a known number of cells (e.g., 200-500 cells) into 60 mm dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment.[12]
-
-
Treatment:
-
Allow cells to attach for 4-6 hours.
-
Expose the cells to varying doses of ionizing radiation (e.g., 0, 1, 2, 4, 6 Gy) or a DNA-damaging drug (e.g., cisplatin).[11]
-
-
Incubation:
-
Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol and stain with 0.5% crystal violet in ethanol.[12]
-
Count the number of colonies in each plate.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for untreated cells: (colonies counted / cells plated).
-
Calculate the surviving fraction (SF) for each dose: (colonies counted / (cells plated x PE)).
-
Plot the surviving fraction on a logarithmic scale against the dose on a linear scale to generate a survival curve.
-
Protocol 3: DNA Double-Strand Break (DSB) Repair Assay (γH2AX Foci Staining)
This immunofluorescence-based assay quantifies the formation and resolution of DSBs by detecting phosphorylated H2AX (γH2AX), a marker for DSBs.[16]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with a DSB-inducing agent (e.g., 2 Gy of IR).
-
Fix cells at various time points post-treatment (e.g., 30 min, 2h, 6h, 24h) to monitor repair kinetics. Fixation is typically done with 4% paraformaldehyde.
-
-
Immunostaining:
-
Permeabilize the fixed cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX (anti-phospho-Histone H2A.X Ser139).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Count the number of γH2AX foci per nucleus for at least 50-100 cells per condition.
-
Plot the average number of foci per cell against time to visualize the kinetics of DSB repair. A slower decline in foci number indicates a repair defect.
-
References
- 1. Autophosphorylation of DNA-Dependent Protein Kinase Regulates DNA End Processing and May Also Alter Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-Dependent Protein Kinase Catalytic Subunit: The Sensor for DNA Double-Strand Breaks Structurally and Functionally Related to Ataxia Telangiectasia Mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Autophosphorylation Transforms DNA-PK from protecting to processing DNA ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 7. DNA-PKcs: A Multi-Faceted Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophosphorylation of the Catalytic Subunit of the DNA-Dependent Protein Kinase Is Required for Efficient End Processing during DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential phosphorylation of DNA-PKcs regulates the interplay between end-processing and end-ligation during non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of targeted phosphorylation site mutations in the DNA-PKcs phosphorylation domain on low and high LET radiation sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Unravelling the complexities of DNA-PK activation by structure-based mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. DNA-dependent protein kinase (DNA-PK) assays [bio-protocol.org]
- 15. DNA-PK Kinase Enzyme System [promega.jp]
- 16. DNA Double-Strand Break Assay [cellbiolabs.com]
A Researcher's Guide to the In Vivo Validation of DNA-PKcs Autophosphorylation Sites
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the in vivo autophosphorylation of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs). We delve into supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of this critical DNA damage response protein.
DNA-PKcs is a crucial player in the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its autophosphorylation is a key regulatory step, influencing its kinase activity and its dissociation from DNA ends, thereby controlling the progression of DNA repair. Validating the specific sites of in vivo autophosphorylation is paramount for understanding the intricacies of DNA repair and for the development of targeted cancer therapies.
Comparison of In Vivo Validation Methods
Several robust methods are employed to validate the in vivo phosphorylation of DNA-PKcs. Each technique offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the nature of the data generated.
| Method | Principle | Advantages | Disadvantages | Typical Application for DNA-PKcs |
| Mass Spectrometry (MS) | Identifies and sequences phosphopeptides from a protein digest, providing precise localization of phosphorylation sites. | - Unambiguous identification of phosphorylation sites.- High sensitivity and specificity.- Can identify novel phosphorylation sites.- Enables quantitative analysis (e.g., SILAC). | - Requires specialized equipment and expertise.- Can be costly and time-consuming.- May not detect low-abundance phosphopeptides without enrichment. | Definitive identification of in vivo autophosphorylation sites like the Thr2609 and Ser2056 clusters. |
| Phospho-specific Antibodies (Western Blotting & Immunofluorescence) | Utilizes antibodies that specifically recognize a protein only when it is phosphorylated at a particular site. | - Relatively high throughput and cost-effective.- Provides information on the relative abundance of a specific phosphoprotein.- Immunofluorescence allows for subcellular localization. | - Antibody specificity can be a concern.- Does not identify novel phosphorylation sites.- Semi-quantitative at best without rigorous controls. | Detecting the phosphorylation of specific DNA-PKcs sites (e.g., pThr2609, pSer2056) in response to DNA damage. |
| Site-Directed Mutagenesis | Involves mutating the suspected phosphorylation site (e.g., to an alanine to prevent phosphorylation or to an aspartate/glutamate to mimic phosphorylation) and observing the functional consequences. | - Directly assesses the functional importance of a specific phosphorylation event.- Can be combined with cellular assays (e.g., radiosensitivity) to determine the physiological role. | - Can be labor-intensive.- The resulting phenotype may be due to structural changes rather than the loss of phosphorylation.- Does not directly confirm in vivo phosphorylation. | Determining the role of specific autophosphorylation sites in DNA repair efficiency and cellular resistance to radiation. |
| In Vivo 32P Radiolabeling | Cells are incubated with 32P-orthophosphate, which is incorporated into newly synthesized ATP and subsequently transferred to proteins by kinases. Phosphorylated proteins are then detected by autoradiography. | - Highly sensitive method for detecting phosphorylation.- Can provide a general overview of a protein's phosphorylation status. | - Use of radioactivity requires special handling and disposal.- Does not identify the specific site of phosphorylation.- Can be difficult to quantify accurately. | Historically used to demonstrate the overall phosphorylation of DNA-PKcs in response to DNA damage. |
Functional Consequences of DNA-PKcs Autophosphorylation Site Mutations
Site-directed mutagenesis studies have been instrumental in elucidating the functional roles of specific DNA-PKcs autophosphorylation sites. The data below summarizes key findings from studies investigating the impact of mutating these sites on cellular responses to DNA damage.
| DNA-PKcs Mutant | Cell Line | Assay | Key Finding | Reference |
| T2609A | Human glioblastoma (M059J) | Clonogenic survival assay after ionizing radiation (IR) | Increased radiosensitivity compared to wild-type. | [1] |
| S2056A | Human glioblastoma (M059J) | Clonogenic survival assay after IR | Increased radiosensitivity, similar to T2609A mutant. | [2] |
| ABCDE cluster mutant (multiple sites mutated to Alanine) | V3 Chinese hamster ovary cells | V(D)J recombination assay | Markedly decreased DNA end processing. | [3] |
| ABCDE cluster mutant | Mouse embryonic fibroblasts (MEFs) | Homologous recombination (HR) assay | Inhibition of homologous recombination. | [3] |
| PQR cluster mutant (multiple sites mutated to Alanine) | V3 Chinese hamster ovary cells | Clonogenic survival assay after IR | Increased radiosensitivity, but less severe than the ABCDE mutant. | [3] |
| Kinase-Dead (KD) Mutant | Mouse B cells | V(D)J recombination assay | Severe end-ligation defects. | [4] |
Experimental Protocols
Mass Spectrometry for In Vivo Phosphorylation Site Identification
This protocol provides a general workflow for identifying in vivo phosphorylation sites of DNA-PKcs.
-
Cell Culture and Treatment: Culture human cells (e.g., HEK293T, HeLa) and treat with a DNA damaging agent (e.g., ionizing radiation, etoposide) to induce DNA-PKcs autophosphorylation.
-
Cell Lysis: Harvest cells and lyse in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Immunoprecipitation of DNA-PKcs: Use a specific antibody against total DNA-PKcs to immunoprecipitate the protein from the cell lysate.
-
SDS-PAGE and In-Gel Digestion: Separate the immunoprecipitated proteins by SDS-PAGE. Excise the band corresponding to DNA-PKcs and perform in-gel digestion with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the digested sample using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[5]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the sequences of the phosphopeptides and pinpoint the exact sites of phosphorylation.[6]
Western Blotting with Phospho-specific Antibodies
This protocol outlines the detection of a specific DNA-PKcs autophosphorylation event.
-
Sample Preparation: Prepare cell lysates as described in the mass spectrometry protocol. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins.[7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated DNA-PKcs site of interest (e.g., anti-pT2609) diluted in blocking buffer.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane as in step 5. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Total Protein Control: To normalize for protein loading, strip the membrane and re-probe with an antibody against total DNA-PKcs, or run a parallel gel.
Site-Directed Mutagenesis of DNA-PKcs
This protocol describes the generation of a DNA-PKcs expression vector with a mutated phosphorylation site.
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation (e.g., changing a threonine codon to an alanine codon). The primers should be 25-45 bases in length with the mutation in the center.[8]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the DNA-PKcs expression plasmid as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (non-mutated) plasmid DNA, which was isolated from a methylation-competent E. coli strain.[9]
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from several bacterial colonies and sequence the DNA-PKcs gene to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Functional Analysis: Transfect the mutated DNA-PKcs plasmid into DNA-PKcs deficient cells (e.g., M059J) and perform functional assays to assess the impact of the mutation.
Visualizing the Pathways and Processes
To better illustrate the complex relationships and workflows involved in the validation of DNA-PKcs autophosphorylation, the following diagrams have been generated using Graphviz.
References
- 1. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Radiosensitivity Phenotypes of DNA-PKcs Mutations Affecting NHEJ and HRR Systems following Irradiation with Gamma-Rays or Very Low Fluences of Alpha Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-PKcs Controls an Endosomal Signaling Pathway for a Pro-Inflammatory Response by Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel splice variant of the DNA-PKcs gene is associated with clinical and cellular radiosensitivity in a patient with xeroderma pigmentosum | Journal of Medical Genetics [jmg.bmj.com]
- 8. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
A Comparative Guide to DNA-PK Substrate Profiles in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DNA-dependent protein kinase (DNA-PK) substrate profiles identified in various cancer cell lines. The information presented is collated from multiple quantitative phosphoproteomic studies, offering insights into the cell-type-specific roles of DNA-PK and providing a valuable resource for targeted drug development.
Unveiling the Landscape of DNA-PK Substrates Across Cancer Types
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the DNA damage response, primarily known for its role in non-homologous end joining (NHEJ), a major pathway for repairing DNA double-strand breaks (DSBs).[1][2] Beyond its canonical function in DNA repair, emerging evidence highlights the involvement of DNA-PK in a multitude of cellular processes, including transcription, cell cycle regulation, and metabolism, largely through the phosphorylation of a diverse array of protein substrates.[3][4] The spectrum of these substrates can vary between different cell types and disease states, underscoring the context-dependent functions of DNA-PK.
Recent advances in quantitative mass spectrometry-based phosphoproteomics have enabled the large-scale identification of in vivo phosphorylation events, providing a global snapshot of kinase signaling networks.[5][6] Such studies have begun to map the DNA-PK substrate landscape in various cancer cell lines, revealing both common and cell-line-specific targets. This comparative guide synthesizes findings from such studies to highlight the similarities and differences in this compound profiles across distinct cancer backgrounds.
Comparative Analysis of this compound Profiles
The following table summarizes a selection of identified DNA-PK substrates across different cancer cell lines, as determined by quantitative phosphoproteomic analyses. It is important to note that the experimental conditions, such as the method of DNA damage induction, may vary between studies, which can influence the observed substrate profiles.
| Substrate | Phosphorylation Site(s) | Function | Cell Line(s) | Study Context |
| DNA-PKcs (PRKDC) | Ser2056, Thr2609, and other clusters | Autophosphorylation, regulation of DNA repair | HCT116 (Human colon carcinoma), Mouse Pre-B cells, Glioblastoma cells | Ionizing Radiation-induced DNA damage |
| XRCC4 | Ser320 | DNA repair (NHEJ) | Mouse Pre-B cells | Ionizing Radiation-induced DNA damage |
| PAXX | Ser134 | DNA repair (NHEJ) | Mouse Pre-B cells | Ionizing Radiation-induced DNA damage |
| TRIM28 (KAP1) | Ser473 | Transcriptional regulation, DNA damage response | Mouse Pre-B cells | Ionizing Radiation-induced DNA damage |
| 53BP1 | Multiple S/T-Q sites | DNA damage response, cell cycle checkpoint | Mouse Pre-B cells, Glioblastoma cells | Ionizing Radiation-induced DNA damage |
| HNRNPA1 | Multiple sites | RNA processing, telomere maintenance | Mouse Pre-B cells | Ionizing Radiation-induced DNA damage |
| SRSF1 | Multiple sites | RNA splicing | Mouse Pre-B cells | Ionizing Radiation-induced DNA damage |
| RPA1 | Multiple sites | DNA replication and repair | Mouse Pre-B cells | Ionizing Radiation-induced DNA damage |
| SOX2 | Ser251 | Stem cell maintenance | Glioblastoma stem cells | Basal phosphorylation |
| MYC | Not specified | Transcription, cell proliferation | KIT mutant Acute Myeloid Leukemia cells | Basal phosphorylation |
| MYB | Not specified | Transcription, hematopoiesis | KIT mutant Acute Myeloid Leukemia cells | Basal phosphorylation |
This table represents a selection of identified substrates and is not exhaustive. The absence of a substrate in a particular cell line in this table does not necessarily mean it is not a substrate in that context, but rather that it was not identified or reported in the cited studies.
Experimental Protocols
The identification of DNA-PK substrates predominantly relies on quantitative phosphoproteomics. A general workflow for such an experiment is outlined below.
Quantitative Phosphoproteomic Workflow for this compound Identification
-
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HCT116, HeLa, U2OS) are cultured under standard conditions.
-
To specifically analyze DNA damage-dependent substrates, cells are often treated with a DNA damaging agent, such as ionizing radiation (IR) at a specific dose (e.g., 10 Gy).
-
To identify DNA-PK-specific phosphorylation, cells can be pre-treated with a highly specific DNA-PK inhibitor (e.g., NU7441) prior to DNA damage induction. A control group without the inhibitor is run in parallel.
-
-
Cell Lysis and Protein Digestion:
-
Following treatment, cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Proteins are extracted, quantified, and subjected to in-solution digestion, typically using the enzyme trypsin, to generate peptides.
-
-
Phosphopeptide Enrichment:
-
Due to the low stoichiometry of phosphorylation, phosphopeptides are enriched from the total peptide mixture. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The enriched phosphopeptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer performs data-dependent acquisition, where it sequences the most abundant peptides (MS/MS scans).
-
-
Data Analysis:
-
The raw MS data is processed using software such as MaxQuant. Peptides and phosphosites are identified by searching the data against a human protein database.
-
For quantitative analysis, label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be used to compare the abundance of phosphopeptides between different conditions (e.g., +/- DNA-PK inhibitor).
-
DNA-PK substrates are identified as proteins with phosphosites that show a significant decrease in abundance upon treatment with a DNA-PK inhibitor in the presence of DNA damage.
-
In Vitro Kinase Assay
To validate direct phosphorylation of a candidate substrate by DNA-PK, an in vitro kinase assay can be performed.
-
Reagents:
-
Recombinant active DNA-PK enzyme.
-
Purified recombinant candidate substrate protein or a synthetic peptide corresponding to the putative phosphorylation site.
-
ATP (often radiolabeled with γ-³²P-ATP for detection by autoradiography, or "cold" ATP for detection by mass spectrometry or phospho-specific antibodies).
-
Kinase reaction buffer.
-
-
Procedure:
-
The kinase reaction is assembled by combining the DNA-PK enzyme, the substrate, and ATP in the kinase buffer.
-
The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the phosphorylation of the substrate is analyzed by SDS-PAGE and autoradiography (if using γ-³²P-ATP), or by mass spectrometry to identify the specific phosphorylated residue.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental Workflow for this compound Identification.
Caption: Simplified DNA-PK Signaling Pathway.
Conclusion
The study of this compound profiles in different cell lines is a rapidly evolving field that holds great promise for understanding the diverse roles of this kinase in cancer biology. The data presented in this guide highlight both conserved and cell-type-specific substrates, providing a foundation for further investigation into the context-dependent functions of DNA-PK. This knowledge is critical for the development of targeted therapies that can exploit the specific vulnerabilities of different cancer types. As more comprehensive phosphoproteomic studies are conducted across a wider range of cell lines, a more complete picture of the DNA-PK signaling network will emerge, paving the way for more precise and effective cancer treatments.
References
- 1. Integrative multi-omics networks identify PKCδ and DNA-PK as master kinases of glioblastoma subtypes and guide targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Targeting of DNA-PK and KIT Signaling Pathways in KIT Mutant Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multiple protein-protein interactions within the DNA-PK complex are mediated by the C-terminus of Ku 80 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative phosphoproteomics: New technologies and applications in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Functional Impact of DNA-PK Substrate Phosphorylation: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the functional consequences of DNA-PK substrate phosphorylation is a critical step in understanding its role in cellular processes like DNA repair, transcription, and cell cycle regulation. This guide provides a comprehensive comparison of key methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks. Its kinase activity, which involves phosphorylating a wide range of protein substrates, is essential for its function.[1][2] Elucidating the downstream effects of these phosphorylation events is paramount to understanding the intricate signaling networks governed by DNA-PK and for the development of targeted therapeutics.[3]
This guide explores and compares various in vitro and in vivo techniques to validate the functional consequences of this compound phosphorylation, offering insights into their principles, advantages, and limitations.
Comparative Analysis of Validation Methodologies
The selection of a suitable method for validating this compound phosphorylation depends on the specific research question, available resources, and the nature of the substrate. The following table provides a comparative overview of commonly employed techniques.
| Method | Principle | Advantages | Limitations | Throughput | Key Applications |
| In Vitro Kinase Assays | Direct measurement of phosphate transfer from ATP to a purified substrate by DNA-PK. | Confirms direct phosphorylation. Allows for kinetic analysis. Can be adapted for high-throughput screening. | Requires purified components. May not reflect in vivo conditions. | Low to High | Validating direct DNA-PK substrates. Screening for DNA-PK inhibitors.[4][5][6] |
| Mass Spectrometry | Identification and quantification of phosphorylation sites on proteins from complex biological samples. | Unbiased, large-scale identification of phosphorylation events. Provides precise site-specific information. | Technically demanding. May not distinguish between direct and indirect substrates. | High | Global phosphoproteomic analysis of DNA-PK signaling.[7][8][9] Identifying novel DNA-PK substrates. |
| Phos-tag™ SDS-PAGE | Separation of phosphorylated and non-phosphorylated protein isoforms based on affinity for a phosphate-binding molecule in the gel. | Simple, cost-effective visualization of phosphorylation stoichiometry.[10][11][12] | Semi-quantitative. Can be difficult to optimize for some proteins. | Low to Medium | Analyzing changes in the phosphorylation state of a specific protein.[13][14] |
| Phospho-specific Antibodies | Use of antibodies that specifically recognize a phosphorylated epitope on the target protein. | Highly specific for a particular phosphorylation event. Useful for in situ analysis (e.g., immunohistochemistry). | Antibody availability and specificity can be limiting. Does not provide information on other phosphorylation sites. | Low to High | Validating phosphorylation at a specific site in cells and tissues.[15] |
| Site-Directed Mutagenesis & Functional Assays | Mutation of the phosphorylation site (e.g., Ser/Thr to Ala or Asp/Glu) followed by functional analysis of the mutant protein. | Directly links a specific phosphorylation event to a cellular function. | Can be time-consuming. Phenotype may be due to structural changes rather than loss of phosphorylation. | Low | Determining the functional role of a specific phosphorylation event in processes like DNA repair, protein stability, or enzyme activity. |
| CRISPR/Cas9 Genome Editing | Generation of cell lines with specific genetic modifications (e.g., knockout of the substrate or mutation of the phosphorylation site). | Allows for the study of phosphorylation in a more physiological context.[16][17][18] | Off-target effects are a concern. Can be technically challenging. | Low | Investigating the long-term consequences of altered phosphorylation in a cellular model.[19][20] |
| In Vivo Animal Models | Analysis of the physiological consequences of altered DNA-PK signaling in genetically modified animals (e.g., knockout or knock-in mice). | Provides insights into the systemic and organismal role of DNA-PK phosphorylation.[21] | Expensive, time-consuming, and ethically regulated. | Low | Studying the role of DNA-PK and its substrates in development, disease, and response to therapy. |
Experimental Protocols
In Vitro DNA-PK Kinase Assay (Non-Radioactive, Luminescence-Based)
This protocol is adapted from commercially available kits, such as the ADP-Glo™ Kinase Assay.[4]
Materials:
-
Purified active DNA-PK enzyme
-
Purified substrate protein or peptide
-
DNA-PK reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Sheared calf thymus DNA (activator)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare the kinase reaction mix by adding DNA-PK enzyme, substrate, and sheared DNA to the reaction buffer.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for DNA-PK.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated by the kinase reaction to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and thus to the kinase activity.
Phos-tag™ SDS-PAGE and Western Blotting
This protocol is based on established methods for Phos-tag™ acrylamide-based gel electrophoresis.[10][11][12]
Materials:
-
Phos-tag™ Acrylamide
-
MnCl₂ or ZnCl₂ solution
-
Standard SDS-PAGE reagents
-
Protein samples (cell lysates)
-
Transfer buffer containing EDTA
-
Western blotting apparatus and reagents
-
Primary antibody against the protein of interest
-
Secondary antibody
Procedure:
-
Prepare the separating gel by incorporating Phos-tag™ Acrylamide and a divalent metal ion (Mn²⁺ or Zn²⁺) into the standard polyacrylamide gel mixture.[13][14]
-
Pour and polymerize the stacking and separating gels as for a standard SDS-PAGE.
-
Prepare and load protein samples.
-
Run the electrophoresis at a constant voltage. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts due to their interaction with the Phos-tag™.[12]
-
After electrophoresis, equilibrate the gel in transfer buffer containing EDTA for 10-20 minutes to chelate the metal ions, which improves the transfer efficiency of phosphorylated proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using a primary antibody against the target protein to visualize all its isoforms. The appearance of slower-migrating bands in response to a stimulus or in a specific condition indicates phosphorylation.
Visualizing DNA-PK Signaling and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: DNA-PK activation and substrate phosphorylation pathway.
Caption: Experimental workflow for validating DNA-PK substrates.
By combining these diverse methodologies, researchers can build a compelling case for the functional significance of DNA-PK-mediated phosphorylation of a particular substrate, thereby advancing our understanding of its role in health and disease.
References
- 1. Phosphorylation Targets of DNA-PK and Their Role in HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNA-dependent protein kinase: a multifunctional protein kinase with roles in DNA double strand break repair and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. A Novel Role for DNA-PK in Metabolism by Regulating Glycolysis in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in Phos-tag electrophoresis for the analysis of phosphoproteins in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Protein Phosphorylation Using Phos-Tag Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein Phosphorylation Analysis | Protein Research | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. Frontiers | Monitoring protein phosphorylation by acrylamide pendant Phos-Tag™ in various plants [frontiersin.org]
- 15. Differential phosphorylation of DNA-PKcs regulates the interplay between end-processing and end-ligation during non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CAS9 is a genome mutator by directly disrupting DNA-PK dependent DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protein-cell.net [protein-cell.net]
- 18. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A genome-wide CRISPR/Cas9 screen identifies DNA-PK as a sensitiser to 177Lutetium-DOTA-octreotate radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vivo Analysis of Protein Kinase B (PKB)/Akt Regulation in DNA-PKcs-null Mice Reveals a Role for PKB/Akt in DNA Damage Response and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the effects of different DNA-PK inhibitors on substrate phosphorylation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various DNA-dependent protein kinase (DNA-PK) inhibitors, focusing on their effects on substrate phosphorylation. The information is supported by experimental data from peer-reviewed studies.
DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway, is a critical target in cancer therapy. Its inhibition can sensitize tumor cells to DNA-damaging agents like radiation and chemotherapy. A crucial aspect of evaluating DNA-PK inhibitors is understanding their impact on the phosphorylation of downstream substrates. This guide compares several prominent DNA-PK inhibitors, including NU7441, M3814 (Peposertib), and AZD7648, based on their inhibitory potency and their effects on the phosphorylation of key DNA-PK substrates.
Quantitative Comparison of DNA-PK Inhibitors
The following table summarizes the 50% inhibitory concentrations (IC50) of various DNA-PK inhibitors against the kinase activity of DNA-PK itself. It is important to note that while IC50 values for direct DNA-PK inhibition are widely reported, direct comparative IC50 values for the inhibition of specific substrate phosphorylation events are less commonly available in a side-by-side format. The data presented here is compiled from multiple sources to provide a comparative overview.
| Inhibitor | DNA-PK IC50 (nM) | Key Substrates Affected (Phosphorylation Inhibition) | Cell-based DNA-PKcs Autophosphorylation (Ser2056) Inhibition IC50 (nM) |
| NU7441 (KU-57788) | 14 | DNA-PKcs (autophosphorylation), γH2AX, RPA | ~100-300 |
| M3814 (Peposertib) | <3 | DNA-PKcs (autophosphorylation), γH2AX, RPA32 | ~50-100 |
| AZD7648 | 0.6 | DNA-PKcs (autophosphorylation), γH2AX, RPA32, Chk1 | 91 |
| KU-0060648 | 8.6 | DNA-PKcs (autophosphorylation) | Not widely reported |
| NU7026 | 230 | DNA-PKcs (autophosphorylation) | Not widely reported |
Note: The inhibition of substrate phosphorylation in cellular assays is often demonstrated through Western blotting, where a decrease in the phosphorylated form of the substrate is observed in the presence of the inhibitor. The IC50 values for cellular DNA-PKcs autophosphorylation are a good indicator of the inhibitor's potency in a cellular context.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is essential to visualize the DNA-PK signaling pathway and the experimental workflows used to assess their efficacy.
A Researcher's Guide to Orthogonal Validation of Mass Spectrometry-Identified Substrates
In the pursuit of understanding complex cellular processes, mass spectrometry (MS) has emerged as a powerful tool for identifying novel enzyme substrates, particularly for post-translational modifications like phosphorylation and ubiquitination. However, the high-throughput nature of MS-based discovery proteomics often necessitates rigorous orthogonal validation to confirm the biological relevance of putative substrates and to minimize false positives. This guide provides a comparative overview of key orthogonal methods, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate validation strategies.
Comparison of Orthogonal Validation Methods
The choice of an orthogonal validation method depends on several factors, including the nature of the substrate and modification, the availability of reagents, and the desired level of confidence. Below is a summary of commonly employed techniques with their respective strengths and weaknesses.
| Method | Principle | Throughput | Quantitative Capability | Direct/Indirect | Key Advantages | Key Limitations |
| In Vitro Kinase/Enzyme Assay | Reconstituting the modification reaction in a controlled environment using purified enzyme and substrate. | Low to Medium | Semi-quantitative to Quantitative | Direct | Confirms direct enzymatic activity. | May not reflect in vivo conditions; requires purified components. |
| Western Blotting | Immuno-detection of the modified substrate using modification-specific or substrate-specific antibodies. | Medium | Semi-quantitative | Indirect | Widely accessible; provides molecular weight information. | Antibody-dependent; may lack specificity; not suitable for all modifications. |
| Kinase Assay Linked with Phosphoproteomics (KALIP) | Combines in vitro kinase assays with in vivo phosphoproteomic data for high-confidence substrate identification.[1][2][3][4] | Low | Semi-quantitative | Both | High sensitivity and specificity by integrating in vitro and in vivo evidence.[1] | Technically complex; requires expertise in both biochemistry and proteomics. |
| Parallel Reaction Monitoring (PRM) Mass Spectrometry | Targeted mass spectrometry approach to selectively quantify specific peptides (and their modifications) from a complex mixture. | High | Highly Quantitative | Direct | High specificity, sensitivity, and multiplexing capability. | Requires specialized instrumentation and expertise; upfront method development. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection and quantification of a specific protein or its modification in a plate-based format. | High | Highly Quantitative | Indirect | High throughput and sensitivity; well-established for clinical assays. | Dependent on high-quality antibody pairs; susceptible to cross-reactivity. |
| Virtual Western Blot | In silico analysis of MS data to infer molecular weight shifts caused by modifications like ubiquitination. | High | Semi-quantitative | Indirect | No additional experiments needed; leverages existing MS data. | Indirect evidence; accuracy depends on the quality of MS data and analysis pipeline. |
Quantitative Performance of Orthogonal Methods
Direct head-to-head comparisons of multiple orthogonal methods on the same dataset are not abundant in the literature. However, several studies provide valuable quantitative insights into the performance of individual or paired techniques.
PRM-MS vs. Immunoassays (ELISA)
A study comparing Parallel Reaction Monitoring (PRM) with a clinical immunoassay for C-reactive protein (CRP) in patient plasma samples demonstrated a strong correlation between the two methods. This highlights the potential of PRM-MS as a robust alternative to traditional immunoassays for biomarker validation.
| Parameter | Value | Interpretation |
| Spearman Correlation (r) | 0.907 | Strong positive correlation between PRM-MS and ELISA measurements. |
| p-value | < 0.0001 | The correlation is statistically significant. |
| 95% Confidence Interval | 0.8603–0.9384 | The true correlation is likely to fall within this range. |
This data indicates that PRM-MS can provide quantitative results that are highly comparable to established immunoassay methods.
Validation of Ubiquitination Sites
A study employing a "virtual Western blot" approach to validate ubiquitinated proteins identified by mass spectrometry reported the following performance metrics:
| Metric | Value | Notes |
| Accepted Candidates | ~30% | Percentage of candidate ubiquitin-conjugates that passed the stringent molecular weight shift filtering. |
| Estimated False Discovery Rate (FDR) | ~8% | The proportion of accepted candidates that are likely to be false positives. |
| Concordance with Site Identification | ~95% | Percentage of proteins with identified ubiquitination sites (by MS/MS) that also showed a convincing molecular weight increase in the virtual Western blot. |
This demonstrates that computational re-analysis of MS data can be a powerful, high-throughput method to filter and validate ubiquitination events, especially when combined with direct evidence of modification sites.
Signaling Pathways and Experimental Workflows
Visualizing the interplay between different validation methods and their place in the overall research workflow is crucial for effective experimental design.
This diagram illustrates the progression from initial discovery of putative substrates by mass spectrometry to their confirmation through various orthogonal validation methods.
The KALIP method provides a high level of confidence by requiring evidence from both in vivo and in vitro experiments.[1][2][3][4]
Detailed Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for validating a kinase-substrate interaction.
-
Reagents and Materials:
-
Purified active kinase
-
Purified putative substrate protein or peptide
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (stock solution, e.g., 10 mM)
-
[γ-³²P]ATP (for radioactive detection) or non-radioactive ATP
-
SDS-PAGE gels and running buffer
-
Phosphorimager (for radioactive detection) or phospho-specific antibodies and Western blot apparatus (for non-radioactive detection)
-
-
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube on ice:
-
Kinase reaction buffer
-
Purified substrate (e.g., 1-5 µg)
-
Purified kinase (e.g., 50-100 ng)
-
ATP (final concentration typically 100 µM)
-
For radioactive assays, include [γ-³²P]ATP.
-
-
Include negative controls, such as a reaction without the kinase or with a kinase-dead mutant.
-
Initiate the reaction by transferring the tubes to a 30°C water bath for a set time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For radioactive detection:
-
Dry the gel.
-
Expose the dried gel to a phosphor screen.
-
Image the screen using a phosphorimager to detect phosphorylated substrate.
-
-
For non-radioactive detection (Western Blot):
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane.
-
Incubate with a phospho-specific antibody that recognizes the phosphorylated form of the substrate.
-
Incubate with a secondary antibody.
-
Detect using chemiluminescence or fluorescence.
-
-
Western Blotting for Substrate Validation
This protocol outlines the steps for validating a post-translational modification on a substrate identified by MS.
-
Reagents and Materials:
-
Cell or tissue lysates
-
Primary antibody specific to the modified substrate (e.g., anti-phospho-Ser/Thr/Tyr) or a site-specific modification antibody.
-
Primary antibody against the total, unmodified substrate protein (for loading control).
-
HRP- or fluorophore-conjugated secondary antibody.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Chemiluminescent substrate or fluorescence imaging system.
-
-
Procedure:
-
Prepare cell or tissue lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the modification overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and imager or a fluorescence scanner.
-
(Optional but recommended) Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.
-
Kinase Assay Linked with Phosphoproteomics (KALIP) - Detailed Workflow
This advanced method integrates in vitro and in vivo data for high-confidence substrate identification.[1][2][3][4]
-
Part 1: In Vivo Phosphoproteome Analysis
-
Culture two populations of cells. One will be the experimental group where the kinase of interest is inhibited or knocked down, and the other will be the control group.
-
Lyse the cells and digest the proteins into peptides.
-
Enrich for phosphopeptides from both cell populations using methods like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
-
Analyze the phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation levels between the control and experimental groups.
-
Generate a list of phosphosites that are significantly down-regulated upon kinase inhibition/knockdown.
-
-
Part 2: In Vitro Kinase Assay with a Complex Peptide Library
-
From a separate batch of control cells, lyse the cells and digest the proteome into peptides.
-
Enrich for phosphopeptides as in Part 1.
-
Crucially, dephosphorylate these enriched phosphopeptides using a phosphatase (e.g., alkaline phosphatase) to generate a pool of "dephospho-peptides" that are known to be phosphorylated in vivo.
-
Perform an in vitro kinase reaction using the purified kinase of interest and this complex dephospho-peptide library as substrates.
-
After the kinase reaction, re-enrich for the newly phosphorylated peptides.
-
Analyze these phosphopeptides by LC-MS/MS to identify the peptides that were directly phosphorylated by the kinase in vitro.
-
-
Part 3: Data Integration and Candidate Selection
-
Compare the list of phosphosites identified in the in vitro kinase assay (Part 2) with the list of phosphosites that were down-regulated upon kinase inhibition in vivo (Part 1).
-
The overlapping phosphosites represent high-confidence, direct substrates of the kinase.
-
Virtual Western Blot for Ubiquitination Analysis
This computational method leverages the molecular weight shift caused by ubiquitination to validate candidate substrates from a GeLC-MS/MS dataset.
-
Prerequisites:
-
A GeLC-MS/MS dataset where a protein mixture was separated by 1D SDS-PAGE, the gel was cut into multiple slices, and each slice was analyzed by LC-MS/MS.
-
Protein identification and spectral count data for each protein in each gel slice.
-
-
Procedure:
-
Molecular Weight Calibration: Use a set of known protein standards run on the same gel to create a calibration curve that relates the gel slice number to the molecular weight.
-
Calculate Experimental Molecular Weight: For each identified protein, determine its distribution across the gel slices based on its spectral counts in each slice. Fit this distribution to a Gaussian curve. The center of the peak of the Gaussian curve corresponds to the experimental apparent molecular weight of the protein.
-
Calculate Theoretical Molecular Weight: Calculate the theoretical molecular weight of the unmodified protein based on its amino acid sequence.
-
Calculate Molecular Weight Shift: For each putative ubiquitinated protein, calculate the difference between its experimental molecular weight and its theoretical molecular weight.
-
Validation Criteria: A significant positive molecular weight shift, corresponding to the mass of one or more ubiquitin molecules (approximately 8.5 kDa each), provides evidence that the protein is ubiquitinated. Establish a threshold for a significant shift based on control, unmodified proteins.
-
Data Visualization: For each protein of interest, create a "virtual Western blot" by plotting the spectral counts for that protein in each gel slice. This provides a visual representation of the protein's migration pattern and any shifts due to modification.
-
By employing these orthogonal validation methods, researchers can move beyond a simple list of putative substrates to a curated set of high-confidence, biologically relevant targets for further functional investigation.
References
Confirming DNA-PK Substrate Interactions: A Comparative Guide to In Vitro Reconstitution Experiments
For Researchers, Scientists, and Drug Development Professionals
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks.[1][2] Its role in maintaining genomic integrity has made it a significant target in drug discovery, particularly in oncology. Validating the direct interaction and phosphorylation of putative substrates by DNA-PK is a critical step in elucidating its signaling pathways and developing targeted therapies. This guide provides a comparative overview of key in vitro reconstitution experiments designed to confirm DNA-PK substrate interactions, presenting supporting data and detailed protocols to aid in experimental design and interpretation.
Comparative Analysis of In Vitro Methodologies
Several in vitro techniques can be employed to confirm the direct interaction between DNA-PK and its substrates. The choice of method depends on the specific research question, with each offering distinct advantages in terms of the nature of the interaction, throughput, and the type of data generated. The primary methods discussed are the DNA-PK Kinase Assay, Pull-Down Assays, and Surface Plasmon Resonance (SPR).
| Method | Principle | Data Output | Advantages | Limitations |
| DNA-PK Kinase Assay | Measures the transfer of a phosphate group from ATP to a substrate by DNA-PK. Can be radioactive ([³²P]-ATP) or luminescence-based (ADP-Glo). | Quantitative (kinase activity, substrate phosphorylation levels). | Directly confirms enzymatic activity and substrate phosphorylation. High-throughput screening (HTS) compatible (luminescence). | Indirectly infers interaction. May not be suitable for non-enzymatic interactions. |
| Pull-Down Assay | An affinity-based method using a "bait" protein (e.g., GST-tagged substrate) to capture and "pull down" interacting "prey" proteins (DNA-PK) from a mixture. | Qualitative or Semi-quantitative (presence and relative amount of interacting protein by Western Blot). | Confirms direct physical interaction. Can identify novel interacting partners. | Does not confirm enzymatic activity. Prone to non-specific binding, requiring careful optimization of wash conditions. |
| Surface Plasmon Resonance (SPR) | A label-free optical technique that measures the real-time binding and dissociation of an analyte (e.g., DNA-PK) to a ligand (e.g., substrate) immobilized on a sensor chip.[3][4] | Quantitative (association rate constant, dissociation rate constant, affinity). | Provides detailed kinetic and thermodynamic data.[4] Real-time monitoring of interactions.[3] | Requires specialized equipment. Immobilization of one partner may affect its conformation and binding. |
Quantitative Data from In Vitro DNA-PK Assays
The following tables summarize quantitative data from representative studies, showcasing the utility of different assays in confirming this compound interactions.
Table 1: DNA-PK Kinase Assay Data
This table presents data from a luminescent-based kinase assay (ADP-Glo™) measuring DNA-PK activity on a peptide substrate. The relative light units (RLU) directly correlate with the amount of ADP produced and thus, the kinase activity.
| DNA-PK (units) | RLU | Signal-to-Background Ratio | % ATP Converted to ADP |
| 20 | 183578 | 49.9 | 16.7 |
| 10 | 129032 | 35.1 | 11.7 |
| 5 | 81249 | 22.1 | 7.3 |
| 2.5 | 50648 | 13.8 | 4.5 |
| 1.25 | 30121 | 8.2 | 2.6 |
| 0.625 | 17124 | 4.7 | 1.4 |
| 0 | 3678 | 1.0 | 0 |
Data adapted from Promega Corporation technical literature for the DNA-PK Kinase Enzyme System.[5]
Table 2: Inhibition of DNA-PK Kinase Activity
This table demonstrates the use of a kinase assay to determine the inhibitory concentration (IC50) of a small molecule inhibitor (NU7441) on DNA-PK activity.
| Inhibitor (NU7441) Concentration (nM) | % DNA-PK Activity |
| 1000 | 0 |
| 333 | 5 |
| 111 | 10 |
| 37 | 25 |
| 12.3 | 50 |
| 4.1 | 75 |
| 1.37 | 90 |
| 0.46 | 95 |
| 0 | 100 |
IC50 value for NU7441 is approximately 12.3 nM. Data derived from studies assessing DNA-PK inhibitors.[6]
Experimental Protocols
In Vitro DNA-PK Kinase Assay (Luminescence-Based)
This protocol is adapted from the Promega DNA-PK Kinase Enzyme System technical manual.[5][7]
Materials:
-
DNA-PK Kinase Enzyme System (containing DNA-PK enzyme, DNA-PK peptide substrate, reaction buffer, and DNA activation buffer)[7]
-
ADP-Glo™ Kinase Assay kit
-
ATP
-
Putative substrate protein or peptide
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare the kinase reaction buffer by adding DTT and DNA activation buffer to the provided reaction buffer.
-
Set up the kinase reaction in a total volume of 5 µl per well in a 384-well plate:
-
1 µl of inhibitor or vehicle (5% DMSO).
-
2 µl of DNA-PK enzyme (e.g., 10 units).
-
2 µl of substrate/ATP mix (containing the putative substrate and ATP, e.g., 150 µM final concentration).
-
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate-reading luminometer.
GST Pull-Down Assay
This protocol describes a general procedure for a GST pull-down assay to test the interaction between a GST-tagged substrate and DNA-PK.
Materials:
-
Purified GST-tagged putative substrate protein
-
Purified DNA-PK holoenzyme
-
Glutathione-Sepharose beads
-
Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
-
Wash buffer (pull-down buffer with higher salt concentration, e.g., 300 mM NaCl)
-
Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against DNA-PKcs
Procedure:
-
Incubate purified GST-tagged substrate with Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation to immobilize the bait protein.
-
Wash the beads three times with pull-down buffer to remove unbound GST-substrate.
-
Add purified DNA-PK to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding elution buffer and incubating for 10 minutes at room temperature.
-
Analyze the eluate by SDS-PAGE followed by Western blotting using an antibody specific for the DNA-PK catalytic subunit (DNA-PKcs). A band corresponding to DNA-PKcs in the eluate from the GST-substrate beads, but not in a control with GST alone, indicates an interaction.[8]
Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for analyzing the interaction between DNA-PK and a substrate using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Purified substrate protein (ligand)
-
Purified DNA-PK (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the purified substrate onto the sensor chip surface using a standard coupling method like amine coupling.[4]
-
Inject a series of concentrations of purified DNA-PK (analyte) over the chip surface.
-
Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.[3]
-
After each injection, regenerate the sensor surface to remove bound DNA-PK, preparing it for the next injection.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing Workflows and Pathways
DNA-PK Activation and Signaling
Caption: DNA-PK activation at a DNA double-strand break leading to substrate phosphorylation.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a luminescence-based in vitro DNA-PK kinase assay.
Workflow for GST Pull-Down Assay
References
- 1. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. biorxiv.org [biorxiv.org]
- 7. DNA-PK Kinase Enzyme System [worldwide.promega.com]
- 8. DNA end-independent activation of DNA-PK mediated via association with the DNA-binding protein C1D - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling DNA-PK Substrate
For researchers, scientists, and drug development professionals working with DNA-PK substrate, this guide provides immediate, essential safety, and logistical information. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of your experimental results.
Personal Protective Equipment (PPE) and Safety Precautions
While the DNA-PK peptide substrate is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed. The full hazard profile of this synthetic peptide has not been exhaustively investigated. Therefore, caution is advised.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Hand Protection | Disposable Gloves | Nitrile or Latex, powder-free |
| Body Protection | Laboratory Coat | Standard, long-sleeved |
Handling Precautions:
-
Avoid contact with eyes and skin.
-
Do not ingest or inhale.
-
Work in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
Proper storage is critical to maintain the stability and activity of the this compound. Disposal must be in accordance with institutional and local regulations for non-hazardous chemical waste.
| Aspect | Guideline |
| Storage | Store lyophilized peptide at -20°C or -80°C.[1][2] |
| Disposal | Dispose of in accordance with federal, state, and local environmental control regulations for non-hazardous waste. |
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
DNA-dependent protein kinase (DNA-PK) is a critical component in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs). The process is initiated by the recognition of the DSB, followed by the recruitment and activation of a cascade of proteins.
Experimental Protocol: DNA-PK Kinase Assay
This protocol outlines a typical in vitro kinase assay to measure the activity of DNA-PK using a peptide substrate, commonly performed with a luminescent ADP-detecting system such as the ADP-Glo™ Kinase Assay.[3][4]
Materials:
-
DNA-PK enzyme
-
DNA-PK peptide substrate
-
DNA-PK Activation Buffer
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA, 50µM DTT)[3]
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white assay plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare the desired concentrations of DNA-PK enzyme, peptide substrate, and ATP in Kinase Reaction Buffer.
-
The final reaction will typically contain the enzyme, substrate, ATP, and the DNA-PK Activation Buffer.
-
-
Set up the Kinase Reaction:
-
In a 96-well plate, add the components in the following order:
-
Kinase Reaction Buffer
-
DNA-PK enzyme
-
DNA-PK peptide substrate
-
DNA-PK Activation Buffer
-
-
Initiate the reaction by adding ATP.
-
The final reaction volume is typically 10-25 µL.
-
-
Incubation:
-
Incubate the reaction plate at 30°C or room temperature for the desired time (e.g., 60 minutes).[3]
-
-
ADP Detection (using ADP-Glo™):
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
